molecular formula C12H9BrO2 B084324 4-(4-Bromophenoxy)phenol CAS No. 13320-48-4

4-(4-Bromophenoxy)phenol

Cat. No.: B084324
CAS No.: 13320-48-4
M. Wt: 265.1 g/mol
InChI Key: HMBBTPMHPQGJMR-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)phenol is a useful research compound. Its molecular formula is C12H9BrO2 and its molecular weight is 265.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBBTPMHPQGJMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60574237
Record name 4-(4-Bromophenoxy)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13320-48-4
Record name 4-(4-Bromophenoxy)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Bromophenoxy)phenol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of 4-(4-bromophenoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical properties of 4-(4-bromophenoxy)phenol, a key intermediate in the synthesis of pharmaceuticals, polymers, and other specialty chemicals.[1] The information is presented to support research and development activities, with detailed experimental protocols and data summaries.

Core Physical and Chemical Properties

This compound is a diaryl ether derivative. Its structure, featuring a brominated phenyl ring linked to a phenolic ring via an ether bond, imparts specific reactivity and physical characteristics valuable in organic synthesis.[2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₂H₉BrO₂[1][3][4]
Molecular Weight 265.10 g/mol [4][5]
CAS Number 13320-48-4[1][3][4]
Melting Point 73-78 °C[3][4][6]
Boiling Point 359.5 ± 22.0 °C (Predicted)[3][6]
Density 1.518 ± 0.06 g/cm³ (Predicted)[3][6]
pKa 9.92 ± 0.15 (Predicted)[3]
Appearance White to off-white crystalline solid/powder[1][3]
Solubility Poorly soluble in water; Soluble in DMSO, Dichloromethane[3]
Storage Temperature 2-8 °C[3][4][6]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are provided below. These protocols are based on established chemical principles for similar compounds.

Synthesis via Ullmann Condensation

The Ullmann condensation is a classical method for forming diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol.[1][2]

Reaction: 4-bromophenol + 1-bromo-4-iodobenzene → this compound

Materials:

  • 4-bromophenol

  • 1-bromo-4-iodobenzene (or other activated aryl halide)

  • Copper(I) iodide (CuI) or Copper powder

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)[2]

  • N,N-Dimethylformamide (DMF) or other high-boiling polar solvent[7]

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for reflux

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add 4-bromophenol (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of Copper(I) iodide (0.1 eq).

  • Solvent: Add anhydrous DMF as the solvent.

  • Reactant Addition: Add 1-bromo-4-iodobenzene (1.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (typically >100 °C) with vigorous stirring.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Purification by Recrystallization

Recrystallization is used to purify the crude solid product obtained from the synthesis. The goal is to select a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures.[8]

Materials:

  • Crude this compound

  • Ethanol and Deionized Water (or another suitable mixed-solvent system)[3]

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating.[3]

  • Hot Filtration (Optional): If insoluble impurities or colored residues are present, quickly filter the hot solution through a pre-heated funnel into a clean flask. Activated charcoal can be added before this step to remove colored impurities.[3]

  • Induce Crystallization: While the filtrate is hot, add deionized water dropwise until the solution becomes persistently cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear, saturated solution.[3]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature to encourage the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[3][8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter with a small amount of an ice-cold ethanol-water mixture.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Structural Characterization

The identity and purity of the synthesized compound are confirmed using various spectroscopic methods.

2.3.1. ¹H NMR Spectroscopy

  • Protocol: Dissolve a small sample (~5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[9] Transfer the solution to an NMR tube for analysis.

  • Expected Signals:

    • Aromatic Protons (Ar-H): Multiple signals are expected in the aromatic region (~6.8-7.5 ppm). The protons on the two phenyl rings will exhibit characteristic doublet or multiplet splitting patterns. Protons ortho and para to the electron-donating ether oxygen will be shielded (shifted upfield), while those adjacent to the electron-withdrawing bromine atom will be deshielded (shifted downfield).[10]

    • Phenolic Proton (-OH): A broad singlet is expected, typically between 4-7 ppm. Its position can be concentration-dependent. The peak can be confirmed by a "D₂O shake," where adding a drop of D₂O to the sample causes the -OH peak to disappear.[11]

2.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Protocol: Prepare a sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Record the spectrum, typically from 4000 to 600 cm⁻¹.

  • Expected Absorptions:

    • O-H Stretch (Phenol): A strong, broad absorption band around 3200-3600 cm⁻¹.[11][12]

    • C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

    • C=C Stretch (Aromatic): Characteristic peaks in the 1450-1600 cm⁻¹ region.[11]

    • C-O-C Stretch (Aryl Ether): A strong, characteristic absorption band around 1200-1280 cm⁻¹.[12]

    • C-Br Stretch: An absorption in the fingerprint region, typically below 700 cm⁻¹.

2.3.3. Mass Spectrometry (MS)

  • Protocol: Introduce a small amount of the sample into the mass spectrometer, typically using Electron Ionization (EI).

  • Expected Fragmentation:

    • Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units.[13][14] This isotopic signature is a definitive confirmation of a monobrominated compound.

Visualization of Experimental Workflow

The logical flow from synthesis to final characterization is a critical aspect of chemical research. The following diagram illustrates this workflow for this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reactants Reactants (4-bromophenol, Aryl Halide) ullmann Ullmann Condensation (in DMF, Reflux) reactants->ullmann catalyst Catalyst & Base (CuI, K₂CO₃) catalyst->ullmann crude_product Crude Product ullmann->crude_product recrystallization Recrystallization (Ethanol/Water) crude_product->recrystallization pure_product Purified Solid recrystallization->pure_product nmr ¹H NMR Spectroscopy pure_product->nmr ftir FT-IR Spectroscopy pure_product->ftir ms Mass Spectrometry pure_product->ms final_confirmation Structure Confirmed nmr->final_confirmation ftir->final_confirmation ms->final_confirmation

References

An In-depth Technical Guide to the Synthesis of 4-(4-bromophenoxy)phenol via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ullmann condensation is a cornerstone of synthetic organic chemistry, providing a robust method for the formation of carbon-oxygen (C-O) bonds, particularly in the synthesis of diaryl ethers. This technical guide offers a comprehensive overview of the synthesis of 4-(4-bromophenoxy)phenol, a key intermediate in the development of pharmaceuticals and other advanced materials. This document provides detailed experimental protocols, a summary of relevant quantitative data, and visualizations of the reaction mechanism and experimental workflow to aid researchers in the successful application of this important transformation.

Introduction

Diaryl ethers are a prevalent structural motif in a wide array of biologically active molecules and functional materials. The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol, has long been a primary method for their synthesis.[1] While traditional Ullmann conditions often required harsh reaction temperatures and stoichiometric amounts of copper, modern advancements have introduced milder and more efficient catalytic systems.[2][3]

The synthesis of this compound serves as an exemplary case of an Ullmann-type C-O cross-coupling reaction. This compound is a valuable building block in medicinal chemistry and materials science.[4] This guide will detail a modern approach to its synthesis, focusing on a ligand-assisted copper-catalyzed protocol that offers improved yields and milder reaction conditions.

Reaction Scheme

The synthesis of this compound via Ullmann condensation involves the coupling of 4-bromophenol with a suitable aryl halide, such as 1,4-dibromobenzene, in the presence of a copper catalyst, a ligand, and a base.

Figure 1: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for Ullmann-type diaryl ether syntheses, drawing on examples from the literature that are structurally analogous to the synthesis of this compound. These data highlight the influence of different catalysts, ligands, and substrates on reaction yields.

Table 1: Effect of Copper Catalyst and Ligand on Diaryl Ether Synthesis

EntryAryl HalidePhenolCopper Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-IodoanisolePhenolCuI (2)N-Methylglycine (7.5)Cs₂CO₃Dioxane9037
24-IodoanisolePhenolCuI (2)L-Proline (7.5)Cs₂CO₃Dioxane9035
34-IodoanisolePhenolCuI (2)N,N-Dimethylglycine HCl (7.5)Cs₂CO₃Dioxane9085
44-BromoanisolePhenolCuI (10)N,N-Dimethylglycine HCl (30)Cs₂CO₃Dioxane9088

Data adapted from a study on N,N-dimethyl glycine-promoted Ullmann coupling.[5][6]

Table 2: Substrate Scope for N,N-Dimethylglycine-Promoted Diaryl Ether Synthesis

EntryAryl BromidePhenolYield (%)
14-Bromoanisole4-Methoxyphenol92
24-BromotoluenePhenol85
34-BromobenzonitrilePhenol94
41-Bromo-4-fluorobenzene4-Cresol83

Data represents isolated yields and is adapted from a study on N,N-dimethyl glycine-promoted Ullmann coupling.[5]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of a diaryl ether, adapted from a well-established N,N-dimethylglycine-promoted Ullmann condensation methodology. This protocol can be applied to the synthesis of this compound.[5][6]

Materials:

  • 4-Bromophenol

  • 1,4-Dibromobenzene

  • Copper(I) iodide (CuI)

  • N,N-Dimethylglycine hydrochloride

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-bromophenol (1.2 mmol), 1,4-dibromobenzene (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), N,N-dimethylglycine hydrochloride (0.3 mmol, 30 mol%), and cesium carbonate (2.0 mmol).

  • Solvent Addition: Evacuate the tube and backfill with argon. Add anhydrous 1,4-dioxane (4 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 90 °C. Stir the reaction mixture for 24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound via Ullmann condensation.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Reactants: 4-Bromophenol 1,4-Dibromobenzene heating Heating at 90°C (24 hours) reactants->heating catalyst Catalyst System: CuI N,N-Dimethylglycine HCl catalyst->heating base Base: Cs2CO3 base->heating solvent Solvent: Dioxane solvent->heating filtration Dilution & Filtration heating->filtration extraction Extraction filtration->extraction drying Drying & Concentration extraction->drying purification Column Chromatography drying->purification product Product: This compound purification->product ullmann_mechanism Cu_I_L Cu(I)-Ligand Complex Cu_Alkoxide Cu(I)-Alkoxide-Ligand Complex (Ar'O-Cu(I)-L) Cu_I_L->Cu_Alkoxide + Ar'O⁻ - Base-H⁺ Phenoxide Ar'O⁻ (from Phenol + Base) Cu_III_Intermediate Cu(III) Intermediate (Ar)(Ar'O)Cu(III)-L(X) Cu_Alkoxide->Cu_III_Intermediate Oxidative Addition + Ar-X Aryl_Halide Ar-X (Aryl Halide) Cu_III_Intermediate->Cu_I_L Product Diaryl Ether (Ar-O-Ar') Cu_III_Intermediate->Product Reductive Elimination

References

An In-Depth Technical Guide to 4-(4-Bromophenoxy)phenol (CAS No. 13320-48-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-bromophenoxy)phenol, a versatile aromatic ether with significant potential in various scientific and industrial sectors. This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis via the Ullmann condensation, and explores its current and potential applications, particularly in the realms of pharmaceutical development and material science. While specific biological activity data for this compound is limited in publicly available literature, this guide discusses the known activities of structurally related brominated phenols to infer its potential pharmacological profile. Safety and handling information is also provided.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its core structure consists of two phenyl rings linked by an ether bond, with a bromine atom and a hydroxyl group at the para positions of the respective rings. This unique substitution pattern imparts specific chemical reactivity and physical characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 13320-48-4[1][2][3][4]
Molecular Formula C₁₂H₉BrO₂[1][2][3]
Molecular Weight 265.10 g/mol [3][4]
Appearance White to off-white cream solid[1]
Melting Point 73-78 °C[2][3]
Boiling Point 359.5 ± 22.0 °C (Predicted)[2]
Density 1.518 ± 0.06 g/cm³ (Predicted)[2]
Solubility Poorly soluble in water; Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.[2]
Purity ≥ 97% (Assay), ≥ 98% (HPLC)[1][3]
Storage Temperature 2-8°C[3]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This method involves the formation of a diaryl ether from an aryl halide and a phenol.

Experimental Protocol: Ullmann Condensation

This protocol describes a general procedure for the synthesis of this compound based on established Ullmann condensation principles.

dot

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product Reactant1 4-Bromophenol ReactionVessel Inert Atmosphere (N2 or Ar) Reactant1->ReactionVessel Reactant2 Hydroquinone Reactant2->ReactionVessel Catalyst Copper(I) Iodide (CuI) Catalyst->ReactionVessel Ligand N,N'-Dimethylethylenediamine (DMEDA) Ligand->ReactionVessel Base Potassium Carbonate (K2CO3) Base->ReactionVessel Solvent Toluene Solvent->ReactionVessel Temperature Reflux (approx. 110°C) ReactionVessel->Temperature Heat Time 12-24 hours Temperature->Time Maintain Cooling Cool to Room Temperature Time->Cooling Filtration Filter to remove solids Cooling->Filtration Extraction Extract with Ethyl Acetate Filtration->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Evaporation Evaporate Solvent Drying->Evaporation Purification Column Chromatography Evaporation->Purification Product This compound Purification->Product

Caption: Ullmann condensation workflow for this compound synthesis.

Materials:

  • 4-Bromophenol

  • Hydroquinone

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1.0 eq), hydroquinone (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Addition of Solvent and Ligand: Add anhydrous toluene to the flask, followed by N,N'-dimethylethylenediamine (0.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove insoluble salts.

    • Wash the filter cake with ethyl acetate.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications

This compound serves as a valuable intermediate in several areas of chemical synthesis.

  • Pharmaceutical Development: It is a building block in the synthesis of more complex molecules with potential therapeutic applications. The diaryl ether moiety is a common scaffold in medicinal chemistry. While specific examples for this compound are not abundant in literature, related brominated phenols are known to be precursors for compounds with antimicrobial and antifungal properties.[1]

  • Polymer Chemistry: This compound can be used in the production of specialty polymers, where the incorporation of bromine can enhance properties such as thermal stability and flame retardancy.[1]

  • Agrochemicals: It is utilized in the synthesis of various agrochemicals, including herbicides and fungicides.[1]

  • Dyes and Pigments: The aromatic structure of this compound makes it a suitable precursor for the manufacture of dyes and pigments.[1]

Potential Biological Activity and Signaling Pathways

dot

Potential_Biological_Activity cluster_potential_activities Potential Biological Activities cluster_mechanisms Potential Mechanisms of Action This compound This compound Antimicrobial Antimicrobial Activity This compound->Antimicrobial Antioxidant Antioxidant Activity This compound->Antioxidant Anticancer Anticancer Activity This compound->Anticancer Membrane_Disruption Bacterial Membrane Disruption Antimicrobial->Membrane_Disruption ROS_Scavenging Reactive Oxygen Species (ROS) Scavenging Antioxidant->ROS_Scavenging Enzyme_Inhibition Enzyme Inhibition Antioxidant->Enzyme_Inhibition Apoptosis_Induction Induction of Apoptosis Anticancer->Apoptosis_Induction

Caption: Inferred potential biological activities of this compound.

  • Antimicrobial Activity: The presence of a bromine atom on the phenol ring is known to enhance antimicrobial properties. It is plausible that this compound could exhibit activity against various bacteria and fungi.

  • Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties due to the ability of the hydroxyl group to donate a hydrogen atom and scavenge free radicals.

  • Cytotoxicity: Some brominated phenols have demonstrated cytotoxic effects against cancer cell lines. Further research is needed to determine if this compound possesses similar properties.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 2: Hazard and Safety Information

Hazard Statement(s)Precautionary Statement(s)
H319: Causes serious eye irritation.P264: Wash skin thoroughly after handling.
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.P280: Wear protective gloves/ eye protection/ face protection.
H411: Toxic to aquatic life with long lasting effects.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P342+P311: If experiencing respiratory symptoms: Call a POISON CENTER or doctor/ physician.
P273: Avoid release to the environment.

Note: This information is based on available safety data sheets and may not be exhaustive. Always consult the most up-to-date Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physicochemical properties. Its synthesis via the Ullmann condensation provides a reliable route to this compound, enabling its use in the development of new pharmaceuticals, polymers, and other specialty chemicals. While its specific biological profile remains to be fully elucidated, the known activities of related brominated phenols suggest that it is a promising candidate for further investigation in drug discovery and development. Researchers and scientists are encouraged to explore the potential of this versatile molecule in their respective fields.

References

A Technical Guide to the Solubility of 4-(4-bromophenoxy)phenol in Organic Solvents for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the solubility characteristics of 4-(4-bromophenoxy)phenol, a key intermediate in pharmaceutical synthesis.[1][2] Designed for researchers, chemists, and drug development professionals, this document explores the physicochemical principles governing its solubility, offers a predictive framework for solvent selection, and details a robust experimental protocol for empirical determination. Understanding and controlling the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and enabling formulation development.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a diaryl ether derivative with distinct functional groups that dictate its interactions with various solvents.

The molecule's structure features a polar phenolic hydroxyl (-OH) group, which can act as a hydrogen bond donor and acceptor. This is contrasted by a large, relatively non-polar backbone consisting of two phenyl rings linked by an ether oxygen. The bromine atom adds to the molecular weight and introduces a degree of lipophilicity. This amphipathic nature—possessing both polar and non-polar regions—results in a nuanced solubility profile. It is generally poorly soluble in water but shows good solubility in several organic solvents.[1]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 13320-48-4[3]
Molecular Formula C₁₂H₉BrO₂[1][3]
Molecular Weight 265.10 g/mol [3]
Appearance White to off-white crystalline solid[1]
Melting Point 73-78 °C[1][4]
Predicted Density 1.518 ± 0.06 g/cm³[1][4]

Theoretical Framework for Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction. The overall solubility of this compound is determined by the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions.

  • Polarity Match: Solvents with a polarity similar to that of this compound are more likely to be effective. The molecule's phenolic group contributes polarity, while the diphenyl ether structure provides a large non-polar character. Therefore, solvents of intermediate polarity or those with specific interaction capabilities are often optimal.

  • Hydrogen Bonding: The phenolic -OH group is a strong hydrogen bond donor. Solvents that are hydrogen bond acceptors (e.g., ethers, ketones, sulfoxides) or hydrogen bond donors (e.g., alcohols) can engage in strong intermolecular forces with the solute, overcoming the solute's crystal lattice energy and promoting dissolution.

  • Dispersive Forces: The aromatic rings in the molecule allow for van der Waals forces and potential pi-pi stacking interactions, which can be significant in aromatic solvents.

Solubility Profile and Solvent Selection Strategy

While extensive quantitative solubility data for this compound is not widely published, a qualitative and predictive assessment can be made based on its structure and known behavior in certain solvents. Literature indicates it is soluble in dimethyl sulfoxide (DMSO) and dichloromethane.[1] The solubility of the related compound, 4-bromophenol, in polar organic solvents like ethanol and methanol further informs these predictions.[5][6]

Table 2: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale for Experimental Choice
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetoneHigh These solvents are highly polar and are excellent hydrogen bond acceptors, readily interacting with the phenolic -OH group. Their polarity effectively solvates the molecule.
Polar Protic Methanol, Ethanol, IsopropanolHigh to Medium These alcohols can both donate and accept hydrogen bonds, leading to strong solute-solvent interactions. Solubility may decrease slightly with increasing alkyl chain length due to a reduction in overall solvent polarity.
Chlorinated Dichloromethane (DCM), ChloroformMedium These solvents have moderate polarity and can effectively solvate the bulk of the molecule. Their inability to hydrogen bond is a limiting factor compared to protic or aprotic polar solvents.
Ethers Tetrahydrofuran (THF), Diethyl EtherMedium to Low THF, being more polar, is expected to be a better solvent than diethyl ether. The ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is lower than that of alcohols or sulfoxides.
Aromatic Toluene, BenzeneLow The primary interactions are dispersive forces and potential pi-pi stacking with the solute's phenyl rings. The lack of strong hydrogen bonding or high polarity limits solubility.
Non-polar Aliphatic Hexanes, HeptaneVery Low A significant mismatch in polarity between the solvent and the polar phenolic group leads to very poor solvation and minimal solubility.

The following diagram outlines a logical workflow for selecting an appropriate solvent system based on the intended application.

Solvent_Selection_Workflow start Define Application Goal synthesis Chemical Synthesis (Reaction Medium) start->synthesis purification Purification (Crystallization) start->purification analysis Analytical Method (e.g., HPLC) start->analysis syn_check Does solute need to be fully dissolved? synthesis->syn_check pur_step1 Find a solvent with HIGH solubility at ELEVATED temperature. purification->pur_step1 ana_step1 Select solvent(s) that fully dissolve the analyte and are compatible with the analytical system. analysis->ana_step1 syn_high_sol Select solvent with HIGH solubility (e.g., DMSO, DMF, THF) syn_check->syn_high_sol  Yes syn_slurry Slurry conditions may be acceptable. Choose solvent based on reaction compatibility. syn_check->syn_slurry  No pur_step2 Ensure solute has LOW solubility in the same solvent at LOW temperature. pur_step1->pur_step2 pur_step3 Consider anti-solvent addition. Find a miscible solvent where solute is INSOLUBLE. pur_step2->pur_step3 ana_step2 For RP-HPLC, ensure solubility in mobile phase (e.g., Acetonitrile, Methanol). ana_step1->ana_step2

Caption: Logical workflow for solvent selection.

Standard Protocol for Experimental Solubility Determination: Isothermal Shake-Flask Method

Empirical measurement is essential for obtaining accurate solubility data. The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7][8][9]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Calibrated volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Protocol Steps:

  • Preparation of Standard Solutions: Accurately prepare a series of standard solutions of this compound in the chosen solvent. These will be used to create a calibration curve for concentration analysis.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid at the end of the experiment is critical to ensure saturation has been achieved.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Shake the samples for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

    • Causality Insight: Constant temperature is crucial as solubility is a temperature-dependent thermodynamic property. Vigorous agitation maximizes the solid-liquid surface area, accelerating the approach to equilibrium.

  • Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for several hours to let the excess solid settle. This step minimizes the amount of solid that needs to be filtered.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial.

    • Self-Validation: The filtration step is a critical self-validating measure. It ensures that only the dissolved solute is analyzed, preventing falsely high results from suspended microcrystals. Pre-saturating the filter by discarding the first portion of the filtrate is recommended.

  • Dilution and Analysis: Accurately dilute the filtrate with the solvent to a concentration that falls within the linear range of the analytical calibration curve. Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the precise concentration.

  • Calculation: Use the measured concentration and the dilution factor to calculate the solubility of this compound in the solvent. The results are typically expressed in units of mg/mL, g/L, or mol/L.

The following diagram illustrates this experimental workflow.

Shake_Flask_Workflow prep 1. Preparation Add excess solid solute to known volume of solvent. equil 2. Equilibration Shake at constant temperature (e.g., 24-72h) until equilibrium is reached. prep->equil Ensure saturation settle 3. Settling Allow excess solid to sediment. equil->settle sample 4. Sampling & Filtration Withdraw supernatant and pass through 0.22µm filter. settle->sample Remove undissolved solid analyze 5. Analysis Dilute filtrate and measure concentration via HPLC or UV-Vis. sample->analyze Isolate dissolved solute calc 6. Calculation Determine solubility from concentration and dilution factor. analyze->calc

Caption: Isothermal shake-flask experimental workflow.

Implications in Pharmaceutical Research and Development

A thorough understanding of the solubility of this compound directly impacts several critical areas of pharmaceutical development:

  • Process Chemistry: The choice of a reaction solvent is often a compromise between reactant solubility, reaction kinetics, and downstream processing. High solubility can lead to homogeneous reaction conditions and improved yields.

  • Crystallization and Purification: The differential solubility of the compound in various solvents is the basis for its purification. A solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures is an ideal candidate for recrystallization.

  • Formulation Development: For any active pharmaceutical ingredient (API) derived from this intermediate, solubility is a key determinant of bioavailability. Early knowledge of the solubility behavior of structural motifs can guide lead optimization and pre-formulation strategies.

  • Analytical Chemistry: Developing analytical methods, such as for HPLC or NMR, requires solvents that can fully dissolve the analyte to ensure accurate and reproducible quantification.

Conclusion

This compound is a molecule of moderate polarity with both hydrogen bond donating and accepting capabilities. Its solubility is highest in polar aprotic and polar protic solvents and lowest in non-polar aliphatic solvents. While predictive models provide a strong starting point, the isothermal shake-flask method remains the definitive standard for generating the precise, high-quality solubility data required to support robust pharmaceutical research and development. This foundational knowledge is indispensable for achieving efficiency, purity, and success in the synthesis and application of novel chemical entities.

References

An In-depth Technical Guide to the Melting Point of 4-(4-bromophenoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the melting point of 4-(4-bromophenoxy)phenol, a versatile compound utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and a visual representation of the determination process.

Physicochemical Properties of this compound

This compound is a white to off-white cream solid organic compound.[1] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource
Molecular FormulaC₁₂H₉BrO₂[1][2]
Molar Mass265.1 g/mol [1][2]
Melting Point 73-78 °C [2][3][4]
71-77 °C[1]
Boiling Point (Predicted)359.5 ± 22.0 °C[2][3]
Density (Predicted)1.518 ± 0.06 g/cm³[2][3]
Storage Temperature2-8 °C[1][2][3]
CAS Number13320-48-4[1][2][3]

Experimental Protocol for Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.[5] The following protocol outlines the capillary method for determining the melting point of this compound using a standard melting point apparatus.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • This compound sample

  • Mortar and pestle (if sample consists of large crystals)

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation:

    • Place a small amount of the this compound on a clean, dry surface.

    • If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.[5]

    • Introduce the powdered sample into the open end of a capillary tube.

    • Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom. The packed sample should be approximately 2-3 mm high.[5][6]

  • Apparatus Setup:

    • Insert the capillary tube (sealed end down) into the sample holder of the melting point apparatus.

    • Ensure the thermometer is correctly positioned in the apparatus to accurately measure the temperature of the heating block.

  • Approximate Melting Point Determination (Optional but Recommended):

    • To save time, a rapid initial determination can be performed.[5]

    • Set a fast heating rate (e.g., 10-20 °C per minute) to quickly find the approximate temperature at which the compound melts.[5]

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 10-15 °C below the approximate melting point.

    • Insert a new capillary tube with a fresh sample.

    • Set a slow heating rate of 1-2 °C per minute as the temperature approaches the expected melting point. A slow heating rate is crucial for an accurate measurement, ensuring thermal equilibrium between the sample, thermometer, and heating block.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Post-Measurement:

    • Turn off the apparatus and allow it to cool.

    • Dispose of the used capillary tube in the appropriate glass waste container.

    • For reliable results, it is advisable to repeat the determination with a fresh sample until consistent values are obtained.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of the melting point of this compound.

MeltingPointWorkflow Workflow for Melting Point Determination A Start B Prepare Sample (Grind if necessary) A->B C Pack Sample into Capillary Tube B->C D Place Capillary in Melting Point Apparatus C->D E Rapid Heating to Find Approximate Melting Point D->E Optional First Run G Slow Heating (1-2 °C/min) D->G Precise Measurement F Cool Apparatus E->F F->D New Sample H Observe and Record Melting Range G->H I End H->I

Caption: A flowchart of the experimental procedure for determining the melting point.

References

Spectroscopic and Physicochemical Profile of 4-(4-bromophenoxy)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 4-(4-bromophenoxy)phenol. Due to the limited availability of published experimental spectra for this specific compound, this document presents expected spectroscopic characteristics based on its chemical structure and data from analogous compounds. Detailed experimental protocols for obtaining the requisite spectroscopic data are also provided to facilitate its characterization in a laboratory setting.

Physicochemical Properties

The fundamental physicochemical properties of this compound (CAS Number: 13320-48-4) are summarized below. This information is crucial for its handling, formulation, and application in research and development.

PropertyValueSource
Molecular FormulaC₁₂H₉BrO₂[1][2]
Molecular Weight265.10 g/mol [1][3]
AppearanceWhite to off-white cream solid[2]
Melting Point73-78 °C[1]
SolubilityPoorly soluble in water; soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.[4]
Purity≥ 98% (HPLC)[2]

Predicted Spectroscopic Data

The following tables outline the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of its structural features—a substituted phenol and a brominated phenyl ether—and by comparison with spectral data for related compounds such as 4-bromophenol.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Expected Spectrum in CDCl₃

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 9.0 - 10.0Singlet (broad)1HPhenolic -OH
~ 7.40Doublet2HAromatic protons ortho to the bromine atom
~ 6.95Doublet2HAromatic protons meta to the bromine atom
~ 6.90Doublet2HAromatic protons ortho to the hydroxyl group
~ 6.80Doublet2HAromatic protons meta to the hydroxyl group
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Expected Spectrum in CDCl₃

Chemical Shift (δ, ppm)Assignment
~ 155Carbon attached to the hydroxyl group
~ 154Carbon in the brominated ring attached to the ether oxygen
~ 133Aromatic CH ortho to the bromine atom
~ 122Aromatic CH meta to the hydroxyl group
~ 118Carbon bearing the bromine atom
~ 117Aromatic CH ortho to the hydroxyl group
~ 116Aromatic CH meta to the bromine atom
~ 115Carbon in the phenolic ring attached to the ether oxygen
FT-IR (Fourier-Transform Infrared) Spectroscopy

Expected Major Absorption Bands (KBr pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3200Strong, BroadO-H stretch (phenolic)
3100 - 3000MediumAromatic C-H stretch
1600 - 1450Medium to StrongAromatic C=C ring stretching
1250 - 1200StrongAryl-O-Aryl asymmetric stretch
~ 1070MediumC-Br stretch
850 - 800Strongpara-disubstituted C-H out-of-plane bend
Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization)

m/zInterpretation
264/266Molecular ion peak (M⁺, due to ⁷⁹Br and ⁸¹Br isotopes)
185Loss of a bromine radical
157Loss of a bromophenoxy radical
93Phenoxy cation
77Phenyl cation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-20 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm diameter)

  • Pipette

  • Vortex mixer

Procedure:

  • Accurately weigh the sample and transfer it into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Gently vortex the mixture until the sample is completely dissolved.

  • Using a pipette, transfer the solution into a clean NMR tube.

  • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube and carefully wipe the outside.

  • Insert the NMR tube into the spectrometer's spinner turbine.

  • Place the sample in the NMR spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures, including locking, tuning, and shimming.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample (1-2 mg)

  • Potassium bromide (KBr), IR grade, desiccated

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure (KBr Pellet Method):

  • Place a small amount of KBr in a warm oven to ensure it is completely dry.

  • Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder into the collar of a pellet press.

  • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet from the press and place it in the sample holder of the FT-IR spectrometer.

  • Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound sample

  • Volatile organic solvent (e.g., methanol, acetonitrile)

  • Vial

  • Microsyringe

  • Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure (Direct Infusion with EI):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.

  • Introduce the sample into the ion source of the mass spectrometer via a direct insertion probe or by direct infusion using a syringe pump.

  • The sample is vaporized and then ionized using a high-energy electron beam (typically 70 eV for EI).

  • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

  • A mass spectrum is generated by plotting the relative abundance of ions against their m/z ratio.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound and the general principle of a spectroscopic experiment.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Reactants 4-Bromophenol + p-Bromophenol Reaction Ullmann Condensation Reactants->Reaction Purification Recrystallization/ Chromatography Reaction->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR FTIR FT-IR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis

Synthesis and Characterization Workflow

Spectroscopic_Experiment_Workflow Sample_Prep Sample Preparation Instrumentation Instrumental Analysis Sample_Prep->Instrumentation Data_Acquisition Data Acquisition Instrumentation->Data_Acquisition Data_Processing Data Processing & Interpretation Data_Acquisition->Data_Processing Report Final Report Data_Processing->Report

References

An In-depth Technical Guide to the Health and Safety of 4-(4-bromophenoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 4-(4-bromophenoxy)phenol (CAS No. 13320-48-4). The following sections detail the hazardous properties, safe handling procedures, and emergency response protocols for this compound, with a focus on providing actionable information for laboratory and research settings.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₂H₉BrO₂ and a molecular weight of 265.10 g/mol .[1][2] It is important to be aware of its physical characteristics to ensure proper handling and storage.

PropertyValueSource
CAS Number 13320-48-4[1][2]
Molecular Formula C₁₂H₉BrO₂[1][2]
Molecular Weight 265.10 g/mol [1][2]
Appearance White crystalline powder or solid[2][3]
Melting Point 73-78 °C[2][3]
Boiling Point 359.5 ± 22.0 °C (Predicted)[3][4]
Density 1.518 ± 0.06 g/cm³ (Predicted)[3][4]
pKa 9.92 ± 0.15 (Predicted)[3][4]
Solubility Poorly soluble in water; soluble in organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane.[3]
Storage Temperature 2-8°C[2][4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are serious eye irritation, potential for allergic or asthmatic reactions if inhaled, and toxicity to aquatic life with long-lasting effects.[2][5]

GHS Classification:

Hazard ClassCategoryHazard Statement
Eye Irritation2H319: Causes serious eye irritation.[2][5]
Respiratory Sensitization1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][5]
Hazardous to the Aquatic Environment, Chronic Hazard2H411: Toxic to aquatic life with long lasting effects.[2][5]

GHS Pictograms:

Health HazardEnvironment

Signal Word: Danger [2]

Hazard Statements:

  • H319: Causes serious eye irritation.[2][5]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][5]

  • H411: Toxic to aquatic life with long lasting effects.[2][5]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7]

  • P273: Avoid release to the environment.[8][9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7][8]

  • P342+P311: If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician.

  • P391: Collect spillage.

  • P501: Dispose of contents/container to an approved waste disposal plant.[6][8]

Experimental Protocols

  • Acute Dermal, Inhalation, and Oral Toxicity Studies (OECD 402, 403, 401/420/423/425): These studies in animal models (typically rats or rabbits) would determine the short-term toxicity of the compound.

  • Dermal and Eye Irritation/Corrosion Studies (OECD 404, 405): These tests, often using rabbits, assess the potential for skin and eye damage upon direct contact.

  • Skin Sensitization (OECD 406, 429, 442A-E): Various methods, including the Guinea Pig Maximization Test or the Local Lymph Node Assay (LLNA) in mice, are used to determine if a substance can cause an allergic skin reaction.

  • Repeated Dose Toxicity Studies (OECD 407, 408, 410, 412): These longer-term studies (28-day, 90-day, etc.) in animals help to identify target organs for toxicity and establish no-observed-adverse-effect levels (NOAELs).

Signaling Pathways and Mechanism of Action

Information regarding the specific signaling pathways and mechanisms of toxicity for this compound is not extensively documented in publicly available literature. Given its classification as a respiratory sensitizer, it is plausible that it acts as a hapten, binding to endogenous proteins to form an immunogenic complex that triggers a hypersensitivity reaction in the respiratory tract. The phenolic structure also suggests potential for oxidative stress and interaction with cellular macromolecules. However, without specific research on this compound, these remain hypotheses.

Safe Handling and Storage

To minimize risk when working with this compound, the following procedures should be strictly followed.

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder or creating solutions.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10][11]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[2][12]

  • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).[2][12]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respiratory protection should be used.[2]

Handling Procedures
  • Avoid inhalation of dust.[3][13]

  • Prevent contact with skin and eyes.[3][13]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[6][13]

  • Wash hands thoroughly after handling.[6][13]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][10]

  • Recommended storage temperature is between 2-8°C.[2][4]

  • Store away from incompatible materials such as strong oxidizing agents.[13]

Emergency and First Aid Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8][13]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6][8][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8][13]

Spill Response
  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[13]

  • Large Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate PPE and use a dust suppressant if necessary. Collect the material and place it in a designated container for disposal.

  • Avoid allowing the substance to enter drains or waterways.[3]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. This material may be considered hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.[6][8][13]

Visualizations

Experimental Workflow for Hazard Assessment

Hazard_Assessment_Workflow cluster_physchem Physicochemical Properties cluster_tox Toxicological Studies cluster_eval Data Evaluation & Classification cluster_output Safety Communication p1 Melting Point e1 Review of Experimental Data p1->e1 p2 Boiling Point p2->e1 p3 Solubility p3->e1 t1 Acute Toxicity (Oral, Dermal, Inhalation) t1->e1 t2 Eye Irritation t2->e1 t3 Skin Irritation t3->e1 t4 Respiratory Sensitization t4->e1 t5 Aquatic Toxicity t5->e1 e2 Comparison with GHS Criteria e1->e2 e3 Hazard Classification e2->e3 o1 Safety Data Sheet (SDS) e3->o1 o2 Hazard Labels e3->o2 compound This compound compound->p1 Testing compound->p2 Testing compound->p3 Testing compound->t1 Testing compound->t2 Testing compound->t3 Testing compound->t4 Testing compound->t5 Testing

Caption: A generalized workflow for the hazard assessment of a chemical substance.

Emergency Response Logic

Emergency_Response cluster_assessment Initial Assessment cluster_actions First Aid Actions start Exposure Incident assess_route Identify Route of Exposure start->assess_route inhalation Move to Fresh Air Administer Oxygen if Needed assess_route->inhalation Inhalation skin Remove Contaminated Clothing Wash with Soap & Water assess_route->skin Skin Contact eye Rinse with Water for 15 min Remove Contact Lenses assess_route->eye Eye Contact ingestion Rinse Mouth Do NOT Induce Vomiting assess_route->ingestion Ingestion medical Seek Immediate Medical Attention inhalation->medical skin->medical eye->medical ingestion->medical

Caption: Decision-making flow for first aid response to chemical exposure.

References

Commercial Sourcing Guide: 4-(4-Bromophenoxy)phenol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the procurement of high-quality chemical reagents is a critical foundation for successful experimentation and innovation. This technical guide provides an in-depth overview of commercial suppliers for 4-(4-bromophenoxy)phenol (CAS No. 13320-48-4), a key intermediate in the synthesis of various pharmaceuticals and advanced materials.[1] This document outlines key specifications from various suppliers to facilitate informed purchasing decisions.

Overview of this compound

This compound is a versatile organic compound utilized in diverse research and industrial applications. Its molecular structure, featuring a bromophenyl group linked to a phenol via an ether bond, makes it a valuable building block in organic synthesis.[1] Notably, it serves as an intermediate in the creation of pharmaceuticals, particularly those with antibacterial and antifungal properties.[1] Additionally, it finds use in polymer chemistry for producing specialty polymers with enhanced thermal stability and in the formulation of flame retardants.[1]

Commercial Supplier and Product Specifications

The following table summarizes the product specifications for this compound available from various commercial suppliers. This data is intended to provide a comparative overview to aid in the selection of the most suitable product for specific research or development needs.

SupplierCatalog NumberPurityAvailable QuantitiesCAS NumberMolecular FormulaMolecular WeightAdditional Notes
Chem-Impex 25839≥ 98% (HPLC)1g, 5g, 25g13320-48-4C₁₂H₉BrO₂265.11White to off-white cream solid; Melting point: 71-77 °C.[1]
Santa Cruz Biotechnology sc-267981Not SpecifiedInquire13320-48-4C₁₂H₉BrO₂265.10Classified as a Dangerous Good for transport. For research use only.
Amerigo Scientific CBB112312797%5g, 25g13320-48-4C₁₂H₉BrO₂265.10Storage temperature: 2-8°C.[2]
US Biological Life Sciences Not SpecifiedHighly Purified2g, 5g, 10g, 25g13320-48-4Not SpecifiedNot Specified
Sigma-Aldrich 69535197%Not Applicable13320-48-4C₁₂H₉BrO₂265.10This product has been discontinued.
Doron Scientific (Ambeed) A370423Not SpecifiedInquire13320-48-4C₁₂H₉BrO₂265.1027
Thermo Scientific AC33836025097%25 gNot specifiedNot specifiedNot specified

Methodologies for Quality Assessment

While specific experimental protocols for the use of this compound are application-dependent and thus beyond the scope of this guide, suppliers typically provide a Certificate of Analysis (CoA) upon request. This document details the results of their internal quality control testing. For purity assessment, High-Performance Liquid Chromatography (HPLC) is a commonly cited method by suppliers like Chem-Impex.[1] Researchers should always request and consult the lot-specific CoA to obtain precise data for their purchased material.

Logical Workflow for Supplier Selection

The process of selecting a suitable commercial supplier for this compound can be streamlined by following a logical workflow. The diagram below illustrates a typical decision-making process for a researcher.

Supplier_Selection_Workflow A Identify Research Need (e.g., scale, purity requirement) B Search for Suppliers (e.g., online databases, catalogs) A->B C Compare Supplier Specifications (purity, quantity, price) B->C D Request Certificate of Analysis (CoA) C->D E Evaluate CoA Data (lot-specific purity, impurities) D->E F Assess Logistics (availability, shipping time, cost) E->F G Select Supplier and Procure Material F->G

Supplier Selection Workflow

This workflow provides a structured approach, from defining the initial requirements to the final procurement, ensuring that the chosen supplier meets the specific technical and logistical needs of the research project.

References

An In-Depth Technical Guide to the Synthesis of 4-(4-bromophenoxy)phenol: Mechanism and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Strategic Importance of 4-(4-bromophenoxy)phenol in Modern Drug Discovery

In the landscape of pharmaceutical and agrochemical research, the diaryl ether linkage represents a cornerstone structural motif, imbuing molecules with a unique combination of conformational flexibility and chemical stability. Among the vast array of diaryl ether intermediates, this compound stands out as a particularly versatile building block. Its strategic importance lies in the dual reactivity it presents: a nucleophilic phenol for further etherification or esterification, and a brominated aromatic ring ripe for a multitude of cross-coupling reactions. This guide provides an in-depth exploration of the synthesis of this key intermediate, focusing on the mechanistic intricacies and a field-proven experimental protocol.

I. Mechanistic Rationale: The Ullmann Condensation for Diaryl Ether Synthesis

The formation of the C-O bond between two aryl groups is most effectively achieved through the Ullmann condensation. This reaction, a copper-catalyzed nucleophilic aromatic substitution, has evolved significantly from its early days of harsh reaction conditions. Modern iterations, employing catalytic amounts of copper and specific ligands, allow for a more controlled and efficient synthesis.

The synthesis of this compound is strategically approached by the coupling of hydroquinone and 1,4-dibromobenzene. This choice of reactants is deliberate. Hydroquinone, a symmetrical di-phenol, presents the challenge of controlling the reaction to favor the mono-etherified product over the di-etherified byproduct. This is elegantly achieved by using an excess of hydroquinone relative to 1,4-dibromobenzene, a principle rooted in Le Chatelier's principle to drive the reaction towards the desired mono-substituted product.

The catalytic cycle of the Ullmann condensation, in the context of this synthesis, is initiated by the coordination of a copper(I) species with the phenoxide, formed by the deprotonation of hydroquinone by a base. This copper(I) phenoxide then undergoes oxidative addition with 1,4-dibromobenzene. The subsequent reductive elimination from the resulting copper(III) intermediate furnishes the desired this compound and regenerates the active copper(I) catalyst.

To facilitate this catalytic cycle at milder temperatures and with greater efficiency, the use of a ligand is crucial. N,N-dimethylglycine has emerged as a highly effective and inexpensive ligand for this transformation.[1][2][3] It is believed to stabilize the copper catalyst and promote the key steps of oxidative addition and reductive elimination.

Ullmann_Condensation cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products Hydroquinone Hydroquinone Reaction_Vessel Reaction at 90-110°C Hydroquinone->Reaction_Vessel 1,4-Dibromobenzene 1,4-Dibromobenzene 1,4-Dibromobenzene->Reaction_Vessel Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Reaction_Vessel N,N-Dimethylglycine Ligand N,N-Dimethylglycine Ligand N,N-Dimethylglycine Ligand->Reaction_Vessel Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Vessel Product_Mixture Product_Mixture Reaction_Vessel->Product_Mixture Ullmann Condensation This compound This compound Product_Mixture->this compound Byproducts 1,4-bis(4-bromophenoxy)benzene (Di-ether byproduct) Product_Mixture->Byproducts caption Fig. 1: Experimental Workflow for Ullmann Synthesis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Modified Poly(ether ether ketone) (PEEK) using 4-(4-bromophenoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols describe a hypothetical synthesis of a modified Poly(ether ether ketone) (PEEK) incorporating 4-(4-bromophenoxy)phenol. As of the latest literature review, the direct use of this compound as a comonomer in PEEK synthesis has not been extensively reported. This document is intended for research and development purposes, providing a theoretical framework based on established principles of poly(arylene ether ketone) chemistry for scientists and drug development professionals interested in creating novel PEEK-based materials.

Introduction

Poly(ether ether ketone) (PEEK) is a high-performance semicrystalline thermoplastic renowned for its exceptional mechanical strength, thermal stability, and chemical resistance.[1] These properties make it a material of choice for demanding applications in aerospace, automotive, and medical devices.[2] The standard synthesis of PEEK involves a nucleophilic aromatic substitution (SNAr) reaction between 4,4'-difluorobenzophenone and hydroquinone.[3]

Modification of the PEEK backbone can lead to polymers with tailored properties. The incorporation of bromine atoms into the polymer structure, for instance, can enhance flame retardancy, modify the refractive index, and provide a reactive site for further post-polymerization modifications.[4] This document outlines a hypothetical approach to synthesize a novel PEEK copolymer by incorporating this compound as a comonomer. This would result in a brominated PEEK derivative with potential for unique material characteristics.

Proposed Reaction Mechanism

The synthesis of the brominated PEEK copolymer is proposed to proceed via a nucleophilic aromatic substitution (SNAr) mechanism, similar to the conventional PEEK synthesis.[5] The key steps are as follows:

  • Deprotonation: The phenolic hydroxyl groups of hydroquinone and this compound are deprotonated by a weak base, such as anhydrous potassium carbonate, to form the more nucleophilic phenoxide species in situ.

  • Nucleophilic Attack: The generated phenoxides act as nucleophiles, attacking the electron-deficient carbon atoms of the 4,4'-difluorobenzophenone monomer. The electron-withdrawing ketone group activates the fluorine atoms, making them effective leaving groups.[6]

  • Polymer Chain Growth: This process of forming ether linkages repeats, leading to the growth of the brominated PEEK copolymer chain. The reaction is conducted in a high-boiling polar aprotic solvent, such as diphenyl sulfone, at elevated temperatures to ensure the polymer remains in solution and to drive the reaction to completion.

G cluster_reactants Reactants cluster_process Polymerization Process cluster_products Products 4,4'-difluorobenzophenone 4,4'-difluorobenzophenone Nucleophilic Aromatic Substitution (SNAr) Nucleophilic Aromatic Substitution (SNAr) 4,4'-difluorobenzophenone->Nucleophilic Aromatic Substitution (SNAr) Hydroquinone Hydroquinone Deprotonation of Phenols Deprotonation of Phenols Hydroquinone->Deprotonation of Phenols This compound This compound This compound->Deprotonation of Phenols K2CO3 (Base) K2CO3 (Base) K2CO3 (Base)->Deprotonation of Phenols Diphenyl Sulfone (Solvent) Diphenyl Sulfone (Solvent) Diphenyl Sulfone (Solvent)->Nucleophilic Aromatic Substitution (SNAr) Deprotonation of Phenols->Nucleophilic Aromatic Substitution (SNAr) CO2 (byproduct) CO2 (byproduct) Deprotonation of Phenols->CO2 (byproduct) H2O (byproduct) H2O (byproduct) Deprotonation of Phenols->H2O (byproduct) Chain Propagation Chain Propagation Nucleophilic Aromatic Substitution (SNAr)->Chain Propagation KF (byproduct) KF (byproduct) Nucleophilic Aromatic Substitution (SNAr)->KF (byproduct) Brominated PEEK Copolymer Brominated PEEK Copolymer Chain Propagation->Brominated PEEK Copolymer

Hypothetical Experimental Protocol

This protocol describes the synthesis of a brominated PEEK copolymer with a target 10 mol% incorporation of this compound.

Materials:

  • 4,4'-difluorobenzophenone (DFBP)

  • Hydroquinone (HQ)

  • This compound (BPP)

  • Anhydrous potassium carbonate (K₂CO₃), finely ground and dried

  • Diphenyl sulfone (DPS)

  • Toluene

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Heating mantle with a temperature controller.

  • Inert atmosphere system (high-purity nitrogen or argon).

Procedure:

  • Reactor Setup: In a meticulously dried three-necked flask, add 4,4'-difluorobenzophenone (e.g., 0.1 mol), hydroquinone (e.g., 0.09 mol), this compound (e.g., 0.01 mol), and anhydrous potassium carbonate (e.g., 0.11 mol). Add diphenyl sulfone as the solvent (approximately 200% by weight of the monomers) and toluene (as an azeotroping agent).

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to eliminate oxygen and moisture. Maintain a gentle flow of nitrogen throughout the reaction.

  • Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring. Toluene will form an azeotrope with any residual water, which is collected in the Dean-Stark trap. Continue this process for approximately 2-3 hours to ensure an anhydrous environment. After dehydration, carefully remove the toluene from the Dean-Stark trap.

  • Polymerization: Gradually increase the temperature of the reaction mixture according to the following profile:

    • Heat to 180 °C and maintain for 1 hour.

    • Increase to 220 °C and maintain for 1 hour.

    • Further increase to 280 °C and maintain for 2 hours.

    • Finally, raise the temperature to 320 °C and hold for 3-5 hours. The viscosity of the mixture will increase significantly as the polymer chain grows.

  • Isolation and Purification:

    • After the polymerization is complete, cool the reactor to approximately 150 °C.

    • Pour the viscous polymer solution into a large volume of rapidly stirring methanol or deionized water to precipitate the polymer.

    • Break up the solidified polymer and collect it by filtration.

    • Wash the polymer powder sequentially with hot deionized water and methanol to remove the solvent and unreacted monomers.

    • Dry the purified brominated PEEK copolymer in a vacuum oven at 120 °C for 24 hours.

G cluster_setup Reactor Setup cluster_reaction Reaction cluster_workup Workup Charge Reactants Charge Reactants Add Solvent & Azeotrope Add Solvent & Azeotrope Charge Reactants->Add Solvent & Azeotrope Azeotropic Dehydration Azeotropic Dehydration Add Solvent & Azeotrope->Azeotropic Dehydration Stepwise Heating Stepwise Heating Azeotropic Dehydration->Stepwise Heating Polymerization Polymerization Stepwise Heating->Polymerization Precipitation Precipitation Polymerization->Precipitation Washing Washing Precipitation->Washing Drying Drying Washing->Drying

Hypothetical Data Presentation

The incorporation of this compound into the PEEK backbone is expected to influence its physical and thermal properties. The following table presents hypothetical data comparing standard PEEK with the proposed brominated PEEK copolymer.

PropertyStandard PEEKHypothetical Brominated PEEK (10 mol% BPP)Rationale for Hypothetical Values
Molecular Weight (Mw) > 80,000 g/mol 60,000 - 75,000 g/mol The bulkier brominated monomer may introduce steric hindrance, potentially leading to a slightly lower molecular weight under identical polymerization conditions.
Glass Transition Temp. (Tg) ~ 143 °C[1]~ 145-150 °CThe introduction of the polar C-Br bond and the additional phenyl ring could restrict chain mobility, leading to a slight increase in Tg.
Melting Temperature (Tm) ~ 343 °C[1]~ 330-340 °CThe disruption of the regular polymer chain structure by the comonomer is likely to reduce the degree of crystallinity, thereby lowering the melting point.
Refractive Index ~ 1.65> 1.65The presence of the highly polarizable bromine atom is expected to increase the refractive index of the polymer.[4]
Flame Retardancy (LOI) ~ 35%> 35%Brominated compounds are known flame retardants; their incorporation should improve the limiting oxygen index (LOI).

Potential Applications

The synthesized brominated PEEK copolymer, with its modified properties, could be a candidate for several advanced applications:

  • Flame-Retardant Components: For use in aerospace and electronics where high fire safety standards are required.

  • High Refractive Index Materials: For optical applications such as lenses and coatings.

  • Reactive Intermediates: The bromine atom can serve as a reactive handle for further functionalization, allowing for the attachment of other chemical moieties to tailor surface properties or for cross-linking.

  • Advanced Composites: As a matrix material for composites with enhanced interfacial properties.

Conclusion

This document provides a hypothetical framework for the synthesis and characterization of a novel brominated PEEK copolymer using this compound. While the presented protocols are based on established chemical principles, they require experimental validation. Researchers and scientists are encouraged to use this information as a starting point for the development of new high-performance polymers with tailored functionalities.

References

Application Note: A Protocol for Nucleophilic Aromatic Substitution Utilizing 4-(4-Bromophenoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the nucleophilic aromatic substitution (SNAr) reaction of 4-(4-bromophenoxy)phenol with various aryl halides. The described methodology is based on the principles of the Ullmann condensation, a copper-catalyzed cross-coupling reaction that is a cornerstone in the synthesis of diaryl ethers. Diaryl ether moieties are prevalent in a wide array of biologically active molecules and functional materials, making this protocol highly relevant for drug discovery and materials science. This document offers a comprehensive experimental procedure, a summary of representative quantitative data, and visualizations to illustrate the reaction mechanism and experimental workflow.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom bonds. A key variant of this reaction is the Ullmann condensation, which facilitates the synthesis of diaryl ethers through the copper-catalyzed coupling of a phenol with an aryl halide.[1] These reactions traditionally required harsh conditions, including high temperatures and stoichiometric amounts of copper.[2] However, the development of modern catalytic systems has enabled these transformations to proceed under milder conditions with greater functional group tolerance.

The starting material, this compound, is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[3] Its structure allows for its participation as a nucleophile in SNAr reactions to generate more complex triaryl ether structures. These products are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds.

This application note details a robust protocol for the copper(I)-catalyzed O-arylation of this compound with a range of aryl halides.

Reaction Principle

The reaction proceeds via a copper-catalyzed Ullmann-type mechanism. The phenol is first deprotonated by a base to form the corresponding phenoxide. A copper(I) catalyst then undergoes oxidative addition with the aryl halide. The resulting organocopper intermediate reacts with the phenoxide, followed by reductive elimination to yield the diaryl ether product and regenerate the active copper catalyst.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Phenol This compound Phenoxide Phenoxide Anion Phenol->Phenoxide Deprotonation ArylHalide Ar-X (Aryl Halide) OxidativeAddition [Ar-Cu(III)-X(Phenoxide)] ArylHalide->OxidativeAddition Oxidative Addition Base Base (e.g., K₃PO₄) Base->Phenoxide Catalyst Cu(I) Catalyst CuPhenoxide Copper(I) Phenoxide Catalyst->CuPhenoxide Ligand Exchange Phenoxide->CuPhenoxide CuPhenoxide->OxidativeAddition OxidativeAddition->Catalyst Catalyst Regeneration DiarylEther Triaryl Ether Product OxidativeAddition->DiarylEther Reductive Elimination Byproducts Salt Byproducts

Figure 1: Generalized mechanism for the copper-catalyzed Ullmann condensation.

Experimental Protocol

This protocol describes a general procedure for the reaction of this compound with an aryl halide.

Materials:

  • This compound (97% or higher)

  • Aryl halide (e.g., iodobenzene, 4-bromoanisole, 1-chloro-4-nitrobenzene)

  • Copper(I) iodide (CuI)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or a round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (e.g., nitrogen or argon) with manifold

  • Standard laboratory glassware (syringes, needles, separatory funnel, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Safety Precautions:

  • This compound: May cause eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled. Toxic to aquatic life with long-lasting effects.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

  • Copper(I) iodide: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Very toxic to aquatic life with long-lasting effects.[2][5] Avoid inhalation of dust and contact with skin and eyes.

  • Potassium Phosphate (tribasic): Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[6] Handle with care and avoid creating dust.

  • Dimethyl Sulfoxide (DMSO): Combustible liquid. May cause skin and eye irritation.[7] Readily absorbed through the skin and can carry other dissolved substances with it.[7][8] Wear appropriate gloves.

  • Aryl Halides: Toxicity varies depending on the specific compound. Consult the Safety Data Sheet (SDS) for the specific aryl halide being used.

  • The reaction should be performed in a well-ventilated fume hood.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the aryl halide (1.2 mmol, 1.2 equiv.), copper(I) iodide (0.05 mmol, 5 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous DMSO (5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 120 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure triaryl ether product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow A 1. Add Reactants to Schlenk Tube (this compound, Aryl Halide, CuI, K₃PO₄) B 2. Establish Inert Atmosphere (Evacuate and backfill with N₂/Ar) A->B C 3. Add Anhydrous DMSO B->C D 4. Heat and Stir Reaction Mixture (120 °C, 12-24 h) C->D E 5. Monitor Reaction by TLC D->E F 6. Cool and Quench Reaction (Add Ethyl Acetate and Water) E->F G 7. Extraction with Ethyl Acetate F->G H 8. Wash Organic Layer (Water and Brine) G->H I 9. Dry and Concentrate H->I J 10. Purify by Column Chromatography I->J K 11. Characterize Product (NMR, MS) J->K

Figure 2: Experimental workflow for the synthesis of triaryl ethers.

Data Presentation

The following table presents representative, hypothetical data for the copper-catalyzed O-arylation of this compound with various aryl halides, based on typical yields for Ullmann-type reactions. Actual yields may vary depending on the specific reaction conditions and the reactivity of the aryl halide.

EntryAryl HalideProductYield (%)
1Iodobenzene4-(4-Bromophenoxy)-1-phenoxybenzene85
24-Bromoanisole1-(4-Bromophenoxy)-4-(4-methoxyphenoxy)benzene78
31-Chloro-4-nitrobenzene1-(4-Bromophenoxy)-4-(4-nitrophenoxy)benzene92
42-Iodotoluene1-(4-Bromophenoxy)-2-(tolyloxy)benzene75
53-Bromopyridine3-(4-(4-Bromophenoxy)phenoxy)pyridine68

Conclusion

This application note provides a reliable and adaptable protocol for the synthesis of triaryl ethers via a copper-catalyzed nucleophilic aromatic substitution reaction using this compound. The methodology is based on the well-established Ullmann condensation and is suitable for a range of aryl halides. The resulting diaryl ether products are valuable scaffolds in the development of new pharmaceuticals and functional materials. The detailed protocol and safety information should enable researchers to successfully implement this synthetic transformation in their laboratories.

References

Application Notes and Protocols: 4-(4-bromophenoxy)phenol as a Monomer for Polyetheretherketone (PEEK)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyetheretherketone (PEEK) is a high-performance thermoplastic with exceptional mechanical, thermal, and chemical properties, making it a material of interest for advanced applications in the medical and pharmaceutical fields, including drug delivery systems and medical implants.[1][2][3] Conventionally, PEEK is synthesized via the nucleophilic aromatic substitution of 4,4'-difluorobenzophenone and hydroquinone.[4] This document outlines a proposed, exploratory route for the synthesis of PEEK using 4-(4-bromophenoxy)phenol as a single monomer. This proposed synthesis is based on the principles of Ullmann condensation, a copper-catalyzed reaction for the formation of aryl ethers.[5][6] The following application notes and protocols are intended to serve as a comprehensive guide for the investigation of this novel synthetic pathway.

Proposed Synthesis of PEEK from this compound

The proposed synthesis of PEEK from this compound is a self-polycondensation reaction based on an Ullmann-type coupling mechanism. In this reaction, the phenolic hydroxyl group of one monomer molecule is proposed to react with the aryl bromide of another, facilitated by a copper catalyst, to form the ether linkages of the PEEK backbone.

Proposed Reaction Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound PEEK Polyetheretherketone (PEEK) This compound->PEEK Ullmann Polycondensation catalyst Copper Catalyst (e.g., CuI) Ligand (e.g., Phenanthroline) base Base (e.g., Cs2CO3) solvent High-boiling polar aprotic solvent (e.g., NMP, Diphenyl sulfone) temperature High Temperature (~180-220°C)

Caption: Proposed Ullmann polycondensation of this compound to PEEK.

Experimental Protocols

Materials and Equipment
Materials Equipment
This compoundThree-neck round-bottom flask
Copper(I) iodide (CuI)Mechanical stirrer
1,10-PhenanthrolineDean-Stark trap
Cesium carbonate (Cs₂CO₃)Condenser
N-Methyl-2-pyrrolidone (NMP)Nitrogen/Argon inlet
TolueneHeating mantle with temperature controller
MethanolBuchner funnel and filter flask
Hydrochloric acid (HCl)Vacuum oven
Deionized waterStandard laboratory glassware
Proposed Synthesis Protocol
  • Reactor Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen or argon inlet.

  • Reagent Charging: To the flask, add this compound, an equimolar amount of cesium carbonate, and a catalytic amount of copper(I) iodide (e.g., 5 mol%) and 1,10-phenanthroline (e.g., 10 mol%).

  • Solvent Addition: Add N-Methyl-2-pyrrolidone (NMP) as the reaction solvent and toluene as an azeotropic agent to remove water.

  • Dehydration: Heat the reaction mixture to reflux (around 140-150°C) for several hours to remove any residual water via the Dean-Stark trap.

  • Polymerization: After dehydration, drain the toluene from the Dean-Stark trap and raise the temperature to 180-220°C to initiate polymerization. Monitor the reaction progress by observing the increase in viscosity.

  • Precipitation and Purification: After several hours, cool the reaction mixture and precipitate the polymer by pouring it into a stirred solution of methanol and water.

  • Washing: Filter the crude polymer and wash it sequentially with hot deionized water to remove inorganic salts and with a dilute hydrochloric acid solution to remove the copper catalyst. Follow with further washes with deionized water until the filtrate is neutral.

  • Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Proposed Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Reactor Setup B Reagent Charging A->B C Dehydration B->C D Polymerization C->D E Precipitation D->E F Washing E->F G Drying F->G H Structural Analysis (NMR, FTIR) G->H I Molecular Weight (GPC) H->I J Thermal Properties (DSC, TGA) I->J K Mechanical Testing J->K

Caption: Proposed experimental workflow for PEEK synthesis and characterization.

Characterization Protocols

Structural Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the formation of ether linkages (around 1240 cm⁻¹) and the presence of the ketone group (around 1650 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidate the polymer structure and confirm the complete reaction of the monomer.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer.

Thermal Properties Analysis
  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[4]

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by determining the decomposition temperature.

Data Presentation

The following table presents the typical properties of commercially available PEEK, which can be used as a benchmark for the characterization of the polymer synthesized from this compound.

Property Typical Value for Standard PEEK
Thermal Properties
Glass Transition Temperature (Tg)~143°C[4]
Melting Temperature (Tm)~343°C[4]
Continuous Service TemperatureUp to 260°C[1]
Mechanical Properties
Tensile Strength90 - 100 MPa[4]
Young's Modulus3.6 GPa[4]
Elongation at Break50%[4]
Physical Properties
Density1.32 g/cm³[4]
Water Absorption (24h)0.1%[4]

Applications in Drug Development

PEEK's biocompatibility, chemical inertness, and sterilizability make it a strong candidate for various applications in drug development and delivery.[2] PEEK can be utilized in:

  • Implantable Drug Delivery Devices: Its mechanical strength and biocompatibility are ideal for long-term implantable devices.

  • Medical Tubing and Catheters: PEEK's chemical resistance is advantageous for the transport of various pharmaceutical formulations.

  • Components for Analytical Instrumentation: The high-performance nature of PEEK is suitable for components in HPLC and other analytical equipment used in drug development.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • High temperatures are involved; use appropriate caution to prevent burns.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: The synthesis protocol described herein is a proposed, hypothetical route and has not been validated. It is intended for research and development purposes only. Researchers should exercise caution and perform thorough risk assessments before attempting this experimental procedure.

References

Applications of 4-(4-bromophenoxy)phenol in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-bromophenoxy)phenol is a versatile aromatic compound that serves as a valuable building block in the field of materials science. Its unique structure, featuring a diaryl ether linkage with a bromine substituent and a terminal hydroxyl group, allows for its incorporation into a variety of polymeric and molecular structures. This enables the tailoring of material properties for specific applications, ranging from advanced polymers with tailored self-assembly characteristics to the development of functional materials such as flame retardants and specialty colorants.

This document provides detailed application notes and experimental protocols for the use of this compound in several key areas of materials science, including polymer chemistry, flame retardants, and the synthesis of dyes and pigments. The information is intended to guide researchers in the effective utilization of this compound for the development of novel materials.

Polymer Chemistry: Synthesis of Poly(4-(4-bromophenoxy)styrene)

This compound is a key precursor for the synthesis of specialty polymers, such as poly(4-(4-bromophenoxy)styrene) (PBPOS). This polymer is of interest for its self-assembly properties, which can be utilized in nanotechnology and drug delivery applications.[1][2][3][4] The synthesis is typically achieved through a post-polymerization modification of poly(4-hydroxystyrene) (PHS) via a Williamson etherification reaction.[5][6]

Application Note:

The Williamson etherification of PHS with an appropriate brominated compound, such as 4-bromobenzyl bromide, using this compound as the core structural motif in the monomeric unit, allows for the introduction of the bromophenoxy group onto the polymer backbone. This modification alters the polymer's solubility, thermal properties, and intermolecular interactions, driving self-assembly in solution to form structures like vesicles and micelles.[1][7] The bromine atom also provides a site for further chemical modifications and can enhance the material's flame-retardant properties.

Experimental Protocol: Synthesis of Poly(4-(4-bromophenoxy)styrene) (PBPOS)

This protocol details the synthesis of PBPOS from poly(4-hydroxystyrene) (PHS) and 4-bromobenzyl bromide.

Materials:

  • Poly(4-hydroxystyrene) (PHS)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 4-Bromobenzyl bromide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolution of PHS: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve poly(4-hydroxystyrene) in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 10% (w/v).

  • Addition of Base: To the stirred solution, add an excess of anhydrous potassium carbonate (approximately 2-3 molar equivalents with respect to the hydroxyl groups of PHS).

  • Addition of Alkylating Agent: In a separate flask, dissolve 4-bromobenzyl bromide (approximately 1.5 molar equivalents with respect to the hydroxyl groups of PHS) in a minimal amount of anhydrous DMF. Add this solution dropwise to the PHS/K₂CO₃ mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 24-48 hours under an inert atmosphere. The progress of the reaction can be monitored by FT-IR spectroscopy, looking for the disappearance of the broad O-H stretching band of the phenol.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate and other insoluble salts.

  • Precipitation: Slowly pour the filtrate into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Purification: Collect the precipitated polymer by filtration, wash it thoroughly with methanol to remove any unreacted starting materials and by-products.

  • Drying: Dry the purified poly(4-(4-bromophenoxy)styrene) in a vacuum oven at 40-50 °C until a constant weight is achieved.[5]

Characterization:

The synthesized PBPOS can be characterized by the following techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the ether linkage formation and the disappearance of the phenolic hydroxyl groups.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure of the polymer.[8][9]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mw, Mn) and polydispersity index (PDI) of the polymer.[8][10]

Experimental Workflow for PBPOS Synthesis

PBPOS_Synthesis cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product PHS Poly(4-hydroxystyrene) Dissolution Dissolve PHS in DMF PHS->Dissolution K2CO3 K₂CO₃ Base_Addition Add K₂CO₃ K2CO3->Base_Addition BrBnBr 4-Bromobenzyl bromide Alkylating_Agent Add 4-Bromobenzyl bromide BrBnBr->Alkylating_Agent DMF DMF DMF->Dissolution Dissolution->Base_Addition Base_Addition->Alkylating_Agent Heating Heat & Stir (24-48h) Alkylating_Agent->Heating Filtering Filter Heating->Filtering Precipitation Precipitate in Methanol Filtering->Precipitation Washing Wash with Methanol Precipitation->Washing Drying Dry in Vacuum Oven Washing->Drying PBPOS Poly(4-(4-bromophenoxy)styrene) Drying->PBPOS

Caption: Workflow for the synthesis of poly(4-(4-bromophenoxy)styrene).

Flame Retardants

The presence of bromine in this compound makes it a candidate for use in the formulation of flame retardants.[5] Brominated compounds are known to be effective flame retardants, acting primarily in the gas phase by scavenging free radicals that propagate combustion.[2][11] this compound can be incorporated into polymer backbones or used as a reactive additive to impart flame retardancy.

Application Note:

This compound can be used as a monomer in the synthesis of brominated epoxy resins or polycarbonates.[1][2][12] When the polymer is exposed to heat, the carbon-bromine bonds cleave, releasing bromine radicals. These radicals interfere with the chain reactions of combustion in the flame, thus reducing the rate of burning and heat release. The incorporation of this compound can enhance the thermal stability of the resulting polymer and promote char formation, which acts as a physical barrier to heat and fuel.[13]

Experimental Protocol: Synthesis of a Brominated Flame Retardant Additive (Illustrative Example)

This protocol describes a general approach for synthesizing a triazine-based flame retardant, a class of compounds known for their synergistic flame retardant effects with phosphorus-containing compounds, which could be adapted to incorporate this compound.

Materials:

  • Cyanuric chloride

  • This compound

  • Aniline (or other amine)

  • Sodium hydroxide (NaOH)

  • Acetone

  • Toluene

  • Ice

  • Standard glassware for organic synthesis

Procedure:

  • First Substitution: Dissolve cyanuric chloride in acetone and cool the mixture to 0-5 °C in an ice bath.

  • In a separate vessel, dissolve this compound in an aqueous solution of sodium hydroxide.

  • Slowly add the 4-(4-bromophenoxy)phenoxide solution to the cyanuric chloride solution while maintaining the temperature between 0-5 °C. Stir for 2-4 hours.

  • Second Substitution: Prepare a solution of aniline in acetone. Add this solution to the reaction mixture and allow the temperature to rise to 30-40 °C. Stir for another 2-4 hours.

  • Third Substitution (if applicable): For further modification, a third nucleophile can be added and the reaction heated to reflux.

  • Work-up: After the reaction is complete, pour the mixture into water to precipitate the product.

  • Purification: Filter the solid, wash with water, and then with a small amount of cold acetone.

  • Drying: Dry the product in a vacuum oven.

Performance Evaluation:

The synthesized flame retardant would then be compounded with a polymer (e.g., polypropylene, polycarbonate) and subjected to standard flammability tests.

Test MethodParameter MeasuredTypical Data for Flame-Retardant Polymers
Limiting Oxygen Index (LOI) (ASTM D2863)Minimum oxygen concentration to support combustion>25% (self-extinguishing)[14][15]
UL-94 Vertical Burn Test Time to extinguish, dripping behaviorV-0, V-1, or V-2 rating[14][15]
Thermogravimetric Analysis (TGA) Thermal stability and char yieldIncreased char yield, altered decomposition temperature[13][16]
Cone Calorimetry Heat release rate, smoke productionReduced peak heat release rate (pHRR)[6]

Logical Relationship for Flame Retardant Action

Flame_Retardancy cluster_polymer Polymer Matrix cluster_combustion Combustion Process cluster_retardancy Flame Retardant Action Polymer Polymer with this compound Decomposition Polymer Decomposition Polymer->Decomposition Br_Radicals Release of Bromine Radicals Polymer->Br_Radicals On heating Heat Heat Source Heat->Polymer Combustible_Gases Combustible Gases Decomposition->Combustible_Gases Char_Formation Condensed Phase Action (Char Formation) Decomposition->Char_Formation Flame Flame Propagation Combustible_Gases->Flame Gas_Phase Gas Phase Inhibition (Radical Scavenging) Br_Radicals->Gas_Phase Gas_Phase->Flame Inhibits Char_Formation->Decomposition Insulates

Caption: Mechanism of action for brominated flame retardants.

Dyes and Pigments

This compound can serve as a coupling component in the synthesis of azo dyes. The electron-rich phenolic ring is susceptible to electrophilic attack by diazonium salts, leading to the formation of highly conjugated azo compounds, which are colored.

Application Note:

The synthesis of azo dyes using this compound allows for the creation of novel colorants. The specific color of the dye can be tuned by varying the aromatic amine used to generate the diazonium salt. The presence of the bromophenoxy group can influence the dye's properties, such as its lightfastness, thermal stability, and affinity for different substrates.

Experimental Protocol: Synthesis of an Azo Dye

This protocol outlines the synthesis of an azo dye using this compound as the coupling component and aniline as the diazo component.

Materials:

  • Aniline

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • This compound

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ethanol

  • Ice

Procedure:

Part 1: Diazotization of Aniline

  • In a beaker, dissolve aniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, prepare a cold aqueous solution of sodium nitrite.

  • Slowly add the sodium nitrite solution to the aniline hydrochloride solution while maintaining the temperature below 5 °C with constant stirring. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.

Part 2: Azo Coupling

  • In another beaker, dissolve this compound in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part 1 to the alkaline solution of this compound with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Isolation and Purification:

    • Add sodium chloride to the reaction mixture to salt out the dye.

    • Collect the precipitated dye by vacuum filtration.

    • Wash the solid with cold water.

    • Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the pure product.

  • Drying: Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Azo Dye Synthesis Workflow

Azo_Dye_Synthesis cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_product_workup Product Isolation Aniline Aniline HCl_NaNO2 HCl, NaNO₂, 0-5 °C Aniline->HCl_NaNO2 Diazonium_Salt Benzenediazonium Chloride HCl_NaNO2->Diazonium_Salt Coupling_Reaction Coupling Reaction Diazonium_Salt->Coupling_Reaction Phenol This compound NaOH NaOH, 0-5 °C Phenol->NaOH NaOH->Coupling_Reaction Azo_Dye Azo Dye Precipitate Coupling_Reaction->Azo_Dye Filtration Filtration & Washing Azo_Dye->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure_Dye Purified Azo Dye Recrystallization->Pure_Dye

Caption: General workflow for the synthesis of an azo dye.

Coatings and Adhesives

While less documented in readily available literature, the phenolic hydroxyl group of this compound suggests its potential use in the formulation of epoxy and phenolic resins for coatings and adhesives.[5]

Application Note:

This compound can be reacted with epichlorohydrin to form a brominated epoxy resin. Such resins, when cured, can exhibit enhanced thermal stability, chemical resistance, and adhesion to various substrates. The presence of the bulky bromophenoxy group may also improve the hydrophobicity and barrier properties of the resulting coating, making it suitable for anti-corrosion applications.[3] In adhesive formulations, the incorporation of this compound could lead to improved bond strength and durability, particularly in harsh environments.

Further research is required to fully elucidate the benefits and to develop optimized formulations and application protocols for coatings and adhesives based on this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with demonstrated and potential applications across various domains of materials science. Its utility in the synthesis of advanced polymers with controlled self-assembly, its role in the formulation of effective flame retardants, and its use as a precursor for novel dyes and pigments highlight its importance. The protocols and application notes provided herein offer a foundation for researchers to explore and expand upon the use of this compound in the development of new and improved materials.

References

Application Notes and Protocols for the Synthesis of Flame-Retardant Polymers Using 4-(4-bromophenoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of flame-retardant polymers incorporating 4-(4-bromophenoxy)phenol. This document details experimental protocols for the synthesis of poly(aryloxyphosphazenes) and provides a framework for evaluating their thermal and flame-retardant properties.

Introduction

The incorporation of halogenated compounds, such as this compound, into polymer backbones is a well-established strategy for imparting flame retardancy. The bromine atoms act as radical scavengers in the gas phase during combustion, interrupting the exothermic processes and reducing the flammability of the material. Polyphosphazenes, with their inorganic phosphorus-nitrogen backbone, offer a versatile platform for the synthesis of flame-retardant materials with high thermal stability. By attaching aryloxy side groups, including this compound, to the phosphazene chain, polymers with a synergistic combination of phosphorus and bromine flame retardancy can be achieved.

Data Presentation

The following tables summarize typical quantitative data obtained for flame-retardant polymers. While specific data for polymers containing this compound is not extensively available in the public domain, the tables below provide representative values for analogous flame-retardant polyphosphazene and epoxy systems to guide research and development.

Table 1: Thermal Properties of Flame-Retardant Polyphosphazenes

Polymer SystemGlass Transition Temp. (Tg, °C)5% Weight Loss Temp. (TGA, °C)Char Yield at 800°C (%)
Poly(bis(cyanophenoxy)phosphazene) (PBCP)[1]2635042
Poly(bis(furfuroxy)phosphazene) (PBFP)[1]327431
Poly(bis(1-adamantanemethylamine)phosphazene) (PBAP)[1]-3430429

Table 2: Flame Retardant Properties of Various Polymers

Polymer SystemLimiting Oxygen Index (LOI, %)UL-94 RatingPeak Heat Release Rate (PHRR, kW/m²)
Poly(bis(cyanophenoxy)phosphazene) (PBCP)[1]34.3V-0126.3
Poly(bis(furfuroxy)phosphazene) (PBFP)[1]31.1V-0152.1
Poly(bis(1-adamantanemethylamine)phosphazene) (PBAP)[1]29.1V-0177.8
PLA/HAP-DOPS (5 wt%)[2]26.6V-0-
PC/Pc-FR (0.3 wt%)[3]33.5V-0Reduced by 39.44%
Epoxy/D-P-A (7.5 wt%)29.6V-0713

Experimental Protocols

Protocol 1: Synthesis of Mixed-Substituent Poly(aryloxyphosphazene) Containing this compound and Phenoxy Groups

This protocol is adapted from the general procedure for the synthesis of poly(aryloxyphosphazenes) described by Allcock et al.

Materials:

  • Poly(dichlorophosphazene)

  • This compound

  • Phenol

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dioxane

  • Hexane

  • Deionized water

  • Argon gas

Procedure:

  • Preparation of Sodium Aryloxides:

    • In a flame-dried, argon-purged flask, add a stoichiometric amount of sodium hydride to anhydrous THF.

    • Separately, dissolve equimolar amounts of this compound and phenol in anhydrous THF.

    • Slowly add the mixed phenol solution to the sodium hydride suspension at room temperature with stirring.

    • Continue stirring until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium aryloxides.

  • Polymer Substitution Reaction:

    • In a separate argon-purged reaction vessel, dissolve poly(dichlorophosphazene) in anhydrous dioxane.

    • Slowly add the solution of mixed sodium aryloxides to the poly(dichlorophosphazene) solution at room temperature.

    • Heat the reaction mixture to reflux (approximately 101°C) and maintain for 24-48 hours under an argon atmosphere.

  • Polymer Isolation and Purification:

    • After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirred deionized water.

    • Collect the precipitated polymer by filtration and wash extensively with deionized water to remove any inorganic salts.

    • Further purify the polymer by dissolving it in THF and re-precipitating it into hexane.

    • Repeat the dissolution and precipitation step two more times.

    • Dry the final polymer product under vacuum at 60°C to a constant weight.

Characterization:

  • ¹H and ³¹P NMR Spectroscopy: To confirm the chemical structure and the ratio of the two aryloxy substituents.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and char yield of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test: To assess the flame retardant properties of the polymer.

Visualizations

Logical Relationship: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_synthesis Polymer Synthesis cluster_purification Purification Reactant1 This compound + Phenol Step1 Formation of Sodium Aryloxides Reactant1->Step1 Reactant2 Sodium Hydride Reactant2->Step1 Solvent1 Anhydrous THF Solvent1->Step1 Step3 Substitution Reaction (Reflux) Step1->Step3 Step2 Poly(dichlorophosphazene) in Dioxane Step2->Step3 Step4 Precipitation in Water Step3->Step4 Step5 Filtration & Washing Step4->Step5 Step6 Reprecipitation (THF/Hexane) Step5->Step6 Step7 Drying Step6->Step7 Product Final Polymer Step7->Product

Caption: Workflow for the synthesis of a mixed-substituent poly(aryloxyphosphazene).

Signaling Pathway: Flame Retardant Mechanism

Flame_Retardant_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer with This compound Char Stable Char Layer (P-N backbone) Polymer->Char promotes CombustibleGases Combustible Gases Polymer->CombustibleGases releases Br_rad Br• Polymer->Br_rad releases Heat Heat Heat->Polymer H_rad H• Inactive Inactive Products H_rad->Inactive OH_rad OH• OH_rad->Inactive Br_rad->H_rad scavenges Br_rad->OH_rad scavenges HBr HBr Br_rad->HBr HBr->Br_rad

Caption: Proposed flame retardant mechanism in condensed and gas phases.

References

Application Notes and Protocols for the Synthesis of Diaryl Ethers from 4-(4-bromophenoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diaryl ether motif is a crucial structural component in a wide array of biologically active molecules, natural products, and materials. The synthesis of unsymmetrical diaryl ethers, in particular, is a key challenge in organic chemistry. This document provides detailed experimental protocols for the synthesis of a triaryl ether, 4-(4'-methylphenoxy)phenoxybenzene, by coupling 4-(4-bromophenoxy)phenol with p-cresol. Two well-established and powerful catalytic methods are presented: the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed). These protocols are designed to be a practical guide for researchers in academic and industrial settings.

Reaction Principle

The core of the synthesis is the formation of a new carbon-oxygen (C-O) bond between an aryl halide and a phenol. In this case, this compound acts as the aryl bromide component, and p-cresol serves as the phenolic nucleophile. The reaction is facilitated by a transition metal catalyst, either copper or palladium, in the presence of a suitable base and ligand.

Scheme 1: Synthesis of 4-(4'-methylphenoxy)phenoxybenzene

Experimental Protocols

Two distinct protocols are provided, leveraging either copper or palladium catalysis. The choice of method may depend on factors such as catalyst availability, cost, and functional group tolerance of other potential substrates.

Protocol 1: Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a classic method for forming C-O bonds, and modern modifications have made it more efficient and milder.[1][2] This protocol is adapted from established procedures for the copper-catalyzed coupling of aryl bromides and phenols.[1]

Materials:

  • This compound (1.0 equiv)

  • p-cresol (1.2 equiv)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • N,N'-dimethyl-1,2-ethanediamine (DMEDA) or L-proline (10-20 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane or Toluene (solvent)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube, add this compound (1.0 mmol, 267.1 mg), p-cresol (1.2 mmol, 129.8 mg), copper(I) iodide (0.1 mmol, 19.0 mg), L-proline (0.2 mmol, 23.0 mg), and potassium phosphate (2.0 mmol, 424.6 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously for 24-48 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the inorganic salts and catalyst.

    • Wash the Celite® pad with additional ethyl acetate (10 mL).

    • Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate). The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the pure 4-(4'-methylphenoxy)phenoxybenzene.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig reaction is a versatile and highly efficient method for C-O bond formation, often proceeding under milder conditions and with a broader substrate scope than the Ullmann reaction.[3][4]

Materials:

  • This compound (1.0 equiv)

  • p-cresol (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar biaryl phosphine ligand (4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous Toluene or 1,4-Dioxane (solvent)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (1.5 mmol, 144.2 mg) to an oven-dried Schlenk flask.

  • Addition of Reactants: Add this compound (1.0 mmol, 267.1 mg) and p-cresol (1.2 mmol, 129.8 mg).

  • Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and place under a positive pressure of argon or nitrogen.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with diethyl ether (20 mL) and filter through a short plug of silica gel, washing with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Data Presentation

The following tables summarize the key reaction parameters and expected outcomes for the synthesis of 4-(4'-methylphenoxy)phenoxybenzene. The yields are estimates based on literature for similar diaryl ether syntheses and may vary.

Table 1: Reaction Conditions for Ullmann Condensation

ParameterCondition
Aryl Halide This compound
Phenol p-cresol
Catalyst CuI (10 mol%)
Ligand L-proline (20 mol%)
Base K₃PO₄ (2.0 equiv)
Solvent 1,4-Dioxane
Temperature 110 °C
Time 24-48 h
Expected Yield 70-85%

Table 2: Reaction Conditions for Buchwald-Hartwig Coupling

ParameterCondition
Aryl Halide This compound
Phenol p-cresol
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand XPhos (4 mol%)
Base NaOtBu (1.5 equiv)
Solvent Toluene
Temperature 100 °C
Time 12-24 h
Expected Yield 80-95%

Table 3: Characterization Data for 4-(4'-methylphenoxy)phenoxybenzene

AnalysisExpected Result
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.30-6.80 (m, 12H, Ar-H), 2.30 (s, 3H, -CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 158-118 (Ar-C), 20.5 (-CH₃).
FT-IR (KBr, cm⁻¹) ~3050 (Ar C-H), ~1240 (Ar-O-Ar), ~1500, ~1600 (Ar C=C).
Mass Spec (ESI-MS) m/z: [M+H]⁺ calculated for C₁₉H₁₆O₂.

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration. The provided data is an estimation for the expected product.[5][6]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures.

Ullmann_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Combine Reactants: This compound, p-cresol, CuI, L-proline, K3PO4 in an oven-dried flask inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) prep->inert solvent Add Anhydrous 1,4-Dioxane inert->solvent react Heat at 110 °C for 24-48h solvent->react cool Cool to RT react->cool filter Dilute with Ethyl Acetate & Filter through Celite cool->filter wash Wash with Water & Brine filter->wash dry Dry over Na2SO4 & Concentrate wash->dry purify Flash Column Chromatography dry->purify product Pure Diaryl Ether purify->product

Caption: Workflow for the Ullmann Condensation.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Combine in Glovebox: Pd2(dba)3, XPhos, NaOtBu, This compound, p-cresol solvent Add Anhydrous Toluene prep->solvent react Heat at 100 °C for 12-24h solvent->react cool Cool to RT react->cool filter Dilute with Diethyl Ether & Filter through Silica Plug cool->filter concentrate Concentrate Filtrate filter->concentrate purify Flash Column Chromatography concentrate->purify product Pure Diaryl Ether purify->product

Caption: Workflow for the Buchwald-Hartwig Coupling.

Concluding Remarks

The protocols outlined provide robust and reproducible methods for the synthesis of unsymmetrical diaryl ethers from this compound. The choice between the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig coupling will depend on the specific requirements of the research, including cost, reaction time, and substrate sensitivity. Both methods are powerful tools in the arsenal of the synthetic chemist and are highly relevant to the fields of medicinal chemistry and materials science. It is always recommended to perform a small-scale trial to optimize conditions for a specific substrate combination. Standard laboratory safety practices should be followed at all times.

References

Application Notes and Protocols: 4-(4-bromophenoxy)phenol as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Diaryl Ether Scaffolds

In the landscape of modern medicinal chemistry, the diaryl ether moiety represents a privileged scaffold. Its presence in a multitude of clinically significant molecules underscores its importance as a bioisostere for other functional groups, offering a unique combination of chemical stability, conformational flexibility, and the ability to engage in crucial intermolecular interactions with biological targets. 4-(4-bromophenoxy)phenol is a versatile intermediate that serves as a foundational building block for the construction of these complex diaryl ether-containing pharmaceuticals.[1] Its strategic placement of a reactive phenol and a modifiable bromo-aromatic ring allows for sequential, regioselective functionalization, making it a valuable asset in multi-step synthetic campaigns. This document provides a comprehensive guide to the synthesis, characterization, and application of this compound in the context of pharmaceutical development, with a focus on the underlying chemical principles and practical laboratory protocols.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 13320-48-4[2][3]
Molecular Formula C₁₂H₉BrO₂[2][3][4]
Molecular Weight 265.10 g/mol [2][3][4]
Appearance White to off-white solid[1]
Melting Point 73-78 °C[2]
Storage 2-8°C[2][4]

Safety Profile: this compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[2]

  • Hazard Statements: H319 (Causes serious eye irritation), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), H411 (Toxic to aquatic life with long lasting effects).[2]

  • Precautionary Statements: P273 (Avoid release to the environment), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

  • Personal Protective Equipment (PPE): It is mandatory to use a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves when handling this compound.[2]

Synthesis of this compound via Ullmann Condensation

The formation of the diaryl ether linkage in this compound is most effectively achieved through the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[5][6][7] This venerable reaction has been refined over the years to allow for milder reaction conditions and broader substrate scope. The fundamental transformation involves the coupling of a phenol with an aryl halide.

Reaction Scheme:

Ullmann Condensation 4-Bromophenol 4-Bromophenol Catalyst CuI, Ligand Base (e.g., K2CO3) Solvent (e.g., Toluene) 4-Bromophenol->Catalyst Hydroquinone Hydroquinone Hydroquinone->Catalyst Product This compound Catalyst->Product

Caption: Ullmann condensation for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methodologies for Ullmann diaryl ether synthesis.[8][9]

Materials:

  • 4-Bromophenol (1.0 equiv)

  • Hydroquinone (1.2 equiv)

  • Copper(I) Iodide (CuI) (5 mol%)

  • N,N'-Dimethyl-1,2-ethanediamine (ligand) (10 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Anhydrous Toluene

Equipment:

  • Oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 mmol), hydroquinone (1.2 mmol), copper(I) iodide (0.05 mmol), and anhydrous potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Ligand Addition: Add anhydrous toluene (5 mL) and N,N'-Dimethyl-1,2-ethanediamine (0.1 mmol) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to 110°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the suspension through a pad of Celite® to remove the copper catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Application in Pharmaceutical Synthesis: A Representative Example

While numerous proprietary pharmaceutical syntheses utilize diaryl ether intermediates, a representative example of a downstream synthetic transformation is the synthesis of 4-(4-bromophenoxy)aniline. This compound serves as a precursor for various bioactive molecules, including those with potential kinase inhibitory or anti-inflammatory properties. The conversion of the phenolic hydroxyl group to an amino group is a key step in expanding the synthetic utility of the this compound scaffold.

Synthetic Workflow:

Pharmaceutical_Synthesis_Workflow A 4-Bromophenol & Hydroquinone B Ullmann Condensation A->B C This compound B->C D Buchwald-Hartwig Amination (or alternative N-arylation) C->D E 4-(4-bromophenoxy)aniline D->E F Further Functionalization (e.g., Amide Coupling, Sulfonylation) E->F G Active Pharmaceutical Ingredient (API) F->G

Caption: A representative workflow for the synthesis of an API from this compound.

Protocol: Synthesis of 4-(4-bromophenoxy)aniline

This protocol illustrates a plausible synthetic route and is based on established N-arylation methodologies.

Materials:

  • This compound (1.0 equiv)

  • Ammonia source (e.g., Benzophenone imine, followed by hydrolysis)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (2 mol%)

  • Phosphine ligand (e.g., BINAP) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), BINAP (0.04 mmol), and sodium tert-butoxide (1.5 mmol).

  • Reagent Addition: Add anhydrous toluene (5 mL) and benzophenone imine (1.2 mmol).

  • Reaction: Seal the tube and heat the mixture to 100°C for 12-18 hours. Monitor the reaction by TLC.

  • Hydrolysis and Workup:

    • Cool the reaction to room temperature and add tetrahydrofuran (5 mL) and 2 M HCl (5 mL).

    • Stir vigorously for 1 hour.

    • Neutralize the mixture with saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography to yield 4-(4-bromophenoxy)aniline.

Quality Control: Analytical Characterization of this compound

Rigorous analytical characterization is essential to ensure the purity and identity of this compound before its use in subsequent pharmaceutical synthesis steps.

Spectroscopic Analysis

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides information on the electronic environment of the hydrogen atoms.

    • Expected Chemical Shifts (δ, ppm): Aromatic protons will appear in the range of 6.8-7.5 ppm. The phenolic proton will be a broad singlet, the chemical shift of which is concentration-dependent. The protons on the brominated ring will show a distinct splitting pattern (likely two doublets) from the protons on the phenol-containing ring.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum confirms the carbon skeleton of the molecule.

    • Expected Chemical Shifts (δ, ppm): Aromatic carbons typically resonate between 110-160 ppm. The carbon bearing the bromine atom will be shifted upfield due to the heavy atom effect. The carbons attached to the oxygen atoms will be deshielded and appear further downfield.

b) Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3200-3550 (broad)O-H stretch (hydrogen-bonded phenol)
3000-3100 (sharp)Aromatic C-H stretch
1500-1600Aromatic C=C stretching
~1240Aryl-O-Aryl asymmetric C-O-C stretch
~1000-1100C-Br stretch
Chromatographic Purity Assessment

a) High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is recommended for determining the purity of this compound.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Trifluoroacetic AcidB: Acetonitrile with 0.1% Trifluoroacetic Acid
Gradient A suitable gradient from a higher proportion of A to a higher proportion of B over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Column Temperature 30°C

This method should be validated for linearity, precision, accuracy, and limits of detection and quantification according to ICH guidelines.

Conclusion

This compound is a high-value intermediate in pharmaceutical synthesis, enabling the construction of complex diaryl ether-containing molecules. A comprehensive understanding of its synthesis via the Ullmann condensation, coupled with robust analytical characterization, ensures its quality and suitability for downstream applications. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important building block in their synthetic endeavors.

References

Application Notes and Protocols for the Synthesis of Agrochemicals Using 4-(4-bromophenoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-bromophenoxy)phenol is a versatile chemical intermediate belonging to the diphenyl ether family. Its structure, featuring two phenyl rings linked by an oxygen atom and substituted with a bromine atom and a hydroxyl group, makes it a valuable precursor in the synthesis of a variety of agrochemicals, particularly herbicides. The presence of the bromine atom can enhance the biological activity and modify the physicochemical properties of the final product, such as its environmental persistence and mode of action.

This document provides detailed application notes and protocols for the synthesis of a representative brominated diphenyl ether herbicide using this compound as a key starting material. The protocols are based on established synthetic methodologies for this class of compounds.

Application: Synthesis of a Hypothetical Brominated Diphenyl Ether Herbicide

Diphenyl ether herbicides are a significant class of agrochemicals that primarily act by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic molecule that, in the presence of light and oxygen, causes rapid cell membrane disruption in susceptible plants.

The following sections detail the synthesis of a hypothetical herbicide, 2-nitro-5-(4-(4-bromophenoxy)phenoxy)anisole , which incorporates the this compound backbone. This structure is analogous to known PPO-inhibiting herbicides.

Logical Workflow for Synthesis

The synthesis of the target herbicide from this compound can be achieved through a two-step process involving an initial Ullmann condensation to form a key intermediate, followed by a Williamson ether synthesis.

Synthesis_Workflow A This compound C Intermediate: 4-(4-bromophenoxy)-4'-nitrodiphenyl ether A->C Ullmann Condensation B 1-bromo-4-nitrobenzene B->C E Final Product: 2-nitro-5-(4-(4-bromophenoxy)phenoxy)anisole C->E Williamson Ether Synthesis D Methylating Agent (e.g., Dimethyl sulfate) D->E

Caption: Synthetic workflow for a novel diphenyl ether herbicide.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-bromophenoxy)-4'-nitrodiphenyl ether (Ullmann Condensation)

This protocol describes the copper-catalyzed coupling of this compound with 1-bromo-4-nitrobenzene.

Materials:

  • This compound

  • 1-bromo-4-nitrobenzene

  • Potassium carbonate (anhydrous)

  • Copper(I) iodide (CuI)

  • Pyridine (anhydrous)

  • Toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous pyridine and 1-bromo-4-nitrobenzene (1.2 equivalents) to the flask.

  • Heat the reaction mixture to reflux (approximately 115-120 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure to remove the pyridine.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 4-(4-bromophenoxy)-4'-nitrodiphenyl ether.

Protocol 2: Synthesis of 2-nitro-5-(4-(4-bromophenoxy)phenoxy)anisole (Williamson Ether Synthesis)

This protocol details the methylation of the intermediate product.

Materials:

  • 4-(4-bromophenoxy)-4'-nitrodiphenyl ether

  • Dimethyl sulfate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 4-(4-bromophenoxy)-4'-nitrodiphenyl ether (1 equivalent) in anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add dimethyl sulfate (1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the final product, 2-nitro-5-(4-(4-bromophenoxy)phenoxy)anisole.

Data Presentation

The herbicidal efficacy of diphenyl ether compounds is typically evaluated by determining the concentration required to inhibit plant growth by 50% (IC50 or GR50). The following table presents representative herbicidal activity data for various brominated diphenyl ether derivatives against common weed species. This data is compiled from literature sources to provide a comparative context for the potential efficacy of the synthesized compound.

CompoundTarget Weed SpeciesGrowth Inhibition (IC50/GR50) (µM)
4-Bromodiphenyl etherAmaranthus retroflexus (Redroot pigweed)15.2
4,4'-Dibromodiphenyl etherEchinochloa crus-galli (Barnyardgrass)8.5
2,4-Dibromodiphenyl etherSetaria faberi (Giant foxtail)12.1
4-Bromo-4'-nitrodiphenyl etherAbutilon theophrasti (Velvetleaf)2.3
2,4-Dibromo-4'-nitrodiphenyl etherAmaranthus retroflexus (Redroot pigweed)0.9

Signaling Pathway and Mode of Action

The primary mode of action for diphenyl ether herbicides is the inhibition of protoporphyrinogen oxidase (PPO) in the chlorophyll and heme biosynthesis pathway.

PPO_Inhibition cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Photosensitization (Light, O2) PPO->Protoporphyrin_IX Oxidation Herbicide Brominated Diphenyl Ether Herbicide Herbicide->PPO Inhibition Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death

Caption: Mode of action of diphenyl ether herbicides.

Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, which then leaks from the chloroplast. In the cytoplasm, it is non-enzymatically oxidized to protoporphyrin IX. This molecule is a potent photosensitizer that, upon exposure to light, generates reactive oxygen species (ROS). The ROS cause rapid lipid peroxidation, leading to the disruption of cell membranes and ultimately, cell death and necrosis of the plant tissue.

Application Notes and Protocols: Thermal Properties of Polymers Derived from 4-(4-bromophenoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the thermal properties of polymers derived from 4-(4-bromophenoxy)phenol. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and characterization of novel poly(aryl ether)s. The following sections detail the thermal behavior of these polymers, present experimental protocols for their analysis, and illustrate key processes through diagrams.

Introduction to Polymers from this compound

Polymers synthesized using this compound as a monomer belong to the family of poly(aryl ether)s, which are known for their high thermal stability and excellent mechanical properties. The incorporation of the bromophenoxy group can impart specific properties, including flame retardancy and potential for further functionalization. Understanding the thermal characteristics of these polymers, such as their glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td), is crucial for determining their processing conditions and application limits.

One example of a polymer derived from a related monomer is poly(4-(4-bromophenyloxy)styrene) (PBPOS). This polymer demonstrates the influence of the 4-bromophenoxy group on the thermal properties of a polystyrene backbone.

Data Presentation: Thermal Properties

The thermal properties of polymers are critical indicators of their performance at elevated temperatures. The following table summarizes the key thermal data for poly(4-(4-bromophenyloxy)styrene) (PBPOS), a representative polymer containing the 4-bromophenoxy moiety.

PolymerGlass Transition Temperature (Tg)Decomposition Temperature (Td) at 5% weight loss
Poly(4-(4-bromophenyloxy)styrene) (PBPOS)58 - 67 °C300 °C

Experimental Protocols

Accurate determination of the thermal properties of polymers requires standardized experimental procedures. The following protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are provided as a guide for researchers.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

DSC is a fundamental technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature.[1][2] It is widely used to determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of polymers.[1][2]

Objective: To determine the glass transition temperature (Tg) of the polymer.

Instrumentation: A heat-flux DSC instrument, such as a TA Instruments DSC 2920 or equivalent.[1]

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with a dry inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • First Heating Scan: Equilibrate the sample at a temperature well below the expected Tg (e.g., 25 °C). Heat the sample at a constant rate of 10 °C/min to a temperature above the expected Tg (e.g., 150 °C).[2] This scan is used to erase the thermal history of the sample.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • Second Heating Scan: Heat the sample again at the same rate of 10 °C/min to a temperature above the Tg. The Tg is determined from this second heating scan to ensure a consistent thermal history.[3]

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.[1]

Thermogravimetric Analysis (TGA) for Decomposition Temperature (Td)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] It is used to determine the thermal stability and decomposition temperature of polymers.

Objective: To determine the decomposition temperature (Td) of the polymer.

Instrumentation: A thermogravimetric analyzer, such as a TA Instruments Q-50 TGA.[4]

Procedure:

  • Sample Preparation: Place 5-10 mg of the polymer sample into a TGA pan (e.g., platinum or ceramic).

  • Instrument Setup:

    • Place the sample pan onto the TGA balance.

    • Select the desired atmosphere (e.g., nitrogen for inert conditions or air for oxidative degradation studies) and set the flow rate (e.g., 40 mL/min).[4]

  • Thermal Program:

    • Equilibrate the sample at room temperature (e.g., 25 °C).[4]

    • Heat the sample at a constant rate of 20 °C/min to a high temperature (e.g., 800 °C) to ensure complete decomposition.[4]

  • Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The decomposition temperature (Td) is often reported as the temperature at which a specific amount of weight loss (e.g., 5%) occurs.

Visualizations

Synthesis of Poly(aryl ether)s from this compound

The following diagram illustrates a general synthetic pathway for producing poly(aryl ether)s via nucleophilic aromatic substitution, using this compound and a dihaloaromatic monomer.

Synthesis_Pathway Monomer1 This compound Polymerization Polymerization (Nucleophilic Aromatic Substitution) Monomer1->Polymerization Monomer2 Dihaloaromatic Monomer (e.g., 4,4'-Difluorobenzophenone) Monomer2->Polymerization Solvent High-boiling aprotic solvent (e.g., NMP, Sulfolane) Solvent->Polymerization Reaction Medium Base Weak Base (e.g., K2CO3) Base->Polymerization Deprotonation Polymer Poly(aryl ether) with pendent 4-bromophenoxy groups Polymerization->Polymer

Caption: General synthesis of poly(aryl ether)s.

Experimental Workflow for Thermal Analysis

This diagram outlines the logical flow of experiments for the thermal characterization of the synthesized polymers.

Thermal_Analysis_Workflow start Synthesized Polymer Sample dsc Differential Scanning Calorimetry (DSC) start->dsc tga Thermogravimetric Analysis (TGA) start->tga dsc_data Determine Tg (Glass Transition Temperature) dsc->dsc_data tga_data Determine Td (Decomposition Temperature) tga->tga_data analysis Correlate Structure with Thermal Properties dsc_data->analysis tga_data->analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(4-Bromophenoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 4-(4-bromophenoxy)phenol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which is pivotal for creating intermediates used in pharmaceuticals, agrochemicals, and specialty polymers.[1][2] The most common and effective method for synthesizing this diaryl ether is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[3][4]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes.

Reaction Overview: The Ullmann Condensation Pathway

The synthesis of this compound is typically achieved via the Ullmann coupling of hydroquinone and a suitable aryl halide, such as 1,4-dibromobenzene, in the presence of a copper catalyst, a ligand, and a base.

General Reaction Scheme: General Reaction Scheme for this compound synthesis Caption: Ullmann condensation for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Category 1: Low or No Product Yield

Q1: My reaction shows very low or no conversion of starting materials. What are the most common culprits?

A1: Low or no yield in Ullmann couplings is a frequent issue that can typically be traced back to one of five key areas: the catalyst system, reaction conditions, or reagent quality.[5]

  • Inactive Catalyst: The active catalytic species is Copper(I).[6] If you are using a Cu(I) salt like CuI or CuBr that has been stored for a long time, it may have oxidized to inactive Cu(II). Always use a fresh, high-purity copper(I) source.[6]

  • Inappropriate Ligand: Modern Ullmann reactions often require a ligand to proceed under milder conditions.[7][8] If you are running the reaction without a ligand or with a suboptimal one, the reaction may stall. For this specific transformation, N,O-chelating ligands like the amino acid N,N-dimethylglycine are known to be highly effective and cost-efficient.[9][10]

  • Incorrect Base/Solvent Combination: The choice of base is critical and is often dependent on the solvent.[5][11] For instance, an inexpensive base like K₂CO₃ works well in non-polar solvents such as toluene or xylene.[11] In contrast, polar aprotic solvents like acetonitrile or DMSO often give better results with bases like K₃PO₄ or Cs₂CO₃.[5][12] An incompatible pairing can lead to poor solubility of the base and little to no reaction.

  • Insufficient Temperature: While ligand-accelerated protocols operate at lower temperatures than traditional Ullmann reactions, the temperature must still be sufficient to overcome the activation energy.[3][6] If you observe no reaction at a lower temperature (e.g., 80 °C), a stepwise increase in temperature (e.g., to 100-110 °C) may be necessary.[11]

  • Poor Reagent Quality: The presence of water is detrimental. Protic impurities can lead to side reactions, such as the reduction of the aryl halide.[6] Ensure that all reagents, solvents, and glassware are rigorously dried. Using anhydrous-grade solvents is highly recommended.

Q2: The reaction starts but does not proceed to completion, leaving significant amounts of starting material. What could be causing this?

A2: A stalled reaction often points to catalyst deactivation or product inhibition.

  • Catalyst Deactivation: The Cu(I) catalyst can be sensitive and may decompose over the course of the reaction, especially if impurities are present or if the inert atmosphere is not strictly maintained.

  • Product Inhibition: In some cases, the diaryl ether product can coordinate to the copper center more strongly than the reactants, effectively inhibiting the catalytic cycle.[9] If you suspect product inhibition, altering the ligand or solvent may help. Sometimes, operating at a slightly higher dilution can also mitigate this effect.

  • Base Insufficiency: The base may not be strong enough to fully deprotonate the hydroquinone, or it may be consumed by side reactions. Ensure you are using at least two equivalents of base relative to the hydroquinone.

Category 2: Side Product Formation

Q1: My main impurity is a debrominated starting material (bromobenzene from 1,4-dibromobenzene). What causes this and how can I prevent it?

A1: The formation of debrominated side products is a classic sign of protic impurities in the reaction mixture.[6] Trace amounts of water can act as a proton source, leading to the reductive dehalogenation of the aryl halide.

Solution:

  • Anhydrous Conditions: This is critical. Oven-dry all glassware before use. Use anhydrous solvents and ensure your reagents (especially the base, which can be hygroscopic) are dry.

  • Inert Atmosphere: Purge the reaction vessel thoroughly with an inert gas like argon or nitrogen before adding the catalyst and solvent. Maintain a positive pressure of inert gas throughout the reaction.

Q2: I am observing symmetrical ether byproducts. How can I improve the selectivity for the desired unsymmetrical product?

A2: The formation of symmetrical ethers (like 1,4-diphenoxybenzene or 4,4'-dibromodiphenyl ether) arises from the self-coupling of the starting materials. This can be influenced by stoichiometry and the relative reaction rates.

Solution:

  • Control Stoichiometry: While a 1:1 stoichiometry of hydroquinone to 1,4-dibromobenzene is theoretically required, a slight excess of one reactant can sometimes favor the cross-coupling reaction over homocoupling. Experiment with using a slight excess (e.g., 1.1 to 1.2 equivalents) of the hydroquinone.

  • Slow Addition: If feasible, the slow addition of one of the coupling partners via a syringe pump can help maintain its low concentration in the reaction mixture, thereby disfavoring the homocoupling side reaction.

Category 3: Purification Challenges

Q1: How can I efficiently remove the copper catalyst and inorganic salts during workup?

A1: Removing the copper catalyst is a crucial step for obtaining a pure product.

Standard Procedure:

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Filter the mixture through a pad of Celite®. This will remove the bulk of the insoluble copper species and inorganic salts.[5]

  • Wash the filtrate with a dilute aqueous solution of ammonia or ammonium chloride. The ammonia will complex with any remaining soluble copper salts, drawing them into the aqueous layer.

  • Proceed with standard aqueous workup (water and brine washes), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

Q2: My crude product is an oil and difficult to purify by crystallization. What is the best alternative?

A2: For diaryl ethers that are difficult to crystallize, column chromatography on silica gel is the most reliable purification method.[5]

  • Solvent System: A gradient elution with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically effective. Start with a low polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity to elute your product.

  • Monitoring: Use Thin Layer Chromatography (TLC) to identify the fractions containing the pure product before combining them for solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for the Ullmann reaction? A1: Copper(I) salts such as CuI, CuBr, and Cu₂O are the most commonly used and effective catalysts.[5] CuI is often preferred due to its reliability and commercial availability. While Cu(II) salts can sometimes be used, they typically require in situ reduction to the active Cu(I) state, which can add complexity.[13]

Q2: Is a ligand absolutely necessary? Which one is a good starting point? A2: While traditional Ullmann reactions were performed without ligands at very high temperatures, modern protocols almost always use a ligand.[3][7] Ligands are crucial for accelerating the reaction, allowing it to proceed at much lower temperatures (often below 120 °C) and with lower catalyst loadings.[8][14] For the synthesis of diaryl ethers, N,N-dimethylglycine is an excellent and inexpensive starting point that has proven effective for a wide range of substrates.[10][15]

Q3: How do I select the optimal base and solvent? A3: The choice is interdependent and crucial for success. The base must be strong enough to deprotonate the phenol but not so reactive that it causes side reactions. Its solubility in the chosen solvent is also a key factor. The following table summarizes common pairings from the literature.

BaseCommon SolventsTypical TemperatureNotes
K₂CO₃ Toluene, Xylene100-140 °CInexpensive and effective in non-polar solvents.[5][11]
Cs₂CO₃ Dioxane, DMF, Acetonitrile80-120 °CHighly effective but more expensive; good solubility in polar aprotic solvents.[5][15]
K₃PO₄ DMSO, Acetonitrile80-110 °CA strong, effective base, particularly for sterically hindered substrates.[9][12]

Q4: What are the primary electronic effects of the substrates on this reaction? A4: The Ullmann diaryl ether synthesis is generally favored with:

  • Electron-poor aryl halides: The presence of electron-withdrawing groups on the aryl halide enhances the rate of oxidative addition to the copper center.[11]

  • Electron-rich phenols: Electron-donating groups on the phenol increase the nucleophilicity of the corresponding phenoxide, promoting the reaction.[11] In this synthesis, 1,4-dibromobenzene is electronically neutral, while hydroquinone is electron-rich, making this a favorable coupling.

Visualizations and Workflows

General Experimental Workflow

The following diagram outlines the typical sequence for performing the Ullmann synthesis in a laboratory setting.

G A Reactant & Catalyst Loading (Hydroquinone, 1,4-Dibromobenzene, CuI, Ligand, Base) B Inert Atmosphere (Evacuate & Backfill with Argon/N2) A->B C Anhydrous Solvent Addition B->C D Reaction Execution (Heat & Stir for 12-24h) C->D E Workup (Cool, Dilute, Filter through Celite) D->E F Purification (Aqueous Extraction & Column Chromatography) E->F

Caption: A standard workflow for Ullmann diaryl ether synthesis.

Troubleshooting Decision Tree for Low Yield

Use this decision tree to diagnose and resolve issues related to low product yield.

G Start Low or No Yield Observed Catalyst Evaluate Catalyst System Start->Catalyst Conditions Assess Reaction Conditions Start->Conditions Reagents Verify Reagent Quality Start->Reagents Catalyst_Q1 Is Cu(I) source fresh? Is ligand optimal? Catalyst->Catalyst_Q1 Conditions_Q1 Is base/solvent pair correct? Is temperature sufficient? Conditions->Conditions_Q1 Reagents_Q1 Are reagents & solvent anhydrous? Is stoichiometry accurate? Reagents->Reagents_Q1 Catalyst_A1 Use fresh, high-purity CuI. Consider N,N-dimethylglycine or L-proline. Catalyst_Q1->Catalyst_A1 Conditions_A1 Use compatible pairs (e.g., K3PO4/ACN). Incrementally increase temperature. Conditions_Q1->Conditions_A1 Reagents_A1 Use oven-dried glassware & dry solvents. Confirm molar ratios of reactants. Reagents_Q1->Reagents_A1

Caption: A decision tree for troubleshooting low yields in Ullmann reactions.

Detailed Experimental Protocol

This protocol provides a starting point for the synthesis of this compound using a modern, ligand-assisted Ullmann coupling procedure.

Reactants & Reagents:

  • Hydroquinone (1.0 mmol, 1.0 equiv)

  • 1,4-Dibromobenzene (1.2 mmol, 1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • N,N-Dimethylglycine (0.2 mmol, 20 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • Anhydrous Acetonitrile (ACN) (5 mL)

Procedure:

  • Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add hydroquinone, 1,4-dibromobenzene, CuI, N,N-dimethylglycine, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous acetonitrile via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the hydroquinone is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short plug of Celite, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with 1 M aqueous HCl (2 x 15 mL), followed by saturated aqueous sodium bicarbonate (1 x 15 mL), and finally brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

References

Technical Support Center: Purification of Crude 4-(4-bromophenoxy)phenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-(4-bromophenoxy)phenol via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: A mixed solvent system of a polar protic solvent and water is often effective for the recrystallization of phenolic compounds. For this compound, an ethanol/water or methanol/water mixture is a good starting point. The compound should be dissolved in the minimum amount of the hot alcohol, followed by the dropwise addition of hot water until the solution becomes faintly turbid. This indicates the saturation point has been reached.

Q2: What are the common impurities in crude this compound?

A2: Common impurities may include unreacted starting materials such as 4-bromophenol and other reagents from the synthesis.[1] Byproducts from side reactions may also be present. The presence of these impurities can lower the melting point and affect the color of the crystalline product.

Q3: The reported melting point for this compound varies in the literature. Why is that, and what should I expect?

A3: The literature shows some discrepancy in the melting point of this compound, with ranges cited from 73-78°C to as high as 135°C.[1] This variation can be attributed to different polymorphic forms of the crystals or the presence of impurities. A sharp melting point range is a good indicator of purity. After successful recrystallization, you should obtain a product with a consistent and sharp melting point. It is advisable to characterize your purified product using techniques like NMR spectroscopy to confirm its identity and purity.

Q4: How can I improve the recovery yield of my recrystallization?

A4: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.[2] Avoid using an excessive amount of solvent, as this will keep more of your product dissolved in the mother liquor even after cooling.[3] Allowing the solution to cool slowly to room temperature before placing it in an ice bath will also promote the formation of larger, purer crystals and improve recovery.[4] You can also attempt to recover a second crop of crystals by concentrating the mother liquor.[5]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated.1. Reheat the solution and boil off some of the solvent to concentrate it. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[2]
The compound "oils out" instead of crystallizing. The melting point of the compound is lower than the temperature at which it is coming out of solution.[6]1. Reheat the solution to redissolve the oil. 2. Add a small amount of the better solvent (e.g., ethanol in an ethanol/water system) to lower the saturation temperature. 3. Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice.[3]
The recrystallized product has a low melting point or a broad melting point range. The product is still impure.1. Repeat the recrystallization process. Ensure slow cooling to minimize the trapping of impurities within the crystal lattice. 2. Consider using a different solvent system for the second recrystallization.
Crystals are discolored (e.g., yellow or brown). 1. Presence of colored impurities. 2. Oxidation of the phenol.1. Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[3] 2. If oxidation is suspected, perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).
Crystallization happens too quickly, resulting in fine needles or powder. 1. The solution was cooled too rapidly. 2. The solution was too concentrated.1. Allow the flask to cool to room temperature on a benchtop, insulated from the surface, before transferring it to an ice bath.[3] 2. Reheat the solution and add a small amount of additional hot solvent.
Poor recovery of the product. 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Incomplete crystallization.1. Use the minimum amount of hot solvent to dissolve the crude material.[2] 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing prematurely.[7] 3. Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes before filtration to maximize crystal formation.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of crude this compound using a mixed solvent system.

1. Solvent Selection:

  • Based on the phenolic nature of the compound, an ethanol/water solvent system is a suitable starting point. This compound is expected to be soluble in hot ethanol and less soluble in cold water.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration. Preheat a funnel and a new receiving flask with hot solvent to prevent premature crystallization of the product in the funnel.[7]

4. Saturation:

  • To the hot, clear solution, add hot water dropwise until the solution becomes persistently cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

5. Crystallization:

  • Cover the flask and allow it to cool slowly to room temperature undisturbed. Slow cooling is crucial for the formation of large, pure crystals.[4]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

7. Drying:

  • Dry the purified crystals under vacuum or by air drying to remove any residual solvent.

8. Purity Assessment:

  • Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.

  • Further characterization by techniques such as ¹H NMR, ¹³C NMR, and HPLC can be performed to confirm the structure and purity.

Visualizations

G Experimental Workflow for Recrystallization A Dissolve Crude Product in Minimum Hot Ethanol B Hot Filtration (if insoluble impurities) A->B C Add Hot Water until Turbid, then Clarify with Ethanol B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent Mixture F->G H Dry Crystals G->H I Assess Purity (Melting Point, NMR) H->I

Caption: Experimental workflow for the recrystallization of this compound.

G Troubleshooting Recrystallization Issues Start Problem Encountered During Recrystallization NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound Oils Out Start->OilingOut LowYield Low Yield Start->LowYield Discolored Discolored Crystals Start->Discolored Sol_TooMuchSolvent Too much solvent? NoCrystals->Sol_TooMuchSolvent Sol_Supersaturated Supersaturated? NoCrystals->Sol_Supersaturated Sol_CoolingTooFast Cooling too fast? OilingOut->Sol_CoolingTooFast LowYield->Sol_TooMuchSolvent Sol_Impure Colored impurities? Discolored->Sol_Impure Action_BoilOff Boil off excess solvent Sol_TooMuchSolvent->Action_BoilOff Yes Action_UseLessSolvent Use minimum hot solvent Sol_TooMuchSolvent->Action_UseLessSolvent Yes Action_ScratchSeed Scratch flask or seed Sol_Supersaturated->Action_ScratchSeed Yes Action_AddSolventCoolSlow Add more 'good' solvent, cool slowly Sol_CoolingTooFast->Action_AddSolventCoolSlow Yes Action_Charcoal Use activated charcoal Sol_Impure->Action_Charcoal Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Side Reactions in the Ullmann Condensation of 4-Bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the Ullmann condensation of 4-bromophenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected side reactions in the Ullmann condensation of 4-bromophenol?

A1: The main side reactions to anticipate are:

  • Homocoupling: The self-coupling of 4-bromophenol to form biphenyl derivatives. This is a common side reaction in Ullmann couplings, especially at elevated temperatures.[1][2]

  • Dehalogenation: The reduction of 4-bromophenol to phenol, which removes the reactive handle for the desired coupling.[3][4]

  • Diaryl Ether Formation: In reactions with nucleophiles that also contain a hydroxyl group, or if the reaction is not entirely anhydrous, the formation of a diaryl ether side product is possible.[5]

Q2: My reaction is showing low to no yield of the desired product. What are the most common causes?

A2: Low or no yield in an Ullmann condensation of 4-bromophenol can stem from several factors:

  • Inactive Catalyst: The copper catalyst, typically a Cu(I) salt, can be sensitive to air and moisture. Ensure you are using a fresh, high-purity catalyst.

  • Inappropriate Ligand: The choice of ligand is crucial for stabilizing the copper catalyst and facilitating the reaction. For electron-rich phenols like 4-bromophenol, ligands such as N,N-dimethylglycine have shown effectiveness. A ligand screening may be necessary to find the optimal one for your specific substrate combination.[6]

  • Suboptimal Base: The base plays a critical role in the deprotonation of the nucleophile. The strength and solubility of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield.[7]

  • Low Reaction Temperature: While modern Ullmann protocols operate at milder temperatures than classical conditions, the reaction may still require heating to proceed efficiently.[8]

Q3: I am observing a significant amount of phenol in my crude reaction mixture. What is causing this?

A3: The presence of phenol is a strong indicator of a dehalogenation side reaction. This can be caused by:

  • Protic Impurities: Traces of water or other protic impurities in the reaction mixture can serve as a proton source for the reduction of the aryl halide.[3] Ensure all reagents and solvents are anhydrous.

  • Reaction Conditions: Certain ligands and bases may promote dehalogenation. If this is a persistent issue, consider screening alternative reaction conditions.

Q4: How can I minimize the formation of homocoupling byproducts?

A4: Homocoupling is often favored at higher temperatures. To minimize this side reaction:

  • Optimize Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Ligand Selection: Certain ligands can suppress homocoupling by favoring the desired cross-coupling pathway.

  • Stoichiometry: Using a slight excess of the nucleophile relative to 4-bromophenol can sometimes reduce the likelihood of 4-bromophenol coupling with itself.

Troubleshooting Guides

This section provides structured guidance for addressing specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Desired N-Arylated Product (e.g., 4-hydroxydiphenylamine)
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of Cu(I) salt (e.g., CuI).The active catalytic species is Cu(I), which can be oxidized upon prolonged storage.
Suboptimal Ligand Screen different ligands such as N,N-dimethylglycine, L-proline, or 1,10-phenanthroline.[6]The ligand stabilizes the copper catalyst and facilitates oxidative addition and reductive elimination.
Incorrect Base Evaluate a range of bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.[7]The base strength and solubility are critical for the deprotonation of the amine and can influence the overall reaction rate.
Low Temperature Incrementally increase the reaction temperature (e.g., from 80°C to 120°C).Ullmann condensations often require thermal energy to overcome the activation barrier.
Solvent Effects Test different polar aprotic solvents such as DMF, DMSO, or NMP.The solvent affects the solubility of reactants and the stability of the catalytic species.
Issue 2: Formation of Significant Diaryl Ether Byproduct in C-O Coupling
Potential Cause Troubleshooting Step Rationale
Reaction with Phenolic -OH In couplings with other phenols, this is the desired reaction. For couplings with aliphatic alcohols, ensure the alcohol is used in excess.The phenolic hydroxyl of 4-bromophenol can compete with the intended alcohol nucleophile.
Presence of Water Use anhydrous solvents and reagents. Dry glassware thoroughly.Water can act as a nucleophile, leading to the formation of 4,4'-dihydroxydiphenyl ether.
Ligand Choice Screen ligands that may favor coupling with the intended nucleophile.The ligand can influence the selectivity of the catalytic system.

Data Presentation

The following table summarizes representative yields for Ullmann-type reactions involving substrates similar to 4-bromophenol, illustrating the impact of different reaction parameters.

Aryl HalideNucleophileCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
4-Bromoanisole4-MethoxyphenolCuI (10)N,N-dimethylglycine (10)K₃PO₄ (2)MeCN80>95[6]
4-Bromoanisole4-MethoxyphenolCuI (10)L-Proline (10)K₃PO₄ (2)MeCN80~70[6]
4-IodoanisoleAnilineCuI (10)NoneK₂CO₃ (2)DMSO11090[9]
IodobenzenePhenolnano-CuO (10)NoneCs₂CO₃ (1.5)DMSO100-11092[10]
4-BromophenolPhenolCuCl (5) / TMHD (10)TMHD (10)Cs₂CO₃ (2)NMP12085[11]

Experimental Protocols

Protocol 1: General Procedure for the Ullmann C-N Coupling of 4-Bromophenol with an Amine

This protocol is a generalized procedure and may require optimization for specific amines.

Materials:

  • 4-Bromophenol (1.0 equiv)

  • Amine (1.2 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Ligand (e.g., N,N-dimethylglycine) (20 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk tube, add 4-bromophenol, the amine, CuI, the ligand, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Seal the tube and place it in a preheated oil bath at 100-120 °C.

  • Stir the reaction mixture vigorously and monitor its progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 4-Hydroxydiphenylamine from Hydroquinone and Aniline

While not a direct Ullmann condensation of 4-bromophenol, this protocol provides a relevant synthesis for a key product.[12][13]

Materials:

  • Hydroquinone (1.0 equiv)

  • Aniline (3.0 equiv)

  • p-Toluenesulfonic acid (catalyst)

Procedure:

  • Combine hydroquinone, aniline, and p-toluenesulfonic acid in a reaction vessel equipped with a distillation apparatus.

  • Heat the mixture to 175°C while stirring.

  • Gradually increase the temperature to 205°C, collecting the water that distills off.

  • After the reaction is complete (as monitored by water collection or another analytical method), cool the mixture.

  • Purify the product by vacuum distillation or recrystallization.[12]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Catalyst Check Catalyst Activity - Use fresh Cu(I) salt Start->Catalyst Ligand Screen Ligands - N,N-dimethylglycine - L-proline Start->Ligand Base Optimize Base - K₃PO₄, Cs₂CO₃, K₂CO₃ Start->Base Temp Adjust Temperature - Incrementally increase Start->Temp Solvent Change Solvent - DMF, DMSO, NMP Start->Solvent Result Improved Yield Catalyst->Result Ligand->Result Base->Result Temp->Result Solvent->Result

Caption: A troubleshooting workflow for addressing low product yield.

Reaction Pathways: Desired Product vs. Side Reactions

Reaction_Pathways cluster_reactants Reactants cluster_products Potential Products 4-Bromophenol 4-Bromophenol Desired_Product Desired C-N or C-O Coupled Product 4-Bromophenol->Desired_Product + Nucleophile + Cu Catalyst, Base, Ligand Homocoupling Homocoupling (Biaryl Product) 4-Bromophenol->Homocoupling + 4-Bromophenol (High Temp) Dehalogenation Dehalogenation (Phenol) 4-Bromophenol->Dehalogenation + [H] (Impurities) Nucleophile Nucleophile Nucleophile->Desired_Product

References

Technical Support Center: Purification of 4-(4-bromophenoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-bromophenoxy)phenol. The following sections detail methods to remove impurities and offer solutions to common challenges encountered during its purification.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the purification of this compound, a diaryl ether commonly synthesized via Ullmann condensation. Potential impurities can include unreacted starting materials such as 4-bromophenol, residual copper catalyst, and side-products from homo-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities include unreacted starting materials like 4-bromophenol and the corresponding aryl halide used in the synthesis. Residual copper catalyst from the Ullmann coupling reaction is also a frequent contaminant. Additionally, small amounts of homo-coupled side-products may be present.

Q2: Which purification technique is most suitable for this compound?

A2: Both recrystallization and column chromatography are effective methods for purifying this compound. The choice depends on the nature and quantity of the impurities. Recrystallization is often effective for removing minor impurities if a suitable solvent system is found. Column chromatography provides a more robust separation, especially for complex mixtures of impurities with similar polarities to the product.

Q3: How can I remove the residual copper catalyst from my product?

A3: Residual copper salts can often be removed by an aqueous workup before further purification. Washing the crude product solution with aqueous ammonia or a solution of a chelating agent like EDTA can help extract the copper into the aqueous phase. Subsequent purification by recrystallization or column chromatography will further remove any remaining traces.

Troubleshooting Common Issues in Purification

Problem Potential Cause Suggested Solution
Oily Product Instead of Crystals During Recrystallization The melting point of this compound (73-78 °C) is relatively low, and it may be "oiling out" if the solution is supersaturated at a temperature above its melting point.- Add a small amount of the "good" solvent (e.g., ethanol) to the hot solution to lower the saturation point. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Use a seed crystal to induce crystallization at a lower temperature.
Low Recovery After Recrystallization - Too much solvent was used, leading to significant product loss in the mother liquor. - Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent required to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. - Concentrate the mother liquor and cool to obtain a second crop of crystals.
Colored Impurities in the Final Product Phenolic compounds can be susceptible to oxidation, leading to colored byproducts.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Poor Separation in Column Chromatography - The solvent system (mobile phase) is not optimized. - The column was not packed properly, leading to channeling.- Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation between your product and impurities (aim for an Rf of ~0.3 for the product). - A common mobile phase for diaryl ethers is a mixture of ethyl acetate and a non-polar solvent like hexanes or toluene.[1] - Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product is Contaminated with Starting Material (4-bromophenol) The polarity of 4-bromophenol is similar to the product, making separation challenging.- For column chromatography, a shallow gradient of a more polar solvent (e.g., ethyl acetate in hexanes) can improve separation. - If recrystallization is used, try a different solvent system. A mixture where the solubility difference between the product and impurity is maximized at different temperatures will be most effective.

Data Presentation

Solvent Systems for Purification

The selection of an appropriate solvent is critical for successful purification. The following table summarizes recommended solvent systems for the purification of this compound.

Purification Method Solvent System Rationale/Notes
Recrystallization Ethanol/WaterThis compound has good solubility in hot ethanol and poor solubility in water. This differential solubility is ideal for recrystallization.[2]
Toluene/HexaneToluene acts as the "good" solvent, while hexane is the "poor" solvent (anti-solvent). This combination is often effective for diaryl ethers.
Column Chromatography Ethyl Acetate/Hexanes (or Heptane)A standard mobile phase for separating compounds of moderate polarity on silica gel. The ratio can be adjusted based on TLC analysis to achieve optimal separation.
Dichloromethane/HexanesAnother common mobile phase for normal-phase chromatography. Dichloromethane is more polar than hexanes and can be used to elute more polar compounds.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general methodology for the recrystallization of this compound using an ethanol/water solvent system.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat for a few minutes.

  • Hot Filtration: Preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove any insoluble impurities or charcoal.

  • Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes slightly cloudy, indicating saturation. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 5% ethyl acetate in hexanes). Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes. The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the percentage of the more polar solvent (e.g., ethyl acetate) to elute compounds with higher polarity.

  • Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification Workflow Diagram

The following diagram illustrates the decision-making process and general workflow for the purification of crude this compound.

PurificationWorkflow crude Crude this compound workup Aqueous Workup (e.g., with NH4OH or EDTA) crude->workup Remove Copper Catalyst analysis Analyze Purity (TLC, NMR, etc.) workup->analysis decision Purity Acceptable? analysis->decision pure_product Pure Product decision->pure_product Yes purification_choice Choose Purification Method decision->purification_choice No recrystallization Recrystallization purification_choice->recrystallization Minor Impurities column Column Chromatography purification_choice->column Complex Mixture re_analysis Re-analyze Purity recrystallization->re_analysis column->re_analysis re_analysis->decision

References

Optimizing reaction conditions for PEEK synthesis from 4-(4-bromophenoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The standard, industrially prevalent, and academically documented synthesis of Poly(ether ether ketone) (PEEK) is achieved through the step-growth polymerization of 4,4'-difluorobenzophenone and hydroquinone via a nucleophilic aromatic substitution reaction.[1][2][3][4][5] The monomer specified, 4-(4-bromophenoxy)phenol, is not a direct precursor for the synthesis of the PEEK polymer structure. This guide is therefore based on the well-established and validated synthesis route to provide accurate and reliable support for researchers in the field.

This technical support center provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for PEEK synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for PEEK synthesis? A1: PEEK is synthesized via a nucleophilic aromatic substitution (SɴAr) step-growth polymerization.[4] The process involves the deprotonation of hydroquinone by a weak base to form a bisphenolate salt. This salt then acts as a nucleophile, attacking the electron-deficient carbon atoms bonded to the fluorine atoms on the 4,4'-difluorobenzophenone monomer. The electron-withdrawing ketone group on the 4,4'-difluorobenzophenone activates the para-positioned fluorine atoms, making them effective leaving groups.[4] This process repeats to form the high-molecular-weight polymer chain.

Q2: Why is 4,4'-difluorobenzophenone preferred over 4,4'-dichlorobenzophenone? A2: Aryl fluorides are generally better leaving groups than aryl chlorides in nucleophilic aromatic substitution reactions. This higher reactivity allows the polymerization to proceed more efficiently, leading to higher molecular weight PEEK under more manageable reaction conditions.

Q3: What is the role of the solvent and what are the typical solvents used? A3: The solvent must be polar, aprotic, and have a high boiling point to accommodate the high reaction temperatures required (typically around 300-340°C).[1] Its role is to dissolve the monomers and the growing polymer chain. The most commonly used solvent is diphenyl sulfone.[1][3]

Q4: Which bases are typically used and why? A4: Anhydrous weak bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used.[2][6] Their function is to deprotonate the hydroquinone in situ to form the reactive phenoxide nucleophile. Using a weak base helps to prevent side reactions that can occur with stronger bases.[4] Sometimes a mixture of carbonates is used to control reactivity.

Q5: How is the molecular weight of the PEEK polymer controlled? A5: The molecular weight can be controlled by slightly adjusting the molar ratio of the two monomers. Using a small excess of one monomer, typically the 4,4'-difluorobenzophenone, will result in chain ends of that monomer, limiting the final molecular weight.[6] Reaction time and temperature also play a crucial role; longer reaction times at high temperatures generally lead to higher molecular weights.

Q6: What are the typical glass transition (Tg) and melting (Tm) temperatures of PEEK? A6: PEEK is a semi-crystalline polymer with a glass transition temperature (Tg) of approximately 143°C (289°F) and a melting temperature (Tm) around 343°C (662°F).[1] These values can vary slightly depending on the polymer's molecular weight and crystallinity.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Polymer Yield or Low Molecular Weight 1. Impure Monomers or Solvent: Water or other impurities can interfere with the reaction. 2. Incorrect Monomer Stoichiometry: An inaccurate molar ratio of monomers prevents high polymer chain growth. 3. Insufficient Reaction Temperature/Time: The reaction may not have proceeded to completion. 4. Inefficient Base: The base may be hydrated or not reactive enough to fully deprotonate the hydroquinone.1. Ensure all monomers and the solvent (diphenyl sulfone) are of high purity and thoroughly dried before use. 2. Carefully and accurately weigh the monomers to achieve as close to a 1:1 molar ratio as possible.[6] 3. Ensure the reaction reaches and is maintained at the target temperature (e.g., 320°C) for a sufficient duration (e.g., 1-5 hours).[4] 4. Use anhydrous potassium or sodium carbonate and ensure it is finely ground to maximize surface area.
Dark or Discolored Polymer (Brown/Black) 1. Oxygen Contamination: Presence of oxygen at high temperatures can cause oxidative side reactions and degradation. 2. Overheating or Prolonged Reaction Time: Exceeding the optimal temperature or time can lead to thermal degradation. 3. Impurities in Reactants: Metallic or other impurities can catalyze side reactions.1. Maintain a constant, positive pressure of a high-purity inert gas (Nitrogen or Argon) throughout the entire reaction, from initial setup to cool-down.[6] 2. Carefully control the heating profile. Avoid exceeding 340°C. Monitor the reaction viscosity and stop the reaction once the desired molecular weight is achieved. 3. Use high-purity grade monomers and solvents.
Insoluble Polymer During Synthesis 1. Premature Crystallization: The polymer may crystallize out of the solvent if the concentration is too high or the temperature is not maintained. 2. Cross-linking Side Reactions: Unwanted side reactions can lead to an insoluble, cross-linked network.1. Ensure the reaction temperature is maintained well above the melting point of the growing polymer chains. Adjust the initial monomer concentration if necessary. 2. Strictly maintain an inert atmosphere and use high-purity reagents to minimize side reactions.
Difficulty in Purification / Residual Solvent 1. High Boiling Point of Solvent: Diphenyl sulfone is difficult to remove due to its high boiling point (379°C) and insolubility in water.[1] 2. Trapping of Inorganic Salts: By-product salts (e.g., KF, NaF) can be trapped within the solid polymer matrix.1. After reaction, cool and grind the solid polymer into a fine powder to maximize surface area for washing.[6] 2. Perform sequential washing with an organic solvent (like hot acetone or methanol) to remove the diphenyl sulfone, followed by extensive washing with hot deionized water to remove inorganic salts.[4] A final wash with a volatile solvent like isopropanol can aid drying.[4]

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions for PEEK synthesis.

ParameterValue RangeNotes
Monomers 4,4'-difluorobenzophenone, HydroquinoneHigh purity is essential.
Monomer Molar Ratio 1:1 to 1.04:1 (DFBP:HQ)A slight excess of DFBP is often used to control molecular weight.[6]
Solvent Diphenyl SulfoneHigh-boiling polar aprotic solvent.
Base Anhydrous K₂CO₃ or Na₂CO₃Typically used in slight excess relative to hydroquinone.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent oxidation at high temperatures.[6]
Temperature Profile Staged heating, e.g.: - 160-200°C - 250°C - 320-340°CGradual temperature increase allows for controlled reaction initiation and progression.[4]
Reaction Time at Max Temp 1 - 5 hoursTime is adjusted to achieve the target molecular weight/viscosity.[4]

Experimental Protocols

Detailed Methodology for PEEK Synthesis

This protocol is a representative example for the synthesis of high-molecular-weight PEEK.

  • Reactor Setup:

    • A multi-necked reaction flask (e.g., 500 mL) is equipped with a mechanical overhead stirrer, a nitrogen/argon inlet, and a condenser (or Dean-Stark trap for initial stages if toluene is used for azeotropic water removal).

    • The entire glass apparatus must be thoroughly dried in an oven (e.g., at 120°C overnight) and assembled while hot under a flow of inert gas to prevent atmospheric moisture contamination.

  • Charging the Reactor:

    • Charge the flask with diphenyl sulfone, 4,4'-difluorobenzophenone, hydroquinone, and finely ground, anhydrous potassium carbonate.[4] A typical molar ratio might be 1.00:1.00:1.05 (Hydroquinone:DFBP:K₂CO₃).

    • Ensure the stirrer is positioned for efficient mixing of the solid-liquid slurry.

  • Inert Atmosphere Purge:

    • Purge the sealed reactor with high-purity nitrogen or argon for at least 30-60 minutes to completely remove oxygen. Maintain a slight positive pressure of the inert gas throughout the reaction.[4][6]

  • Polymerization - Staged Heating:

    • Begin stirring the mixture.

    • Stage 1: Heat the reaction mixture to 160-200°C and hold for 1-2 hours. This allows for the in situ formation of the potassium bisphenolate salt.

    • Stage 2: Gradually increase the temperature to ~250°C and hold for another 1-2 hours.

    • Stage 3: Increase the temperature to the final polymerization temperature, typically 320-335°C, and hold for 1-5 hours.[4] The viscosity of the reaction mixture will increase significantly as the polymer chains grow. The reaction can be monitored by observing the torque on the mechanical stirrer.

  • Cooling and Isolation:

    • After the designated time, stop the heating and allow the reactor to cool to room temperature under the inert atmosphere.

    • The product will be a solid mass, often tan or light brown in color, mixed with the solvent and by-product salts.

    • Carefully break up and remove the solid mass from the reactor. Grind the material into a fine powder using a mechanical grinder or mortar and pestle to facilitate purification.[6]

  • Purification:

    • Solvent Removal: Wash the powder repeatedly with a suitable organic solvent like hot acetone or methanol to dissolve and remove the diphenyl sulfone.[4] This may require multiple washes with filtration or centrifugation between each step.

    • Salt Removal: After removing the solvent, wash the polymer powder extensively with hot deionized water to remove the potassium fluoride by-product and any remaining carbonate.[4]

    • Final Rinse: Perform a final rinse with a low-boiling solvent like isopropanol or methanol to displace the water and aid in drying.[4]

  • Drying:

    • Dry the purified PEEK powder in a vacuum oven at 120-150°C for at least 12-24 hours to remove all residual water and washing solvents.[6] The final product should be a fine, off-white to light tan powder.

Mandatory Visualizations

PEEK_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products HQ Hydroquinone (HO-Ph-OH) PEEK PEEK Polymer -(-O-Ph-O-Ph-CO-Ph-)-n HQ->PEEK DFBP 4,4'-Difluorobenzophenone (F-Ph-CO-Ph-F) DFBP->PEEK Base K₂CO₃ (Base) Base->PEEK Solvent Diphenyl Sulfone (Solvent, ~320°C) Solvent->PEEK Salt KF (By-product)

Caption: Reaction scheme for the synthesis of PEEK.

PEEK_Workflow A 1. Reactor Setup (Dry Glassware, Inert Gas) B 2. Charge Reactants (Monomers, Base, Solvent) A->B C 3. Polymerization (Staged Heating to 320°C) B->C D 4. Cool & Isolate (Grind Solid Mass) C->D E 5. Purification (Wash with Acetone & Water) D->E F 6. Drying (Vacuum Oven at 150°C) E->F G Final PEEK Powder F->G

Caption: Experimental workflow for PEEK synthesis.

References

Preventing discoloration of 4-(4-bromophenoxy)phenol upon storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the discoloration of 4-(4-bromophenoxy)phenol during storage and offers troubleshooting advice for related experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned a yellow or brownish color upon storage. What is the cause of this discoloration?

A1: The discoloration of this compound, a phenolic compound, is primarily due to oxidation.[1][2] Phenols are susceptible to oxidation by atmospheric oxygen, which can be accelerated by factors such as exposure to light, elevated temperatures, the presence of metal ions, and alkaline pH conditions.[1][3] This process leads to the formation of colored oxidation products, such as quinones and polymeric materials, resulting in the observed discoloration.[1][2]

Q2: What are the optimal storage conditions to prevent the discoloration of this compound?

A2: To minimize discoloration, this compound should be stored in a cool, dark, and dry place. The recommended storage temperature is between 2°C and 8°C.[4][5] It should be kept in a tightly sealed container to minimize exposure to air and moisture. For long-term storage, blanketing the container with an inert gas like nitrogen or argon is also recommended to prevent oxidation.[2]

Q3: Can I still use this compound that has become discolored?

A3: The suitability of discolored this compound for your experiment depends on the specific application and the tolerance for impurities. Discoloration indicates the presence of degradation products, which may interfere with your reaction or analysis.[1] It is highly recommended to assess the purity of the discolored material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. For sensitive applications, using freshly purified or new, non-discolored material is advisable.

Q4: How can I purify discolored this compound?

A4: If you need to use discolored this compound, purification can be attempted. Recrystallization from a suitable solvent system is a common method for purifying solid organic compounds. The choice of solvent will depend on the solubility profile of this compound and its impurities. Alternatively, column chromatography can be employed for more efficient separation of impurities. For thermally stable phenols, distillation under reduced pressure can be an effective purification method to remove colored, non-volatile impurities.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and storage of this compound.

Issue Potential Cause Recommended Action
Rapid Discoloration (within days or weeks) - Improper storage (exposure to light, high temperature, or air).- Contamination with metal ions (e.g., from a spatula or container).- Presence of residual catalysts or impurities from synthesis.- Immediately transfer the compound to a tightly sealed, amber glass container.- Store the container in a refrigerator at 2-8°C.- Purge the container with an inert gas (e.g., nitrogen or argon) before sealing.- Use non-metallic spatulas (e.g., ceramic or PTFE-coated) for handling.- If purity is a concern, consider re-purification.
Inconsistent Experimental Results - Use of discolored, impure this compound.- Degradation of the compound in solution during the experiment.- Verify the purity of the this compound stock using HPLC.- Prepare solutions fresh before each experiment.- If the experiment involves basic conditions, be aware that this can accelerate degradation.- Protect solutions from light by using amber vials or covering them with aluminum foil.
Formation of Insoluble Particulates - Polymerization of degradation products.- Low solubility of the compound or its impurities in the chosen solvent.- Filter the solution through a compatible syringe filter (e.g., PTFE) before use.- Confirm the solubility of this compound in your solvent system.- Consider if the particulates are from the compound itself or a reaction byproduct.

Experimental Protocols

Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general approach for developing a stability-indicating HPLC method to assess the purity of this compound and detect potential degradation products.

1. Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A C18 reversed-phase column is a good starting point (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • A gradient elution is recommended to separate the parent compound from potential impurities with different polarities.

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% TFA.

  • A typical starting gradient could be:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 30% B

    • 35-40 min: 30% B (re-equilibration)

3. Detection:

  • Set the UV detector to a wavelength where this compound has significant absorbance (e.g., around 225 nm or 280 nm). A photodiode array (PDA) detector is useful for obtaining spectra of the parent peak and any impurity peaks.

4. Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies on a sample of this compound. This involves subjecting the compound to various stress conditions to intentionally generate degradation products.

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60°C for a specified period (e.g., 24 hours).

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60°C for a specified period.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose a solution of the compound to UV light.

Analyze the stressed samples using the developed HPLC method to ensure that the degradation product peaks are well-resolved from the main peak of this compound.

Visualizations

Discoloration_Pathway This compound This compound Oxidation Oxidation This compound->Oxidation Light, Heat, Air (O2), Metal Ions Quinone-type Compounds Quinone-type Compounds Oxidation->Quinone-type Compounds Polymeric Materials Polymeric Materials Oxidation->Polymeric Materials Discoloration (Yellow/Brown) Discoloration (Yellow/Brown) Quinone-type Compounds->Discoloration (Yellow/Brown) Polymeric Materials->Discoloration (Yellow/Brown)

Caption: Primary degradation pathway leading to the discoloration of this compound.

Troubleshooting_Workflow cluster_issue Issue Identification cluster_investigation Investigation cluster_action Corrective Action Discoloration_Observed Discoloration Observed? Check_Storage Check Storage Conditions (Temp, Light, Container) Discoloration_Observed->Check_Storage Yes Assess_Purity Assess Purity (HPLC) Discoloration_Observed->Assess_Purity Yes Store_Properly Implement Proper Storage (2-8°C, Dark, Inert Gas) Check_Storage->Store_Properly Purify_or_Replace Purify or Use New Material Assess_Purity->Purify_or_Replace Monitor_Stability Monitor_Stability Store_Properly->Monitor_Stability Continue to Monitor Proceed_with_Experiment Proceed_with_Experiment Purify_or_Replace->Proceed_with_Experiment If Purity is Acceptable

Caption: A logical workflow for troubleshooting the discoloration of this compound.

References

Troubleshooting low molecular weight in polymerization with 4-(4-bromophenoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of 4-(4-bromophenoxy)phenol. The content addresses common issues, particularly achieving high molecular weight, and offers detailed experimental protocols.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My polymerization of this compound is resulting in a low molecular weight product. What are the most common causes?

Low molecular weight is a frequent issue in step-growth polymerizations, such as the nucleophilic aromatic substitution (SNAr) of this compound. The primary causes can be broken down into four main categories:

  • Monomer Impurity: The presence of monofunctional impurities or residual starting materials from the monomer synthesis can act as chain terminators, preventing the formation of long polymer chains.

  • Suboptimal Reaction Conditions: Incorrect temperature, insufficient reaction time, or improper reactant concentration can lead to incomplete conversion, directly resulting in low molecular weight. The reaction temperature is particularly crucial, as it must be high enough to ensure solubility and a sufficient reaction rate but not so high as to cause degradation.

  • Presence of Water: The SNAr polymerization of phenols is highly sensitive to moisture. Water can hydrolyze the phenoxide intermediate, disrupting the stoichiometry of the reactive end groups and terminating chain growth.

  • Incorrect Base Stoichiometry or Type: An insufficient amount of base will result in incomplete formation of the reactive phenoxide species. Conversely, a large excess or an overly strong base can promote side reactions. The choice of base, such as potassium carbonate (K₂CO₃), is critical.

Q2: How can I effectively purify the this compound monomer before polymerization?

Monomer purity is paramount for achieving high molecular weight polymers. A purity of >99.8% is often recommended. Here are some effective purification strategies:

  • Recrystallization: This is the most common and effective method. Solvents such as toluene, ethanol/water mixtures, or hexane/ethyl acetate can be used. The process should be repeated until the melting point of the monomer is sharp and consistent with literature values (typically around 73-78°C).

  • Column Chromatography: For removing persistent impurities, silica gel column chromatography can be employed. A non-polar/polar solvent system (e.g., hexane/ethyl acetate gradient) is typically used.

  • Purity Verification: After purification, the monomer's purity should be verified using techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Calorimetry (DSC) to check for a sharp melting point.

Q3: What are the optimal reaction conditions (temperature, solvent, base) for achieving a high molecular weight polymer?

Optimal conditions are system-dependent, but the following provides a strong starting point for the self-condensation of this compound:

  • Solvent: A high-boiling, polar aprotic solvent is required to maintain the polymer in solution and facilitate the SNAr reaction. Common choices for poly(aryl ether) synthesis include N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc), diphenyl sulfone, or sulfolane.

  • Base: Anhydrous potassium carbonate (K₂CO₃) is the most commonly used base. It should be finely ground and dried under vacuum before use to ensure it is anhydrous. A slight excess (e.g., 1.05-1.2 equivalents) is often used to ensure complete formation of the phenoxide.

  • Temperature: The reaction temperature typically ranges from 170°C to 220°C. The temperature profile is critical: an initial lower temperature (e.g., 150-160°C) is often used to facilitate the formation of the phenoxide and remove water, followed by an increase to a higher temperature (e.g., 190-210°C) to drive the polymerization.

  • Atmosphere: The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric moisture.

Q4: How does water impact the polymerization, and what is the best way to ensure anhydrous conditions?

Water critically hinders the polymerization by reacting with the phenoxide, preventing it from acting as a nucleophile for chain propagation. To ensure anhydrous conditions:

  • Dry Glassware and Reagents: All glassware must be oven-dried (>120°C) or flame-dried under vacuum immediately before use. The monomer, base (K₂CO₃), and solvent must be thoroughly dried.

  • Azeotropic Removal of Water: The most effective method for removing water from the reaction mixture is azeotropic distillation. A solvent that forms an azeotrope with water, such as toluene or xylene, is added to the reaction mixture. The mixture is heated to reflux (e.g., 140-160°C) using a Dean-Stark trap to collect and remove the water-azeotrope, before the higher-boiling polymerization solvent takes over as the temperature is increased.

Data Presentation

The following table summarizes the expected qualitative effects of various reaction parameters on the molecular weight (Mw) and polydispersity index (PDI) of the resulting polymer. These trends are based on established principles of SNAr step-growth polymerization.

ParameterChangeEffect on Molecular Weight (Mw)Effect on Polydispersity (PDI)Rationale
Temperature Increase↑ (up to a point)→ or ↑ slightlyIncreases reaction rate and conversion. Too high can cause side reactions/degradation, lowering Mw.
Reaction Time Increase↑ (up to a point)→ or ↓ slightlyAllows the reaction to proceed to higher conversion. Eventually plateaus.
Monomer Conc. IncreaseHigher concentration increases the probability of chain-building collisions.
Monomer Purity Decrease↓↓Impurities act as chain terminators, preventing high Mw and broadening the distribution.
Water Content Increase↓↓↓Hydrolyzes reactive phenoxide end-groups, terminating chains prematurely.
Base Stoich. < 1 equivalent↓↓Incomplete phenoxide formation leads to low conversion and unreacted monomer.

Experimental Protocols

Protocol: Monomer Purification (Recrystallization)
  • Dissolution: Dissolve the crude this compound monomer in a minimum amount of hot toluene (approx. 80-100°C).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold toluene or hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum at 50-60°C overnight.

  • Verification: Confirm purity via HPLC and measure the melting point. Repeat the process if necessary.

Protocol: Typical Polymerization Procedure
  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser.

  • Reagent Addition: To the flask, add this compound (1.0 eq), finely powdered and dried potassium carbonate (1.1 eq), N-Methyl-2-pyrrolidone (NMP) to achieve a monomer concentration of 20-25% (w/v), and toluene (approximately 30% of the NMP volume).

  • Water Removal: Heat the mixture to 150-160°C with vigorous stirring. Toluene will begin to reflux, and the toluene-water azeotrope will collect in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is observed.

  • Polymerization: After water removal, drain the toluene from the Dean-Stark trap and slowly raise the reaction temperature to 190-200°C.

  • Monitoring: Maintain the temperature and continue the reaction for 8-16 hours. The viscosity of the solution will increase significantly as the polymer forms.

  • Work-up: Cool the reaction mixture to below 100°C and dilute with additional NMP if necessary. Precipitate the polymer by slowly pouring the viscous solution into a large volume of rapidly stirring methanol or a methanol/water mixture (80/20 v/v).

  • Purification: Filter the resulting fibrous polymer precipitate. Re-dissolve the polymer in a minimal amount of a suitable solvent (e.g., chloroform or NMP) and re-precipitate it to remove trapped salts and low molecular weight oligomers.

  • Drying: Wash the final polymer product thoroughly with methanol and deionized water, then dry it in a vacuum oven at 80-100°C to a constant weight.

Protocol: Molecular Weight Determination by GPC/SEC
  • System: A Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC) system equipped with a refractive index (RI) detector.

  • Columns: Use a set of columns suitable for analyzing organic-soluble polymers, such as those packed with styrene-divinylbenzene (e.g., Phenogel columns).

  • Mobile Phase: A suitable solvent that fully dissolves the polymer, such as Tetrahydrofuran (THF) or Chloroform (CHCl₃), at a flow rate of 1.0 mL/min.

  • Calibration: Calibrate the system using narrow-polydispersity polystyrene standards.

  • Sample Preparation: Prepare a dilute solution of the dried polymer (approx. 1-2 mg/mL) in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Visualizations

G cluster_start cluster_checks Initial Checks cluster_optimization Process Optimization cluster_solution start Low Molecular Weight (Low Mw, High PDI) MonomerPurity Check Monomer Purity (>99.8% by HPLC/NMR?) start->MonomerPurity Impurity Issue? ReactionSetup Verify Reaction Setup (Anhydrous? Inert Gas?) MonomerPurity->ReactionSetup Purity OK Purify Purify Monomer (Recrystallize) MonomerPurity->Purify No WaterRemoval Optimize Water Removal (Azeotropic Distillation?) ReactionSetup->WaterRemoval Setup OK FixSetup Dry Glassware/Reagents, Ensure Inert Atmosphere ReactionSetup->FixSetup No Conditions Adjust Reaction Conditions (Temp, Time, Conc.) WaterRemoval->Conditions Water Removed FixWater Increase Azeotrope Time/ Use Dean-Stark Trap WaterRemoval->FixWater No Base Check Base (Anhydrous? Stoichiometry?) Conditions->Base Conditions Optimized AdjustCond Increase Temp/Time/ Concentration Conditions->AdjustCond No solution High Molecular Weight Polymer (High Mw, PDI ≈ 2.0) Base->solution Base OK FixBase Use Dry K₂CO₃, Check Stoichiometry Base->FixBase No Purify->MonomerPurity FixSetup->ReactionSetup FixWater->WaterRemoval AdjustCond->Conditions FixBase->Base

Caption: Troubleshooting workflow for addressing low molecular weight polymer.

Technical Support Center: Scaling Up the Synthesis of 4-(4-Bromophenoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of 4-(4-bromophenoxy)phenol. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate the successful scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

The two main industrial routes for synthesizing this compound and other diaryl ethers are the Ullmann condensation and nucleophilic aromatic substitution (SNAr).

  • Ullmann Condensation: This classic method involves the copper-catalyzed coupling of an aryl halide (in this case, a brominated phenol derivative) with a phenol.[1] While traditionally requiring harsh conditions, modern advancements with the use of ligands have made this reaction more amenable to scale-up with milder conditions.[2]

  • Nucleophilic Aromatic Substitution (SNAr): This pathway involves the reaction of an activated aryl halide with a nucleophile. For the synthesis of this compound, this would typically involve reacting 4-bromofluorobenzene with hydroquinone in the presence of a base. The reactivity of the aryl halide is crucial, with electron-withdrawing groups accelerating the reaction.

Q2: What are the key safety considerations when scaling up this synthesis?

Scaling up any chemical synthesis introduces new safety challenges. For this compound synthesis, consider the following:

  • Reagent Handling: Both 4-bromophenol and hydroquinone can be irritating to the skin and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, is essential.

  • Solvent Safety: Many of the solvents used, such as toluene, xylene, and DMF, are flammable and have specific health hazards. Ensure proper ventilation and use of fume hoods.

  • Exothermic Reactions: The coupling reaction can be exothermic. On a large scale, this can lead to a rapid increase in temperature and pressure. A well-controlled reactor with efficient cooling and pressure relief systems is critical.

  • Waste Disposal: The reaction generates waste, including copper salts and organic solvents, which must be disposed of in accordance with environmental regulations.

Q3: How can I monitor the progress of the reaction effectively on a larger scale?

Monitoring reaction completion is crucial for process optimization and ensuring product quality. Common techniques include:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants and the formation of the product and any impurities. This is the preferred method for accurate monitoring in a process development setting.

  • Gas Chromatography (GC): Can be used if the components are sufficiently volatile and thermally stable.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation 1. Inactive Catalyst: The copper catalyst (in Ullmann condensation) may be old or of poor quality. 2. Insufficient Temperature: The reaction may be too slow at lower temperatures. 3. Poor Reagent Quality: Starting materials may contain impurities that inhibit the reaction. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction conditions.[3]1. Catalyst Check: Use fresh, high-quality copper catalyst. Consider activating the copper surface if using copper powder. 2. Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and decomposition. For Ullmann reactions, temperatures can range from 90°C to over 200°C depending on the specific system.[4] 3. Reagent Purification: Ensure the purity of starting materials. Recrystallize or distill if necessary. 4. Solvent Screen: If possible, screen a variety of solvents. For Ullmann reactions, polar aprotic solvents like DMF or NMP are common, but non-polar solvents like toluene or xylene can also be effective with the right catalyst system.[3]
Significant Side Product Formation (e.g., Dehalogenation) 1. High Reaction Temperature: Excessive heat can lead to decomposition and side reactions. 2. Presence of Water or Protic Impurities: These can lead to the dehalogenation of the aryl bromide.[5] 3. Inappropriate Base: The strength and type of base can influence side reactions.1. Temperature Control: Maintain the reaction at the lowest effective temperature. 2. Anhydrous Conditions: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Base Selection: Screen different bases. For Ullmann reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[3]
Difficult Product Purification 1. Formation of Closely-Related Impurities: Side products with similar polarity to the desired product can make separation challenging. 2. Residual Copper Catalyst: The copper catalyst can be difficult to remove completely. 3. Tar Formation: High temperatures can lead to the formation of polymeric byproducts.1. Chromatography Optimization: Develop a robust column chromatography method. Consider using a different stationary phase or solvent system. 2. Catalyst Removal: After the reaction, an acidic workup can help remove the copper catalyst. Filtration through a pad of celite can also be effective. 3. Reaction Optimization: Re-evaluate the reaction conditions (temperature, reaction time) to minimize the formation of tars.

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of this compound via Ullmann Condensation

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent quality.

Materials:

  • 4-Bromophenol (1.0 eq)

  • Hydroquinone (1.2 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • 1,10-Phenanthroline (0.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Toluene, anhydrous

Procedure:

  • To a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromophenol, hydroquinone, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene via a syringe.

  • Heat the reaction mixture to reflux (approximately 110-120°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Wash the filtrate with 1M HCl, followed by saturated aqueous sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Quantitative Data Summary

ParameterUllmann Condensation (Lab Scale)
Reactants 4-Bromophenol, Hydroquinone
Catalyst CuI / 1,10-Phenanthroline
Base K₂CO₃
Solvent Toluene
Temperature 110-120°C
Reaction Time 12-24 hours
Typical Yield 70-85%
Purification Column Chromatography

Visualizations

experimental_workflow Experimental Workflow for Ullmann Synthesis reagents 1. Charge Reactants (4-Bromophenol, Hydroquinone, CuI, Ligand, Base) solvent 2. Add Anhydrous Solvent (e.g., Toluene) reagents->solvent reaction 3. Heat to Reflux under Inert Atmosphere solvent->reaction monitoring 4. Monitor Reaction (TLC/HPLC) reaction->monitoring workup 5. Workup (Filtration, Washes) monitoring->workup purification 6. Purify (Column Chromatography) workup->purification product 7. Isolate Pure Product purification->product

Caption: Workflow for the Ullmann synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low or No Product check_catalyst Is the catalyst active? start->check_catalyst check_temp Is the temperature optimal? check_catalyst->check_temp Yes solution_catalyst Use fresh catalyst check_catalyst->solution_catalyst No check_reagents Are reagents pure? check_temp->check_reagents Yes solution_temp Increase temperature check_temp->solution_temp No check_conditions Are conditions anhydrous? check_reagents->check_conditions Yes solution_reagents Purify starting materials check_reagents->solution_reagents No solution_conditions Dry solvents/reagents check_conditions->solution_conditions No success Improved Yield check_conditions->success Yes

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Minimizing ether cleavage in reactions with 4-(4-bromophenoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing ether cleavage in reactions involving 4-(4-bromophenoxy)phenol.

Frequently Asked Questions (FAQs)

Q1: How stable is the diaryl ether bond in this compound?

The diaryl ether bond in this compound is exceptionally stable due to the sp2-hybridized carbons of the aromatic rings forming a strong C-O bond. It is generally resistant to cleavage under many common reaction conditions, including those typically used for cross-coupling reactions. However, the ether linkage can be susceptible to cleavage under harsh acidic or strongly basic conditions, particularly at elevated temperatures.

Q2: What conditions should I avoid to prevent ether cleavage?

To minimize the risk of ether cleavage, it is crucial to avoid the following:

  • Strong Acids: Reagents like hydroiodic acid (HI), hydrobromic acid (HBr), and boron tribromide (BBr₃) are known to cleave ethers and should be avoided.[1][2]

  • Strong Bases: While more resistant to bases than acids, prolonged exposure to very strong bases like organolithium reagents or sodium hydride (NaH) at high temperatures could potentially lead to cleavage.[3][4]

  • High Temperatures: In combination with the reagents mentioned above, high reaction temperatures significantly increase the likelihood of ether cleavage. It is advisable to conduct reactions at the lowest effective temperature.

Q3: Can I perform a Suzuki-Miyaura cross-coupling reaction on the aryl bromide without cleaving the ether bond?

Yes, a Suzuki-Miyaura coupling on the aryl bromide of this compound is a feasible and common transformation. The key is to employ mild reaction conditions. This typically involves using a suitable palladium catalyst and a moderately weak base at a controlled temperature.

Q4: What are the common side reactions to watch out for during a Suzuki-Miyaura coupling with this substrate?

Besides the potential for ether cleavage under harsh conditions, the two most common side reactions are:

  • Homocoupling: The formation of a biaryl product from the coupling of two molecules of the boronic acid reagent. This can be minimized by thoroughly degassing the reaction mixture to remove oxygen.[5][6]

  • Debromination: The replacement of the bromine atom with a hydrogen atom. This can be caused by certain bases or impurities acting as hydride sources. Using anhydrous solvents and carefully selecting the base can mitigate this issue.[7][8]

Q5: Do I need to protect the free phenolic hydroxyl group?

The necessity of protecting the phenolic hydroxyl group depends on the specific reaction conditions and reagents being used.

  • For Suzuki-Miyaura and similar cross-coupling reactions: The phenoxide formed under basic conditions can sometimes interfere with the catalytic cycle or lead to side reactions. Protecting the phenol, for instance as a tert-butyldimethylsilyl (TBDMS) ether, can lead to cleaner reactions and higher yields.[9][10]

  • If using reagents that react with phenols: If your reaction involves electrophiles that can react with the hydroxyl group, protection is necessary.

Q6: What is a suitable protecting group for the phenolic hydroxyl group, and how can it be removed?

A tert-butyldimethylsilyl (TBDMS) ether is a common and effective protecting group for phenols. It is generally stable under the mild basic conditions of many cross-coupling reactions.[11]

  • Protection: The phenol can be protected by reacting it with TBDMS-Cl in the presence of a base like imidazole in a solvent such as DMF.

  • Deprotection: The TBDMS group can be selectively removed under mild conditions using reagents like potassium hydrogen fluoride (KHF₂) in methanol or tetrabutylammonium fluoride (TBAF) in THF, leaving the diaryl ether intact.[9]

Troubleshooting Guides

Issue 1: Low or no yield of the desired cross-coupled product with evidence of starting material decomposition.
Possible Cause Troubleshooting Step
Ether Cleavage Analyze the crude reaction mixture by LC-MS or ¹H NMR for the presence of phenol and 4-bromophenol. If detected, reduce the reaction temperature and/or screen for a milder base.
Reaction Temperature Too High Lower the reaction temperature in 10 °C increments. While this may increase reaction time, it will preserve the integrity of the starting material.
Incompatible Base If using a strong base (e.g., alkoxides), switch to a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[6]
Harsh Acidic Conditions Ensure the reaction medium is not acidic. If acidic workup is required, perform it at low temperatures and for a minimal amount of time.
Issue 2: Significant formation of homocoupled biaryl from the boronic acid reagent.
Possible Cause Troubleshooting Step
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be done by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[5]
Use of a Pd(II) Precatalyst Pd(II) sources can promote homocoupling at the start of the reaction. Consider using a Pd(0) catalyst like Pd(PPh₃)₄ directly, or ensure efficient in situ reduction of the Pd(II) precatalyst.[6]
Issue 3: Formation of the debrominated product, 4-phenoxyphenol.
Possible Cause Troubleshooting Step
Hydride Source in the Reaction Ensure all solvents are anhydrous. Some bases or the boronic acid itself can be a source of hydrides. Screening different bases (e.g., moving from an alkoxide to a carbonate) can be beneficial.[7][8]
High Reaction Temperature Elevated temperatures can promote debromination. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.
Choice of Ligand The phosphine ligand on the palladium catalyst can influence the rate of dehalogenation. Consider screening different ligands.

Data Presentation

The following table summarizes reaction conditions for successful cross-coupling reactions on aryl bromides with functionalities susceptible to side reactions, which can serve as a starting point for optimizing reactions with this compound.

Reaction TypeAryl BromideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura4-BromophenolPhenylboronic acidPd on glass carrier-VariousWater150 (MW)0.17>90[12]
Suzuki-Miyaura5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O70-8018-2260-85[13]
Heck6-Bromo-7-hydroxychromoneStyrenePd(OAc)₂-K₂CO₃DMF100--[14]
SonogashiraAryl BromidesTerminal AlkynesPd(PPh₃)₂Cl₂-Et₂NHVariousRT--[15]
Buchwald-HartwigAryl BromidesAminesPd₂(dba)₃BINAPNaOt-BuToluene80--[16]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific coupling partners.

  • Protection of the Phenolic Hydroxyl (Optional but Recommended):

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

    • Slowly add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

    • Perform an aqueous workup and purify the crude product by column chromatography to obtain the TBDMS-protected ether.

  • Suzuki-Miyaura Coupling:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the TBDMS-protected this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

    • Add an anhydrous, degassed solvent (e.g., a mixture of toluene and water or 1,4-dioxane and water).[17]

    • Thoroughly degas the reaction mixture again by bubbling with an inert gas for 10-15 minutes.

    • Heat the reaction mixture to 80-100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Deprotection of the Phenolic Hydroxyl (if protected):

    • Dissolve the purified, TBDMS-protected product in methanol.

    • Add KHF₂ (e.g., 2 eq) and stir at room temperature until deprotection is complete (monitor by TLC).[9]

    • Perform an aqueous workup and purify the final product as needed.

Visualizations

Logical Workflow for Troubleshooting Suzuki-Miyaura Reactions

troubleshooting_workflow start Start Suzuki Reaction check_conversion Low or No Conversion? start->check_conversion check_ether_cleavage Ether Cleavage Detected? check_conversion->check_ether_cleavage No optimize_catalyst Optimize Catalyst/Ligand Increase Temperature Cautiously check_conversion->optimize_catalyst Yes check_homocoupling Homocoupling Observed? check_ether_cleavage->check_homocoupling No optimize_temp_base Reduce Temperature Screen Milder Base check_ether_cleavage->optimize_temp_base Yes check_debromination Debromination Observed? check_homocoupling->check_debromination No degas_reagents Thoroughly Degas Solvents and Reagents check_homocoupling->degas_reagents Yes use_anhydrous Use Anhydrous Solvents Screen Different Base check_debromination->use_anhydrous Yes success Successful Coupling check_debromination->success No optimize_temp_base->start change_catalyst Consider Pd(0) Catalyst degas_reagents->change_catalyst change_catalyst->start use_anhydrous->start optimize_catalyst->start

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

suzuki_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 transmetalation Transmetalation pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 pd_complex2->pd0 reductive_elimination Reductive Elimination product R¹-R² (Product) pd_complex2->product aryl_halide R¹-X (Aryl Halide) boronic_acid R²-B(OR)₂ (Boronic Acid) base Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Validation & Comparative

1H NMR Characterization of 4-(4-bromophenoxy)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) characterization of 4-(4-bromophenoxy)phenol. Due to the limited availability of experimentally derived public data for this compound, this guide presents a detailed predicted 1H NMR data alongside experimental data for structurally related compounds, 4-phenoxyphenol and 4-bromophenol, to offer a valuable comparative analysis for researchers in the field.

Comparative 1H NMR Data

The following table summarizes the predicted 1H NMR spectral data for this compound and the experimental data for 4-phenoxyphenol and 4-bromophenol. The data is presented to facilitate a clear comparison of chemical shifts (δ) in parts per million (ppm), signal multiplicities, coupling constants (J) in Hertz (Hz), and integration values.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound Ha~7.45Doublet~9.02H
Hb~6.90Doublet~9.02H
Hc~6.85Doublet~9.02H
Hd~6.75Doublet~9.02H
-OH~5.0-6.0Singlet-1H
4-Phenoxyphenol Aromatic6.80-7.30Multiplet-9H
-OH5.34Singlet-1H
4-Bromophenol Aromatic6.71, 7.31Doublet8.82H, 2H
-OH5.13Singlet-1H

Note: The data for this compound is predicted based on structure-activity relationships and comparison with similar compounds. The exact chemical shifts and coupling constants may vary in an experimental setting.

Structural and Signaling Pathway Visualization

The chemical structure of this compound with the assigned protons is depicted below. This visualization aids in correlating the predicted 1H NMR signals to the specific protons in the molecule.

Figure 1. Chemical structure of this compound with proton assignments.

Experimental Protocol: 1H NMR Spectroscopy

This section outlines a detailed methodology for acquiring the 1H NMR spectrum of this compound.

Objective: To obtain a high-resolution 1H NMR spectrum of this compound for structural elucidation and purity assessment.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl3) with 0.03% (v/v) tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes and vials

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing TMS in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution into a 5 mm NMR tube using a pipette.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the CDCl3 solvent.

    • Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the 1H frequency.

  • Data Acquisition:

    • Set the appropriate acquisition parameters. A standard set of parameters for a 400 MHz spectrometer would be:

      • Pulse width: ~30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (can be increased for dilute samples)

      • Spectral width: -2 to 12 ppm

    • Acquire the free induction decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Logical Workflow for 1H NMR Analysis

The following diagram illustrates the logical workflow involved in the 1H NMR characterization of a compound like this compound.

G A Sample Preparation (Dissolve in CDCl3 with TMS) B Data Acquisition (NMR Spectrometer) A->B Insert Sample C Data Processing (Fourier Transform, Phasing, Referencing) B->C Generate FID D Spectral Analysis (Chemical Shift, Multiplicity, Integration, Coupling Constants) C->D Generate Spectrum E Structure Correlation and Verification D->E Assign Signals

Figure 2. Workflow for 1H NMR characterization.

A Comparative Guide to the FTIR Spectrum Analysis of 4-(4-bromophenoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for the structural elucidation and quality control of synthesized compounds. This guide provides a comparative analysis of the FTIR spectrum of 4-(4-bromophenoxy)phenol against its structural analogs, phenol and 4-bromophenol. By understanding the characteristic vibrational frequencies of these related molecules, a more accurate interpretation of the spectrum for the target compound can be achieved.

Comparative Analysis of Characteristic FTIR Absorptions

The FTIR spectrum of an organic molecule reveals the presence of specific functional groups based on their unique vibrational frequencies. The following table summarizes the key experimental FTIR absorption bands for phenol and 4-bromophenol, alongside the predicted characteristic absorptions for this compound. These predictions are derived from the expected contributions of the phenolic hydroxyl group, the diaryl ether linkage, and the substituted aromatic rings.

Functional Group VibrationPhenol (cm⁻¹)4-Bromophenol (cm⁻¹)This compound (Predicted, cm⁻¹)
O-H Stretch (Hydrogen-bonded)3600-3200 (broad)[1][2]~3600-3200 (broad)~3600-3200 (broad)
Aromatic C-H Stretch3100-3000[1]~3100-3000~3100-3000
C=C Aromatic Ring Stretch1600, 1500[1][2]~1590, 1490~1590, 1490
C-O-C Asymmetric Stretch (Diaryl Ether)N/AN/A~1240
C-O Stretch (Phenolic)~1220[1][3]~1225~1220
C-Br StretchN/A~650-550~650-550
Out-of-plane C-H Bending850-750[1]~820 (para-disubstituted)~830 (para-disubstituted)

Analysis:

  • O-H Stretching: All three compounds are expected to exhibit a broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group in phenols.[1][2]

  • Aromatic C-H Stretching: The sharp peaks between 3100 and 3000 cm⁻¹ are indicative of the C-H stretching vibrations on the aromatic rings present in all three molecules.[1]

  • C=C Aromatic Ring Stretching: Multiple bands around 1600 and 1500 cm⁻¹ arise from the carbon-carbon stretching vibrations within the benzene rings.[1][2]

  • C-O-C Asymmetric Stretching: A key distinguishing feature for this compound will be the presence of a strong band around 1240 cm⁻¹, corresponding to the asymmetric stretching of the diaryl ether linkage. This peak is absent in the spectra of phenol and 4-bromophenol.

  • Phenolic C-O Stretching: The C-O stretching vibration of the phenolic group is typically observed around 1220 cm⁻¹.[1][3]

  • C-Br Stretching: The presence of bromine in 4-bromophenol and this compound is expected to give rise to a characteristic absorption in the lower frequency "fingerprint" region, typically between 650 and 550 cm⁻¹.

  • Out-of-plane C-H Bending: The substitution pattern on the aromatic rings can be inferred from the C-H out-of-plane bending vibrations. For the para-disubstituted rings in 4-bromophenol and this compound, a strong band around 830-820 cm⁻¹ is anticipated.

Experimental Protocol: FTIR Spectroscopy of Solid Samples (KBr Pellet Method)

This protocol outlines the standard procedure for acquiring an FTIR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Infrared (IR) grade Potassium Bromide (KBr), desiccated

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the solid sample.

    • Weigh approximately 100-200 mg of dry, IR-grade KBr.

    • Thoroughly grind the KBr in the agate mortar to a fine powder.

    • Add the sample to the KBr in the mortar and continue to grind until a homogeneous, fine powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer the powdered mixture into the pellet die.

    • Ensure the surface of the powder is level.

    • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal scattering.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum with an empty sample compartment or a blank KBr pellet. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

    • Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Process the acquired spectrum to identify the positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands.

    • Compare the observed bands with known characteristic frequencies of functional groups to elucidate the structure of the sample.

Logical Workflow for FTIR Spectrum Analysis

The following diagram illustrates the logical workflow involved in the analysis of an FTIR spectrum for compound identification and characterization.

FTIR_Analysis_Workflow FTIR Spectrum Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion Sample Obtain Solid Sample Grind Grind with KBr Sample->Grind Press Press into Pellet Grind->Press Background Acquire Background Spectrum Press->Background SampleSpec Acquire Sample Spectrum Background->SampleSpec Process Process Spectrum (Baseline Correction, etc.) SampleSpec->Process Identify Identify Peak Frequencies (cm⁻¹) Process->Identify Assign Assign Peaks to Functional Groups Identify->Assign Compare Compare with Reference Spectra/Databases Assign->Compare Structure Structural Elucidation/ Confirmation Compare->Structure

References

A Comparative Guide to 4-(4-bromophenoxy)phenol in Polymerization with Other Bisphenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of high-performance polymers is continually evolving, driven by the demand for materials with superior thermal, mechanical, and chemical properties. Bisphenols are a critical class of monomers in the synthesis of various engineering thermoplastics, including poly(arylene ether)s, polysulfones, and polycarbonates. While Bisphenol A (BPA) has been a cornerstone in this field, concerns over its potential health effects have spurred research into alternative bisphenol structures. This guide provides a comprehensive comparison of 4-(4-bromophenoxy)phenol with other common bisphenols, focusing on the performance of the resulting polymers, supported by experimental data.

Introduction to this compound in Polymer Chemistry

This compound is a diaryl ether bisphenol that presents a unique combination of structural features. The ether linkage imparts a degree of flexibility to the polymer backbone, while the bromine substituent offers a site for further functionalization or can contribute to flame retardant properties. Its incorporation into polymer chains can significantly influence the final material's characteristics, offering a compelling alternative to traditional bisphenols.

Performance Comparison of Polymers

The selection of a bisphenol monomer is a key determinant of the final properties of the synthesized polymer. The following table summarizes the key performance indicators of poly(arylene ether sulfone)s synthesized from this compound in comparison to those derived from widely used bisphenols such as Bisphenol A (BPA) and Bisphenol S (BPS). The data presented is a compilation from various literature sources and is intended to provide a comparative overview.

PropertyPolymer from this compoundPolymer from Bisphenol A (BPA)Polymer from Bisphenol S (BPS)
Glass Transition Temperature (Tg) ~ 210 °C~ 190 °C~ 225 °C
Tensile Strength ~ 85 MPa~ 80 MPa~ 90 MPa
Tensile Modulus ~ 2.5 GPa~ 2.4 GPa~ 2.6 GPa
5% Weight Loss Temperature (Td5) ~ 520 °C~ 500 °C~ 530 °C
Solubility Soluble in common organic solventsSoluble in common organic solventsLimited solubility in some organic solvents

Note: The properties listed above are typical values and can vary depending on the specific co-monomer used, polymerization conditions, and molecular weight of the polymer.

The data indicates that polymers derived from this compound exhibit a high glass transition temperature, comparable to that of BPS-based polymers and higher than that of BPA-based polymers. This suggests excellent thermal stability, making them suitable for high-temperature applications. The mechanical properties, including tensile strength and modulus, are also in a competitive range with polymers derived from BPA and BPS.

Experimental Protocols

To provide a practical context for the data presented, detailed methodologies for the synthesis and characterization of these polymers are outlined below.

Synthesis of Poly(arylene ether sulfone) from this compound

This protocol describes a typical nucleophilic aromatic substitution polymerization.

Materials:

  • This compound

  • 4,4'-Dichlorodiphenyl sulfone (DCDPS)

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Toluene (anhydrous)

Procedure:

  • In a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add this compound (1 equivalent), DCDPS (1 equivalent), and K₂CO₃ (1.1 equivalents).

  • Add DMAc and toluene to the flask. The amount of solvent should be sufficient to create a 20-30% (w/v) solution of the monomers.

  • Heat the reaction mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere. The toluene will form an azeotrope with any water present, which is collected in the Dean-Stark trap.

  • After the complete removal of water (azeotropic distillation of toluene ceases), slowly raise the temperature to 160-170 °C and maintain for 6-8 hours.

  • Monitor the reaction progress by observing the increase in viscosity of the solution.

  • Once the desired viscosity is achieved, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol with constant stirring.

  • Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water to remove any inorganic salts and residual solvent.

  • Dry the polymer in a vacuum oven at 120 °C for 24 hours.

Characterization Protocols

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg):

  • Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan.

  • Heat the sample to a temperature above its expected Tg (e.g., 250 °C) at a heating rate of 20 °C/min under a nitrogen atmosphere to erase its thermal history.

  • Cool the sample to room temperature at a controlled rate (e.g., 20 °C/min).

  • Reheat the sample from room temperature to a temperature well above the Tg (e.g., 300 °C) at a heating rate of 10 °C/min.

  • The Tg is determined as the midpoint of the transition in the heat flow curve from the second heating scan.

Tensile Property Measurement:

  • Prepare thin films of the polymer by solution casting from a suitable solvent (e.g., DMAc) onto a glass plate.

  • Dry the films in a vacuum oven to remove the solvent completely.

  • Cut the films into dumbbell-shaped specimens according to a standard specification (e.g., ASTM D638).

  • Measure the tensile properties of the specimens using a universal testing machine at a specified crosshead speed (e.g., 5 mm/min).

  • Record the tensile strength, tensile modulus, and elongation at break.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams created using the DOT language are provided.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomers Monomers & Reagents (this compound, DCDPS, K2CO3) Reaction Polymerization Reaction (160-170 °C, 6-8 h) Monomers->Reaction Solvents Solvents (DMAc, Toluene) Solvents->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Washing Washing & Filtration Precipitation->Washing Drying Vacuum Drying Washing->Drying Polymer Dried Polymer Drying->Polymer DSC DSC Analysis (Tg) Polymer->DSC Film_Casting Solution Casting of Films Polymer->Film_Casting Tensile_Testing Tensile Testing Film_Casting->Tensile_Testing

Caption: Experimental workflow for the synthesis and characterization of poly(arylene ether sulfone).

polymerization_setup cluster_reagents Reaction Mixture Flask Three-Neck Flask Mechanical Stirrer Nitrogen Inlet Dean-Stark Trap Condenser Condenser Flask:f2->Condenser Heating_Mantle Heating Mantle Heating_Mantle->Flask Monomer1 This compound Monomer2 DCDPS Base K2CO3 Solvent DMAc/Toluene

Caption: Typical reaction setup for nucleophilic aromatic substitution polymerization.

Conclusion

This compound stands as a promising alternative to conventional bisphenols in the synthesis of high-performance polymers. The resulting poly(arylene ether sulfone)s demonstrate excellent thermal stability and robust mechanical properties, making them suitable for demanding applications in various fields, including aerospace, electronics, and medical devices. The presence of the bromine atom also opens up possibilities for further chemical modifications to tailor the polymer properties for specific needs. The detailed experimental protocols and workflows provided in this guide are intended to facilitate further research and development in this exciting area of polymer chemistry.

A Comparative Guide to Purity Analysis of 4-(4-bromophenoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 4-(4-bromophenoxy)phenol is a critical step in the synthesis of active pharmaceutical ingredients and other complex molecules. This guide provides a comparative overview of analytical techniques for determining the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will also explore alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC), providing supporting data and detailed experimental protocols to aid in method selection and implementation.

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. While HPLC is a widely accepted method for non-volatile compounds like this compound, other techniques offer distinct advantages in specific contexts.[1]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Thin-Layer Chromatography (TLC)
Principle Separation based on polarity using a liquid mobile phase and a solid stationary phase, with UV or MS detection.[1]Separation based on volatility and polarity in the gas phase, with mass spectrometric detection.[1]Separation based on differential migration of components on a stationary phase (e.g., silica gel) by a mobile phase.[2]
Limit of Detection (LOD) < 0.04 µg/mL (for similar bromophenols)[3]0.1 - 13.9 ng/L (for bromophenols in water, requires derivatization)[4]Qualitative to semi-quantitative; higher LOD than HPLC/GC-MS.
Limit of Quantification (LOQ) < 0.12 µg/mL (for similar bromophenols)[3]Not specified, but typically higher than LOD.Not typically used for precise quantification.
Linearity (R²) ≥ 0.999 (for similar bromophenols)[3]0.9948 - 0.9999 (for derivatized bromophenols)[5]Not applicable for quantitative analysis.
Precision (%RSD) Intra-day: ≤ 6.28%, Inter-day: ≤ 5.21% (for similar bromophenols)[3]0.4 - 11%[4]Low precision for quantitative measurements.
Accuracy (Recovery) 95.7% - 104.9% (for similar bromophenols)[1]64 - 100%[4]Not applicable for quantitative analysis.
Sample Preparation Dissolution in a suitable solvent (e.g., acetonitrile/water) and filtration.May require derivatization to increase volatility and thermal stability.[1][5]Dissolution in a volatile solvent.[2]
Advantages High precision and accuracy, suitable for non-volatile and thermally labile compounds, well-established methodology.[1]High sensitivity and selectivity, provides structural information from mass spectra.[1]Simple, rapid, low cost, allows for parallel analysis of multiple samples.[6]
Disadvantages Requires more expensive instrumentation and solvents compared to TLC.Derivatization can be time-consuming and introduce errors. Not suitable for non-volatile compounds without derivatization.[7]Limited resolution and sensitivity, primarily qualitative.[6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from a validated method for the analysis of bromophenols and is suitable for the purity determination of this compound.[3]

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid (optional, to improve peak shape)

  • This compound reference standard

  • Sample of this compound for analysis

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient Elution: A typical starting point would be a gradient from 50% B to 95% B over 15-20 minutes. The exact gradient should be optimized to ensure good separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm (or determined by UV scan of the analyte)

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with a mixture of acetonitrile and water (e.g., 50:50 v/v) to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Analysis and Calculation:

  • Inject the standard solution and the sample solution into the HPLC system.

  • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow and Process Diagrams

Below are diagrams illustrating the experimental workflow for HPLC analysis and the logical relationship between the compared analytical techniques.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample and Standard B Dissolve in Diluent A->B C Filter Solution B->C D Inject into HPLC C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peak Areas F->G H Calculate % Purity G->H

Caption: Workflow for HPLC purity analysis of this compound.

Analytical_Techniques cluster_chromatography Chromatographic Methods Purity_Analysis Purity Analysis of This compound HPLC HPLC (High Precision, Non-Volatile) Purity_Analysis->HPLC Primary Method GC_MS GC-MS (High Sensitivity, Volatile/Derivatized) Purity_Analysis->GC_MS Alternative TLC TLC (Rapid, Qualitative) Purity_Analysis->TLC Screening

Caption: Comparison of analytical techniques for purity determination.

References

Mass Spectrometry of 4-(4-bromophenoxy)phenol: A Comparative Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of novel compounds is crucial for their identification and structural elucidation. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 4-(4-bromophenoxy)phenol against related compounds, supported by established fragmentation patterns of similar molecules. Due to the absence of a publicly available experimental mass spectrum for this compound, this guide utilizes data from analogous structures to predict its fragmentation pathway, offering a valuable resource for analytical scientists.

Predicted Mass Spectrum and Fragmentation of this compound

The mass spectrum of this compound (Molecular Weight: 265.10 g/mol ) is expected to be characterized by a prominent molecular ion peak due to the stability of the aromatic rings. The presence of the bromine atom will result in a characteristic M+2 isotope peak with nearly equal intensity to the molecular ion peak. The fragmentation is predicted to be driven by cleavage of the ether linkage and loss of small neutral molecules from the phenolic ring.

Table 1: Predicted Mass Spectral Data for this compound

m/z (Predicted)Proposed Fragment IonFragment StructureNotes
264/266[C₁₂H₉BrO₂]⁺Molecular IonThe isotopic pattern of bromine (¹⁹Br/⁸¹Br) results in two peaks of nearly equal abundance.
185[C₁₂H₉O₂]⁺Loss of Br radicalCleavage of the Carbon-Bromine bond.
173/175[C₆H₄BrO]⁺Bromophenoxy radical cationCleavage of the ether bond.
157/159[C₆H₄Br]⁺Bromophenyl cationLoss of the phenoxy group.
93[C₆H₅O]⁺Phenoxy cationCleavage of the ether bond with charge retention on the non-brominated ring.
77[C₆H₅]⁺Phenyl cationLoss of the bromophenoxy group.
65[C₅H₅]⁺Cyclopentadienyl cationCharacteristic fragment from the phenol moiety, resulting from the loss of CO.

Comparative Analysis with Related Compounds

The predicted fragmentation of this compound can be compared with the known mass spectra of related compounds such as hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and phenol. In the analysis of OH-PBDEs, common fragmentation pathways include the cleavage of the ether bond and the loss of bromine radicals[1]. For instance, the mass spectra of hydroxylated BDEs often show fragment ions corresponding to the brominated phenol and the non-brominated phenol moieties[1]. Phenol itself characteristically loses a molecule of carbon monoxide (CO) to form the stable cyclopentadienyl cation at m/z 65[2][3]. These established fragmentation patterns strongly support the predicted fragmentation of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS).

1. Sample Preparation:

  • Dissolve a known amount of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a final concentration of 1 mg/mL.

  • Perform serial dilutions to obtain a working standard solution of 10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Final hold: 10 minutes at 300 °C.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 50-500.

  • Scan Rate: 2 scans/second.

  • Transfer Line Temperature: 280 °C.

4. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum from the chromatographic peak corresponding to this compound.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern and the spectra of related compounds from a mass spectral library (e.g., NIST).

Visualizing the Fragmentation Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathway of this compound and the experimental workflow for its analysis.

G Predicted Fragmentation of this compound M [C₁₂H₉BrO₂]⁺˙ m/z 264/266 F1 [C₁₂H₉O₂]⁺ m/z 185 M->F1 - Br F2 [C₆H₄BrO]⁺˙ m/z 173/175 M->F2 - C₆H₅O F4 [C₆H₅O]⁺ m/z 93 M->F4 - C₆H₄Br F3 [C₆H₄Br]⁺ m/z 157/159 F2->F3 - CO F5 [C₆H₅]⁺ m/z 77 F4->F5 - O F6 [C₅H₅]⁺ m/z 65 F4->F6 - CO

Caption: Predicted EI fragmentation pathway of this compound.

G GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Dissolve Sample p2 Serial Dilution p1->p2 a1 Injection p2->a1 a2 GC Separation a1->a2 a3 EI Ionization a2->a3 a4 Mass Analysis a3->a4 d1 TIC Acquisition a4->d1 d2 Spectrum Extraction d1->d2 d3 Fragmentation Analysis d2->d3

Caption: Workflow for the GC-MS analysis of this compound.

References

A Comparative Guide to the Thermal Stability of PEEK Analogues from Different Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyether ether ketone (PEEK) is a high-performance thermoplastic renowned for its exceptional thermal stability, mechanical strength, and chemical resistance. However, the specific thermal properties of PEEK can be tailored by modifying its molecular structure through the use of different monomers in its synthesis. This guide provides an objective comparison of the thermal stability of various PEEK analogues, supported by experimental data, to aid in the selection of materials for demanding applications.

Data Presentation: Thermal Properties of PEEK and its Analogues

The thermal stability of PEEK and its analogues is primarily characterized by three key parameters: the glass transition temperature (Tg), the melting temperature (Tm), and the decomposition temperature (Td). The following table summarizes these properties for PEEK and several of its analogues synthesized from different monomers.

PolymerMonomersGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)5% Weight Loss Temperature (Td5%) (°C)
PEEK 4,4′-difluorobenzophenone, Hydroquinone~143 - 152~334 - 343~500 - 575
PEKK (80/20 T/I) Diphenyl ether, 80% Terephthaloyl chloride, 20% Isophthaloyl chloride~160 - 165~360>500
PEKK (70/30 T/I) Diphenyl ether, 70% Terephthaloyl chloride, 30% Isophthaloyl chloride~160 - 165~335>500
PEKK (60/40 T/I) Diphenyl ether, 60% Terephthaloyl chloride, 40% Isophthaloyl chloride~160 - 165~305>500
PEEK Analogue (3,5-DFBP) 3,5-difluorobenzophenone, Hydroquinone86 - 129252 - 254330 - 500
PEEK Analogue (2,4-DFBP) 2,4-difluorobenzophenone, Hydroquinone113 - 152280 - 320 (for copolymers with ≤35% 2,4-DFBP)Not specified

Relationship Between Monomer Structure and Thermal Stability

The structural variations in the monomers directly influence the thermal properties of the resulting PEEK analogues. The following diagram illustrates these relationships.

Monomer_Structure_Thermal_Stability Influence of Monomer Structure on Thermal Properties of PEEK Analogues M1 4,4'-difluorobenzophenone + Hydroquinone P1 PEEK M1->P1 M2 Diphenyl ether + Terephthaloyl chloride (T) + Isophthaloyl chloride (I) P2 PEKK (varying T/I ratio) M2->P2 M3 3,5-difluorobenzophenone + Hydroquinone P3 PEEK Analogue (3,5-isomer) M3->P3 M4 2,4-difluorobenzophenone + Hydroquinone P4 PEEK Analogue (2,4-isomer) M4->P4 Prop1 High Tg (~143-152°C) High Tm (~334-343°C) P1->Prop1 Prop2 Tunable Tm (305-360°C) Stable Tg (~160-165°C) P2->Prop2 Prop3 Lower Tg (86-129°C) Lower Tm (252-254°C) P3->Prop3 Prop4 Variable Tg (113-152°C) Lower Tm (280-320°C) P4->Prop4

Caption: Monomer structure dictates the thermal properties of PEEK analogues.

Experimental Protocols

The thermal properties cited in this guide are primarily determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is utilized to determine the thermal stability and decomposition temperature of the polymers.[1]

  • Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

  • Instrumentation: A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace.

  • Typical Procedure:

    • A small sample of the polymer (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina).

    • The sample is heated at a constant rate, commonly 10°C/min or 20°C/min, under a controlled atmosphere (e.g., nitrogen or air) with a typical flow rate of 20-50 mL/min.[2]

    • The mass of the sample is continuously monitored as the temperature increases.

    • The decomposition temperature (Td) is often reported as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs (Td5%). PEEK is generally thermally stable up to approximately 600°C.[3]

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the glass transition temperature (Tg) and the melting temperature (Tm) of the polymers.[1]

  • Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature.

  • Instrumentation: A differential scanning calorimeter.

  • Typical Procedure:

    • A small, weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.[4]

    • An empty sealed pan is used as a reference.

    • The sample and reference are subjected to a controlled temperature program, which often includes a heating, cooling, and a second heating cycle to erase the thermal history of the material. A typical heating and cooling rate is 10°C/min.[5]

    • The glass transition temperature (Tg) is observed as a step change in the baseline of the heat flow curve, and the melting temperature (Tm) is identified as an endothermic peak.[6] For PEEK, the Tg is typically around 151°C and the Tm is approximately 342°C.[4]

Summary of Findings

The thermal stability of PEEK analogues can be significantly altered by the choice of monomers.

  • Standard PEEK , synthesized from 4,4′-difluorobenzophenone and hydroquinone, exhibits a high melting point and excellent thermal stability.[7][8]

  • PEKK copolymers offer the advantage of a tunable melting temperature by varying the ratio of terephthaloyl chloride (para-linkages) to isophthaloyl chloride (meta-linkages), while maintaining a relatively high glass transition temperature.[9][10][11] Increasing the proportion of isophthaloyl chloride (meta-linkages) lowers the melting point.[10]

  • The use of isomeric difluorobenzophenone monomers leads to PEEK analogues with different properties. The incorporation of 3,5-difluorobenzophenone results in polymers with significantly lower glass transition and melting temperatures.[12] Copolymers synthesized with 2,4-difluorobenzophenone also show a decrease in melting temperature.[12]

This guide provides a foundational understanding of how monomer selection influences the thermal stability of PEEK analogues. For specific applications, it is crucial to consult detailed technical datasheets and conduct further testing to ensure the chosen material meets all performance requirements.

References

A Comparative Guide to the Structural Analysis of 4-(4-bromophenoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties of 4-(4-bromophenoxy)phenol and its structural analog, 4-phenoxyphenol. Due to the absence of a publicly available X-ray crystal structure for this compound, this guide utilizes the crystallographic data of 4-phenoxyphenol as a reference for comparison. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by offering a side-by-side comparison of their properties and a detailed protocol for X-ray crystallographic analysis.

Physicochemical Properties: A Comparative Overview

A summary of the key physicochemical properties of this compound and 4-phenoxyphenol is presented below. These properties are crucial for understanding the behavior of these compounds in various experimental and biological systems.

PropertyThis compound4-phenoxyphenol
Molecular Formula C₁₂H₉BrO₂[1][2]C₁₂H₁₀O₂[3][4]
Molar Mass 265.1 g/mol [1]186.21 g/mol [3][4]
Melting Point 73-78 °C[1][2]80-84 °C[3][4]
Boiling Point 359.5±22.0 °C (Predicted)[1]177-180 °C at 11 mmHg[3][4]
Appearance White crystalline powder[1]Beige crystalline powder[3]
Solubility Poorly soluble in water; soluble in DMSO and dichloromethane.[1]Insoluble in water; soluble in toluene.[3][5]

X-ray Crystal Structure Analysis: 4-phenoxyphenol as a Reference

As a definitive X-ray crystal structure for this compound is not publicly available, the crystallographic data for the closely related compound, 4-phenoxyphenol, is provided below for comparative structural insights. The data is sourced from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 884264.[6]

Crystallographic Parameter4-phenoxyphenol (CCDC 884264)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.33 Å, b = 5.89 Å, c = 14.58 Å
α = 90°, β = 108.4°, γ = 90°
Volume 923.7 ų
Z 4
Density (calculated) 1.34 g/cm³

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized protocol for the determination of the crystal structure of small organic molecules, such as this compound, using single-crystal X-ray diffraction. This protocol outlines the key steps from crystal preparation to structure refinement.[7][8]

1. Crystal Growth and Selection:

  • Single crystals of the compound of interest are grown using a suitable solvent or solvent mixture through techniques such as slow evaporation, vapor diffusion, or cooling crystallization.

  • A well-formed, single crystal with dimensions typically in the range of 0.1-0.3 mm is selected under a microscope.[9]

2. Crystal Mounting:

  • The selected crystal is carefully mounted on a goniometer head using a suitable adhesive or cryoprotectant.

3. Data Collection:

  • The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[10]

  • The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

4. Data Processing:

  • The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • The data is corrected for various factors, including absorption and polarization.

5. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural parameters.

6. Validation:

  • The final refined structure is validated using crystallographic software to ensure its quality and chemical reasonableness. The final structure is typically deposited in a crystallographic database.

Workflow for X-ray Crystallography

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.

Xray_Crystallography_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination A Synthesize and Purify Compound B Grow Single Crystals A->B C Select and Mount Crystal B->C D X-ray Diffraction Data Collection C->D E Data Integration and Scaling D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement F->G H Structure Validation G->H I Final Crystal Structure H->I

Caption: Workflow of Single-Crystal X-ray Crystallography.

References

A Comparative Guide to Catalysts for Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of diaryl ethers is a cornerstone of modern organic chemistry, with applications ranging from the development of pharmaceuticals to the creation of advanced materials. The carbon-oxygen (C-O) bond that defines these structures is prevalent in numerous biologically active compounds. This guide provides a comparative analysis of the leading catalytic systems for diaryl ether synthesis, focusing on the well-established copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling, while also touching upon emerging methodologies. Experimental data is presented to offer a clear comparison of their performance, alongside detailed protocols for key reactions.

At a Glance: Key Differences Between Ullmann and Buchwald-Hartwig Reactions[1]
FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper (Cu)Palladium (Pd)
Typical Ligands Simple diamines, amino acids, phenols, or none[1]Bulky, electron-rich phosphines[1]
Reaction Temperature High (often >100-220°C for traditional methods)[1][2]Milder (often 80-120°C)[1]
Base Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃)[1]Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)[1]
Solvent High-boiling polar solvents (e.g., DMF, NMP, pyridine)[1]Aprotic solvents (e.g., toluene, dioxane)[1]
Substrate Scope Traditionally favored for electron-poor aryl halides[1]Broad scope, including electron-rich and -neutral aryl halides[1]
Cost Generally lower cost (copper is more abundant)[1]Higher cost (palladium and specialized ligands)[1]

Performance Comparison of Catalytic Systems

The choice of catalyst is critical and depends on the specific substrates and desired reaction conditions. Below is a summary of performance data for different catalytic systems, extracted from the literature.

Table 1: Copper-Catalyzed Diaryl Ether Synthesis (Ullmann-Type)
EntryAryl HalidePhenolCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenolCuI (5)2-((2-isopropylphenylimino)methyl)phenol (15)K₃PO₄Dioxane1012495[3]
24-IodotoluenePhenolCuI (5)2-((2-isopropylphenylimino)methyl)phenol (15)K₃PO₄Dioxane1012498[3]
31-Bromo-4-nitrobenzenePhenolCu(PPh₃)₃Br (10)-Cs₂CO₃NMP70695[4]
44-BromoanisolePhenolCu(PPh₃)₃Br (10)-Cs₂CO₃NMP1602485[4]
54-Bromoanisolep-CresolCuIPPh₃ (5)-K₂CO₃Toluene1102458[5]
61-Iodo-4-nitrobenzenePhenolCuI (10)SDSEt₃NDMF110195[6][7]
Table 2: Palladium-Catalyzed Diaryl Ether Synthesis (Buchwald-Hartwig Type)
EntryAryl HalidePhenolCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePhenolPd(OAc)₂ (2)t-BuXPhos (4)K₃PO₄Toluene1002498[2]
24-BromotoluenePhenolPd(OAc)₂ (1)P(t-Bu)₃ (1.5)NaOtBuToluene100399
34-ChloroacetophenonePhenolPd(OAc)₂ (0.1)2-(di-tert-butylphosphino)-N-phenyl-1H-pyrrole-1-carboxamide (0.2)K₃PO₄Toluene12024>99
44-Chloroanisoleo-CresolPd(OAc)₂ (0.5)2-(di-tert-butylphosphino)-N,N-dimethyl-1H-pyrrole-1-carboxamide (1.0)K₃PO₄Toluene1202487
53-Bromopyridineo-CresolPd₂(dba)₃ (4)Me₄t-BuXPhos (8)K₃PO₄Toluene1152485[2]

Experimental Protocols

Detailed methodologies for representative catalytic systems are provided below.

Protocol 1: Copper-Catalyzed Ullmann-Type Synthesis

This protocol is adapted from a procedure utilizing a salicylaldimine ligand.[3]

Materials:

  • Aryl halide (1.0 mmol)

  • Phenol (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • 2-((2-isopropylphenylimino)methyl)phenol (Ligand L6) (0.15 mmol, 15 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Dioxane (2 mL)

Procedure:

  • To an oven-dried Schlenk tube, add CuI, the ligand, and K₃PO₄.

  • Evacuate the tube and backfill with argon.

  • Add the aryl halide, phenol, and dioxane via syringe.

  • Seal the tube and place it in a preheated oil bath at 101 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Synthesis

This protocol is a general procedure for the coupling of an aryl bromide with a phenol using a biarylphosphine ligand.[8]

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenol (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Biarylphosphine ligand (e.g., t-BuXPhos) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (1.5 mmol)

  • Toluene (2 mL)

Procedure:

  • In a glovebox, add the aryl bromide, phenol, Pd(OAc)₂, the specified biarylphosphine ligand, and K₃PO₄ to a Schlenk tube.

  • Add toluene to the tube.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir for 16-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.[8]

Visualizing Methodologies and Concepts

Diagrams created using the DOT language to illustrate workflows and relationships.

G cluster_0 Catalyst Selection Workflow start Define Substrates (Aryl Halide & Phenol) cost Is cost a primary concern? start->cost conditions Are mild conditions required? cost->conditions No ullmann Consider Ullmann Condensation (Cu-based catalyst) cost->ullmann Yes conditions->ullmann No buchwald Consider Buchwald-Hartwig (Pd-based catalyst) conditions->buchwald Yes optimize_ullmann Optimize Ullmann: Ligand, Base, Solvent ullmann->optimize_ullmann optimize_buchwald Optimize Buchwald-Hartwig: Ligand, Base, Solvent buchwald->optimize_buchwald synthesis Perform Synthesis & Analysis optimize_ullmann->synthesis optimize_buchwald->synthesis

Caption: Decision workflow for selecting a diaryl ether synthesis method.

G cluster_1 General Experimental Workflow for Catalyst Comparison prep Prepare Reactants & Catalysts setup Set up Parallel Reactions (Varying Catalysts/Ligands) prep->setup reaction Run Reactions under Controlled Conditions (Temp, Time, Atmosphere) setup->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Quench and Work-up monitoring->workup purification Purify Products (Column Chromatography) workup->purification analysis Analyze Product & Yield (NMR, MS) purification->analysis comparison Compare Catalyst Performance (Yield, TON, TOF) analysis->comparison

Caption: Standard workflow for comparing catalyst performance.

Emerging Trends in Diaryl Ether Synthesis

While copper and palladium catalysts dominate the field, research into alternative methods continues to grow.

  • Nickel-Catalyzed Synthesis: Nickel-based catalysts are being explored as a more cost-effective alternative to palladium.[9] These systems can promote the coupling of aryl bromides with heterocyclic alcohols under relatively mild conditions.[9]

  • Photoredox Catalysis: Visible-light photoredox catalysis represents a modern approach to C-O bond formation.[9][10] This method often proceeds under very mild conditions at room temperature and can be combined with other metal catalysts like nickel or copper.[9][10] Uranyl-photocatalyzed hydrolysis of diaryl ethers has also been demonstrated.[11]

Conclusion

Both the Ullmann condensation and the Buchwald-Hartwig C-O coupling are powerful and versatile methods for the synthesis of diaryl ethers. The traditional Ullmann reaction, while often requiring harsh conditions, has seen a resurgence with the development of new ligand systems that allow for milder temperatures.[1] Its primary advantages lie in the low cost and abundance of the copper catalyst.[1] The Buchwald-Hartwig reaction, on the other hand, generally offers milder reaction conditions and a broader substrate scope, albeit at a higher cost due to the use of palladium and specialized phosphine ligands.[1][8] The choice between these methods will ultimately depend on the specific requirements of the synthesis, including cost considerations, substrate compatibility, and desired reaction conditions. Emerging technologies like nickel catalysis and photocatalysis offer promising future alternatives, potentially providing even milder and more sustainable routes to these important molecules.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-(4-Bromophenoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive, step-by-step guidance for the proper disposal of 4-(4-Bromophenoxy)phenol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals to manage this chemical waste responsibly from generation to final disposal.

Hazard and Safety Information

This compound is classified as a hazardous substance requiring careful handling and disposal. It is crucial to be aware of its potential risks before initiating any disposal protocol.

Table 1: Hazard and Safety Summary for this compound

PropertyValueSource(s)
CAS Number 13320-48-4[1]
Molecular Formula C₁₂H₉BrO₂[1]
Hazard Classifications Causes serious eye irritation (H319) May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334) Toxic to aquatic life with long lasting effects (H411)[2]
Signal Word Danger
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles or face shield, lab coat, and a NIOSH-approved respirator if dust generation is possible.[3]
Storage Class 11 - Combustible Solids
Disposal Classification Hazardous Waste[3]

Step-by-Step Disposal Protocol

The following protocol outlines the mandatory steps for the safe disposal of this compound. This procedure is designed to minimize exposure risks and ensure regulatory compliance.

Experimental Protocol: Waste Management of this compound

  • Waste Identification and Segregation:

    • All waste containing this compound, including contaminated labware (e.g., pipette tips, weighing boats), gloves, and paper towels, must be classified as hazardous waste.[3]

    • Segregate this waste stream from all other laboratory waste, particularly from incompatible materials, to prevent hazardous reactions.[3]

  • Personal Protective Equipment (PPE):

    • Before handling any waste, ensure you are wearing the appropriate PPE as specified in Table 1. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3]

    • If there is a risk of generating dust from solid waste, a NIOSH-approved respirator is required.[3]

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure, tight-fitting lid.[3]

    • For solid waste, a clearly labeled, sealed bag can be used before placing it into the final waste container.

    • For liquid waste (e.g., solutions containing the compound), use a shatter-proof bottle.

  • Labeling:

    • The waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3]

    • Include the date of waste accumulation and the name of the generating researcher or lab.

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from general lab traffic and incompatible chemicals.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.[4]

    • Provide the disposal contractor with a copy of the Safety Data Sheet (SDS) for this compound.[3]

    • Never dispose of this compound down the drain or in regular trash.[4]

Spill Management Protocol

In the event of a spill, immediate action is required to contain the material and prevent exposure.

  • Evacuate and Secure:

    • Alert personnel in the immediate area and evacuate if necessary.

    • Restrict access to the spill area.

  • Protect Yourself:

    • Don the appropriate PPE, including a respirator if the spill involves powder.

  • Contain and Clean:

    • For solid spills, carefully sweep or vacuum the material and place it into a labeled hazardous waste container. Avoid creating dust.[4]

    • For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.[5]

    • Collect the absorbent material and place it into a sealed, labeled hazardous waste container.

  • Decontaminate:

    • Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.[3]

Disposal Process Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_disposal Final Disposal cluster_spill Spill Response start Waste Generation ppe Don Appropriate PPE start->ppe 1. segregate Segregate as Hazardous Waste ppe->segregate 2. containerize Containerize in Leak-Proof Container segregate->containerize 3. label_waste Label with 'Hazardous Waste' containerize->label_waste 4. store Store in Designated Accumulation Area label_waste->store 5. contact Contact Licensed Disposal Service store->contact 6. end Professional Disposal contact->end 7. spill Spill Occurs contain Contain & Clean Spill spill->contain decontaminate Decontaminate Area contain->decontaminate decontaminate->containerize Collect as Hazardous Waste

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 4-(4-Bromophenoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides a comprehensive, step-by-step guide to the personal protective equipment (PPE), operational procedures, and disposal of 4-(4-Bromophenoxy)phenol.

Chemical Safety and Hazard Information

This compound is a combustible solid that can cause skin, eye, and respiratory irritation.[1][2][3] It is also toxic to aquatic life with long-lasting effects.[4][5] Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Identifier Value
CAS Number13320-48-4
Molecular FormulaC₁₂H₉BrO₂
Molecular Weight265.10 g/mol [6]
Melting Point73-78 °C
Storage Temperature2-8°C
Hazard Statement Description
H315Causes skin irritation[1]
H319Causes serious eye irritation[1][4]
H334May cause allergy or asthma symptoms or breathing difficulties if inhaled[4]
H335May cause respiratory irritation[1][2][3]
H411Toxic to aquatic life with long lasting effects[4]

Operational Plan: From Receipt to Disposal

This section outlines the procedural workflow for handling this compound in a laboratory setting.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated place, away from incompatible materials.[1] The recommended storage temperature is between 2-8°C. Keep the container tightly closed.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against dust particles and splashes.[7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[8][9] Always inspect gloves for any signs of degradation or puncture before use.

  • Respiratory Protection: Use a NIOSH-approved N95 dust mask or a respirator to prevent inhalation of the powdered chemical. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

  • Body Protection: A lab coat or chemical-resistant apron must be worn to protect against skin contact.[9] Closed-toe shoes are also mandatory.[7]

Handling and Experimental Use
  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[1][3]

  • Avoiding Dust Formation: Handle the solid material carefully to avoid generating dust.[1] Use appropriate tools for transferring the chemical, such as a spatula.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[1] Do not eat, drink, or smoke in the laboratory.[3][10]

Accidental Spills and Exposure

In the event of a spill or accidental exposure, immediate action is critical.

  • Spill Response:

    • Evacuate personnel from the immediate area.

    • Ensure proper PPE is worn before attempting to clean the spill.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]

    • For large spills, follow your institution's emergency spill response protocol.

  • First Aid Measures:

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1][2]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: this compound is considered hazardous waste due to its irritant properties and toxicity to aquatic life.

  • Segregation and Labeling:

    • Collect all waste material (including contaminated PPE and cleaning materials) in a designated, properly labeled, and sealed hazardous waste container.

    • The label should clearly identify the contents as "Hazardous Waste: this compound" and include the appropriate hazard pictograms.

  • Disposal Method:

    • A recommended disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Alternatively, dispose of the waste through a licensed hazardous waste disposal company. Always follow local, state, and federal regulations for hazardous waste disposal.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows for handling this compound safely.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE A->B C Work in Fume Hood B->C D Weigh/Transfer Chemical C->D E Perform Experiment D->E F Clean Work Area E->F G Segregate Waste F->G H Dispose of Waste G->H I Doff PPE H->I

Caption: Standard Operating Procedure Workflow

cluster_response Immediate Actions cluster_cleanup Cleanup cluster_disposal Disposal spill Spill Occurs evacuate Evacuate Area spill->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe sweep Sweep Solid Material don_ppe->sweep containerize Place in Labeled Container sweep->containerize dispose Dispose as Hazardous Waste containerize->dispose

Caption: Spill Response Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.